molecular formula C12H13NO2 B1586161 N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide CAS No. 88611-67-0

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B1586161
CAS No.: 88611-67-0
M. Wt: 203.24 g/mol
InChI Key: WEBCZGJWXXPNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a member of tetralins.

Properties

IUPAC Name

N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)13-10-5-6-11-9(7-10)3-2-4-12(11)15/h5-7H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBCZGJWXXPNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381638
Record name N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729759
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88611-67-0
Record name N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Introduction

This compound, also known as 6-acetamido-1-tetralone, is a synthetic organic compound featuring a tetralone core. The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. For instance, tetralone derivatives have been investigated as potent and selective inhibitors of enzymes such as Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a target for metabolic disorders[1]. The precursor, 6-amino-1-tetralone, is recognized as a versatile building block for synthesizing a wide range of therapeutically relevant compounds[2].

A thorough understanding of the is fundamental for its application in drug discovery and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound and presents detailed, field-proven protocols for their experimental determination, empowering researchers to conduct their own characterization studies.

Chemical Identity and Core Physical Properties

The fundamental identity of a compound is the bedrock of all further scientific investigation. The structure, molecular weight, and key identifiers for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Synonyms 6-Acetamido-1-tetralone, 6-acetamido-1,2,3,4-tetrahydronaphthalen-1-onePubChem[3]
CAS Number 88611-67-0PubChem[3]
Molecular Formula C₁₂H₁₃NO₂PubChem[3]
Molecular Weight 203.24 g/mol PubChem[3]
Boiling Point 439.6°C at 760 mmHgCrysdot

Solubility and Partition Coefficient (Lipophilicity)

Solubility and lipophilicity are paramount in drug development, influencing everything from biological assay design to in vivo bioavailability.

Aqueous Solubility

An experimental kinetic solubility value for this compound has been determined.

ParameterValueConditionsSource
Aqueous Solubility 30.2 µg/mLpH 7.4PubChem[3]

This value suggests moderate aqueous solubility. It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility often measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer.[4] This is a high-throughput measurement useful for early discovery.[4] Thermodynamic (or equilibrium) solubility, which is measured after a prolonged incubation of the solid compound with the buffer, represents the true saturation point and is crucial for preformulation activities.[5] A detailed protocol for determining equilibrium solubility is provided in Section 4.2.

Partition Coefficient (logP) and Distribution Coefficient (logD)

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.

ParameterValueMethodSource
XLogP3 1.2ComputedPubChem[3]

An XLogP3 value of 1.2 suggests that the compound is moderately lipophilic. As with other key parameters, an experimentally determined logP or logD value for this compound is not publicly documented. The classical shake-flask method remains the gold standard for this determination, and a representative protocol is detailed in Section 4.4.

Spectroscopic and Structural Characterization

Spectroscopic data provides a fingerprint of a molecule, confirming its identity and structure. While full experimental spectra are not publicly available, the expected characteristics can be inferred from the molecular structure.

Mass Spectrometry

Mass spectrometry data from PubChem indicates a molecular ion peak consistent with the molecular weight, along with characteristic fragmentation.

  • Key Fragments (m/z): 203 (M+), 161, 133[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons, the three methylene (-CH₂-) groups of the tetralone ring, and the methyl (-CH₃) and N-H protons of the acetamide group. The aromatic protons will appear in the downfield region (approx. 7-8 ppm), while the aliphatic protons will be upfield (approx. 2-3 ppm). The amide proton will likely be a broad singlet.

  • ¹³C NMR: The spectrum should display 12 distinct carbon signals, including two carbonyl carbons (one ketone, one amide) in the highly deshielded region (approx. 170-200 ppm), aromatic carbons (approx. 110-150 ppm), aliphatic carbons, and a methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrational bands of its functional groups:

  • N-H stretch: A sharp peak around 3300 cm⁻¹.

  • Aromatic C-H stretch: Signals just above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Signals just below 3000 cm⁻¹.

  • Ketone C=O stretch: A strong, sharp peak around 1680 cm⁻¹.

  • Amide I band (C=O stretch): A strong, sharp peak around 1660 cm⁻¹.

  • Amide II band (N-H bend): A peak around 1550 cm⁻¹.

  • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Standardized Experimental Protocols

The following protocols describe robust, standard methods for determining key physicochemical properties. These are presented as self-validating systems, grounded in established principles of analytical chemistry.

Melting Point Determination via Capillary Method

Causality: The melting point is the temperature at which a solid's crystal lattice breaks down into a liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden. This makes melting point a sensitive indicator of purity.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powder is introduced into a glass capillary tube (sealed at one end) to a depth of 2-3 mm. The sample is packed down by tapping the tube or dropping it through a longer glass tube.

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.

  • Rapid Determination (Optional): To find the approximate melting range, heat the sample rapidly (10-20 °C/min) and note the temperature at which it melts. Allow the apparatus to cool.

  • Accurate Determination: For a new, properly prepared sample, begin heating rapidly to about 20 °C below the approximate melting point found in the previous step.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute. A slow heating rate is critical to ensure the sample and thermometer are in thermal equilibrium.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[2]

Workflow for Melting Point Determination

MeltingPoint A Prepare Dry, Powdered Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Heating Apparatus B->C D Heat Rapidly (Find Approx. MP) C->D E Cool Apparatus D->E F New Sample E->F G Heat to T_approx - 20°C F->G H Heat Slowly (1-2 °C/min) G->H I Record T1 (First liquid) H->I J Record T2 (All liquid) I->J K Report Range: T1 - T2 J->K

Caption: Workflow for capillary melting point determination.

Equilibrium Solubility Determination via Shake-Flask Method

Causality: This method establishes the thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of a compound's solubility in a given solvent system. This is critical for predicting dissolution behavior in vivo and for developing formulations.

Methodology:

  • System Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a sealed, inert container (e.g., glass vial). The presence of excess solid throughout the experiment is crucial.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to stand to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be necessary.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.[6]

Workflow for Shake-Flask Solubility Assay

Solubility A Add Excess Solid to Buffer B Agitate at Constant T (24-72h) A->B C Separate Phases (Centrifuge/Settle) B->C D Collect Supernatant C->D E Filter (0.22 µm) D->E F Quantify by HPLC-UV E->F G Calculate Solubility F->G

Caption: Workflow for equilibrium solubility determination.

Ionization Constant (pKa) Determination via UV-Vis Spectrophotometry

Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This value is critical as the ionization state affects solubility, permeability, and receptor binding. This method is suitable for compounds containing a chromophore close to the ionizable center, where protonation or deprotonation causes a shift in the UV-Vis absorbance spectrum.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with constant ionic strength, covering a wide pH range (e.g., pH 2 to 12).

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Sample Preparation: In a 96-well UV-transparent plate, add a small, fixed volume of the stock solution to each buffer, creating a series of solutions with constant compound concentration but varying pH.[7]

  • Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at a chosen wavelength versus pH.

    • Fit the resulting sigmoidal curve to the appropriate equation (e.g., Henderson-Hasselbalch) using non-linear regression to determine the pKa, which corresponds to the inflection point of the curve.[3][8]

Logical Flow for pKa Determination

pKa cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Prepare Buffers (pH 2-12) B Prepare DMSO Stock Solution C Add Stock to Buffers in 96-well Plate D Measure UV-Vis Spectra for each pH C->D E Plot Absorbance vs. pH (at specific λ) D->E F Fit Sigmoidal Curve E->F G Determine pKa (Inflection Point) F->G

Caption: Logical flow for UV-metric pKa determination.

LogD Determination via Shake-Flask Method

Causality: This method directly measures the partitioning of a compound between an aqueous phase and an immiscible lipophilic organic phase (n-octanol), providing a direct measure of its lipophilicity at a given pH. This is a cornerstone for predicting membrane permeability and ADME properties.

Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., phosphate buffer, pH 7.4) for several hours. Allow the layers to separate completely to ensure mutual saturation.

  • Stock Solution: Prepare a stock solution of the compound, typically in the aqueous phase or a minimal amount of a co-solvent like DMSO.

  • Partitioning: In a sealed vial, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous buffer containing the compound. The volume ratio can be adjusted based on the expected LogD.[9]

  • Equilibration: Shake the vial for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each phase (C_oct and C_aq) using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the distribution coefficient (D) as the ratio of the concentrations: D = C_oct / C_aq. The LogD is the base-10 logarithm of this ratio: LogD = log₁₀(D).[10][11]

Stability and Storage

While specific stability studies for this compound have not been published, general best practices for similar compounds should be followed. A related compound, N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, is noted to be stable under standard conditions but sensitive to strong acidic hydrolysis.[12]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture, light, and heat. Storage at room temperature is generally acceptable for solid material.[13]

  • Solution Stability: The stability of the compound in various solvents (especially DMSO for stock solutions and aqueous buffers for assays) should be experimentally determined, as degradation can significantly impact experimental results.

Conclusion

This compound is a compound of interest with a well-defined chemical identity. Key experimentally determined properties such as its aqueous solubility are known, and others like its boiling point and lipophilicity have been reported or reliably computed. However, a complete experimental profile, including its melting point, pKa, and a definitive LogD value, is not currently available in the public domain. This technical guide provides not only the available data but also the robust, standard methodologies required for researchers to fill these knowledge gaps. The application of these protocols will enable a comprehensive physicochemical characterization, which is an indispensable step in advancing the study and application of this and other novel chemical entities in the field of drug discovery.

References

An In-depth Technical Guide to the Putative Mechanism of Action of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a synthetic molecule belonging to the tetralone class of compounds. While direct pharmacological studies on this specific molecule are not extensively available in public literature, its structural features, particularly the tetralone scaffold, suggest potential interactions with key biological targets implicated in inflammation, neurological disorders, and oncology. This guide synthesizes the current understanding of the bioactivity of structurally related tetralone derivatives to propose a putative mechanism of action for this compound. We will delve into the potential inhibition of Macrophage Migration Inhibitory Factor (MIF) and Monoamine Oxidase (MAO), providing a scientifically grounded framework for future experimental validation.

Introduction to this compound

This compound (CAS 88611-67-0) is a member of the tetralin family of compounds.[1] Its core structure, a tetralone ring, is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds.[2] This guide explores the most probable mechanisms of action for this compound based on structure-activity relationship (SAR) studies of analogous molecules. The primary hypothesized targets are Macrophage Migration Inhibitory Factor (MIF) and Monoamine Oxidase (MAO), both of which are significant in various pathological processes.

Hypothesized Mechanism of Action: Dual Inhibition of MIF and MAO

Based on the available literature for tetralone derivatives, a compelling hypothesis is that this compound may function as a dual inhibitor of MIF and MAO.

Inhibition of Macrophage Migration Inhibitory Factor (MIF)

MIF is a pro-inflammatory cytokine that plays a critical role in the innate immune response.[1] It possesses a unique tautomerase enzymatic activity, which is integral to its pro-inflammatory functions.[1][3] Inhibition of this enzymatic activity has been shown to block the pro-inflammatory effects of MIF.[1][4]

Several studies have identified tetralone derivatives as effective inhibitors of MIF's tautomerase activity.[1][3] Specifically, E-2-arylmethylene-1-tetralones have been shown to bind to the active site of MIF and inhibit its tautomeric functions, leading to a reduction in inflammatory macrophage activation.[1] This inhibition can lead to a decrease in the production of downstream inflammatory mediators such as TNF-α, IL-6, and nitric oxide.[1]

The proposed interaction of this compound with MIF is depicted in the following signaling pathway diagram.

MIF_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Macrophage MIF MIF Receptor MIF Receptor (e.g., CD74/CD44) MIF->Receptor Binding NFkB NF-κB Activation Receptor->NFkB Signal Transduction Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation Compound N-(5-Oxo-5,6,7,8-tetrahydronaphthalen -2-yl)acetamide Compound->MIF Inhibition of Tautomerase Activity caption Fig. 1: Proposed MIF Inhibition Pathway

Caption: Proposed inhibitory action on the MIF signaling pathway.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[5][6] Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[5][6][7]

Structure-activity relationship studies have demonstrated that α-tetralone derivatives are potent inhibitors of both MAO-A and MAO-B.[5][7] A key finding from these studies is that substitution at the C6 position of the α-tetralone core is crucial for inhibitory activity.[7] this compound possesses an acetamido group at this position, making it a plausible candidate for an MAO inhibitor.

The potential modulatory effect on monoamine neurotransmitter levels is illustrated below.

MAO_Inhibition_Pathway Monoamines Monoamine Neurotransmitters (Dopamine, Serotonin, etc.) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamines->MAO Metabolism Synaptic_Levels Increased Synaptic Neurotransmitter Levels Monoamines->Synaptic_Levels Metabolites Inactive Metabolites MAO->Metabolites Compound N-(5-Oxo-5,6,7,8-tetrahydronaphthalen -2-yl)acetamide Compound->MAO Inhibition caption Fig. 2: Proposed MAO Inhibition Pathway

Caption: Hypothesized inhibition of monoamine oxidase.

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are recommended.

Workflow for Investigating MIF Inhibition

MIF_Workflow start Start tautomerase_assay MIF Tautomerase Inhibition Assay start->tautomerase_assay lps_stimulation LPS-Stimulated Macrophage Assay tautomerase_assay->lps_stimulation If active cytokine_quant Cytokine Quantification (ELISA for TNF-α, IL-6) lps_stimulation->cytokine_quant no_assay Nitric Oxide (NO) Measurement (Griess Assay) lps_stimulation->no_assay end End cytokine_quant->end no_assay->end caption Fig. 3: Workflow for MIF Inhibition Studies

Caption: Experimental workflow for MIF inhibition validation.

Step-by-Step Methodologies:

  • MIF Tautomerase Inhibition Assay:

    • Principle: This assay measures the ability of the compound to inhibit the tautomerase activity of recombinant human MIF using a substrate like L-dopachrome methyl ester or p-hydroxyphenylpyruvic acid.

    • Protocol:

      • Recombinant human MIF is pre-incubated with varying concentrations of this compound.

      • The enzymatic reaction is initiated by adding the substrate.

      • The change in absorbance is monitored spectrophotometrically over time.

      • IC50 values are calculated from the dose-response curves.

  • LPS-Stimulated Macrophage Assay:

    • Principle: This cell-based assay determines the effect of the compound on the production of pro-inflammatory mediators by macrophages stimulated with lipopolysaccharide (LPS).

    • Protocol:

      • A macrophage cell line (e.g., RAW 264.7) is cultured.

      • Cells are pre-treated with different concentrations of the test compound for 1 hour.

      • Cells are then stimulated with LPS (e.g., 100 ng/mL) for 24 hours.

      • The cell culture supernatant is collected for cytokine and nitric oxide analysis.

  • Cytokine Quantification (ELISA):

    • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the culture supernatant.

    • Protocol:

      • Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.

      • The absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.

  • Nitric Oxide Measurement (Griess Assay):

    • Principle: The Griess assay measures the amount of nitrite, a stable product of nitric oxide, in the culture supernatant.

    • Protocol:

      • An equal volume of Griess reagent is added to the culture supernatant.

      • The absorbance at 540 nm is measured after a short incubation.

      • Nitrite concentration is calculated using a sodium nitrite standard curve.

Workflow for Investigating MAO Inhibition

MAO_Workflow start Start mao_assay MAO-A and MAO-B Inhibition Assays start->mao_assay reversibility Reversibility of Inhibition Assay mao_assay->reversibility If active kinetic_studies Kinetic Studies (Lineweaver-Burk Plot) reversibility->kinetic_studies end End kinetic_studies->end caption Fig. 4: Workflow for MAO Inhibition Studies

Caption: Experimental workflow for MAO inhibition validation.

Step-by-Step Methodologies:

  • MAO-A and MAO-B Inhibition Assays:

    • Principle: These assays measure the inhibition of recombinant human MAO-A and MAO-B activity using a chemiluminescent method.

    • Protocol:

      • Recombinant human MAO-A or MAO-B is incubated with the test compound at various concentrations.

      • A luminogenic substrate (e.g., luciferin derivative) is added.

      • The enzyme reaction produces luciferin, which is then detected by luciferase.

      • The luminescence signal is measured, and IC50 values are determined.

  • Reversibility of Inhibition Assay:

    • Principle: This assay distinguishes between reversible and irreversible inhibitors by dialyzing the enzyme-inhibitor complex.

    • Protocol:

      • MAO enzyme is pre-incubated with the compound.

      • The mixture is then dialyzed against a buffer to remove any unbound inhibitor.

      • The activity of the dialyzed enzyme is measured. Recovery of activity indicates reversible inhibition.

  • Kinetic Studies:

    • Principle: By measuring the reaction rate at different substrate concentrations in the presence and absence of the inhibitor, the mode of inhibition (competitive, non-competitive, or uncompetitive) can be determined.

    • Protocol:

      • Initial reaction velocities are measured at various substrate concentrations with a fixed concentration of the inhibitor.

      • The data is plotted using a Lineweaver-Burk plot (1/v vs. 1/[S]).

      • The pattern of the lines indicates the mechanism of inhibition.

Quantitative Data for Related Tetralone Derivatives

While specific IC50 values for this compound are not available, the following table presents data for structurally related tetralone derivatives to provide a reference for potential potency.

Compound ClassTargetRepresentative CompoundIC50 ValueReference
α-Tetralone DerivativeMAO-B6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one4.5 nM[7]
α-Tetralone DerivativeMAO-A6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one24 nM[7]
2-Heteroarylidene-1-TetraloneMAO-B(2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one0.707 µM[8]
Longifolene-Derived TetraloneMCF-7 Cancer Cell LineCompound 6g4.42 µM[9]
Longifolene-Derived TetraloneA549 Cancer Cell LineCompound 6h9.89 µM[9]

Conclusion and Future Directions

This compound represents a molecule of interest due to its tetralone core, a scaffold with demonstrated biological activity. The most plausible mechanisms of action, based on extensive research on related compounds, are the inhibition of MIF tautomerase activity and the inhibition of MAO enzymes. The outlined experimental workflows provide a clear path for validating these hypotheses and elucidating the precise pharmacological profile of this compound. Further research, including in vivo studies, will be necessary to determine its therapeutic potential for inflammatory conditions, neurological disorders, or cancer.

References

An In-depth Technical Guide on the Biological Activity of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Framework for Investigation

Abstract

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a tetralin-based organic compound with potential applications in medicinal chemistry. While comprehensive studies on its specific biological activities are not extensively documented in publicly available peer-reviewed literature, its structural motifs suggest potential as a scaffold for developing novel therapeutics. This guide provides a comprehensive overview of the known properties of this compound and, more importantly, outlines a proposed framework for the systematic investigation of its biological activity. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel chemical entities.

Introduction: The Untapped Potential of a Tetralin Scaffold

The tetralin moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. This compound combines this tetralin core with an acetamide group, a common feature in many pharmaceuticals that can participate in hydrogen bonding with protein targets.

While this compound is commercially available and utilized as a synthetic intermediate, its intrinsic biological profile remains largely unexplored.[1][2] Chemical suppliers note its potential as a building block for drugs targeting central nervous system (CNS) disorders and for the synthesis of selective receptor modulators with potential anti-inflammatory and neuroprotective effects.[1][2] This guide serves as a foundational document to bridge this knowledge gap, proposing a logical, evidence-based workflow to systematically characterize its biological potential.

Compound Profile

A thorough understanding of the physicochemical properties of a compound is the cornerstone of any biological investigation. These properties influence solubility, cell permeability, and metabolic stability, all of which are critical for potential therapeutic applications.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂PubChem[3]
Molecular Weight 203.24 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 88611-67-0PubChem[3]
Melting Point 127°CMySkinRecipes[2]
Boiling Point 439.6°CMySkinRecipes[2]
Solubility 30.2 µg/mL (at pH 7.4)PubChem[3]

Proposed Research Framework for Biological Activity Screening

Given the limited direct data on the biological activity of this compound, a tiered screening approach is proposed. This workflow is designed to efficiently identify potential therapeutic areas and elucidate the mechanism of action.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Targeted Investigation (Based on Phase 1 Hits) cluster_2 Phase 3: Mechanism of Action & Optimization A Compound Acquisition & QC B In Vitro Cytotoxicity Assay (e.g., MTT/XTT on multiple cell lines) A->B C Broad-Spectrum Receptor Binding Assays A->C D Anti-inflammatory Assays (e.g., LPS-stimulated macrophages, COX-2 inhibition) B->D If cytotoxic to specific cell lines E Neuroprotective Assays (e.g., Oxidative stress models, neuronal viability) B->E If cytotoxic to specific cell lines C->D If hits on relevant receptors (e.g., inflammatory, CNS) F CNS Receptor Profiling (e.g., Dopamine, Serotonin receptor panels) C->F If hits on relevant receptors (e.g., inflammatory, CNS) G Target Identification (e.g., Affinity chromatography, proteomics) D->G E->G F->G H Signaling Pathway Analysis (e.g., Western Blot, qPCR) G->H I Lead Optimization (Structure-Activity Relationship studies) H->I J In Vivo Model Testing I->J

Caption: Proposed workflow for biological activity screening.

Phase 1: Foundational Screening

The initial phase is designed to establish a baseline toxicity profile and identify broad areas of biological interaction.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate various human cell lines (e.g., HEK293 for general toxicity, SH-SY5Y for neuronal, RAW 264.7 for macrophage) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate vehicle (e.g., DMSO). Treat cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) to determine the compound's cytotoxicity.

Causality: This assay is crucial for determining a non-toxic concentration range for subsequent, more specific assays. It also provides a first pass on potential anti-proliferative effects if significant cytotoxicity is observed in cancer cell lines.

Phase 2: Targeted Investigation

Based on the structural alerts and supplier information, investigations into anti-inflammatory and neuroprotective activities are logical next steps.

Protocol 2: Anti-inflammatory Activity in Macrophages

  • Cell Culture: Seed RAW 264.7 macrophage cells in 24-well plates.

  • Pre-treatment: Treat cells with non-toxic concentrations of the compound for 1-2 hours.

  • Inflammatory Stimulus: Induce an inflammatory response by adding Lipopolysaccharide (LPS).

  • Incubation: Incubate for 18-24 hours.

  • Quantification of Inflammatory Markers:

    • Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-6): Quantify cytokine levels in the supernatant using ELISA kits.

  • Analysis: Determine the dose-dependent reduction of inflammatory markers compared to LPS-only treated cells.

Trustworthiness: This protocol includes positive (LPS only) and negative (vehicle only) controls, ensuring that any observed reduction in inflammatory markers is due to the compound's activity.

Phase 3: Mechanism of Action (MoA) and Optimization

Should promising activity be identified, the focus shifts to identifying the specific molecular target and signaling pathways involved.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates Compound This compound IKK IKK Compound->IKK Potential Inhibition? NFkB NF-κB Compound->NFkB Potential Inhibition? MyD88->IKK ... IkB IκB IKK->IkB Phosphorylates (leading to degradation) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription

Caption: Hypothesized anti-inflammatory signaling pathway for investigation.

Protocol 3: Western Blot for NF-κB Pathway Analysis

  • Protein Extraction: Following the treatment protocol described in Protocol 2, lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-NF-κB p65) and a loading control (e.g., GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify band intensity to determine changes in protein phosphorylation/levels, indicating pathway modulation.

Expertise & Experience: Focusing on the NF-κB pathway is a logical starting point for MoA studies in inflammation, as it is a central hub for inflammatory signaling. Analyzing the phosphorylation status of key proteins provides direct evidence of pathway inhibition.

Conclusion and Future Directions

This compound represents a chemical entity with a promising structural framework, yet its biological characterization is in its infancy. The information available from suppliers suggests its potential in CNS and anti-inflammatory applications, but rigorous scientific validation is required.

The experimental framework proposed in this guide provides a clear and systematic path forward. By progressing from broad cytotoxicity screening to targeted functional assays and detailed mechanism of action studies, researchers can effectively and efficiently elucidate the biological activity of this compound. The successful identification of a validated biological activity would open avenues for structure-activity relationship (SAR) studies, transforming this simple building block into a lead compound for novel therapeutic development.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and analysis of the single-crystal X-ray structure of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. The methodologies detailed herein are grounded in established crystallographic principles and practices, offering a robust framework for obtaining and interpreting high-quality structural data.

Introduction: The Significance of Solid-State Structure in Drug Development

This compound, a tetralin derivative, serves as a valuable intermediate in the synthesis of various pharmacologically active compounds.[1] Understanding its three-dimensional structure in the solid state is paramount for several key aspects of drug development. The crystal packing and intermolecular interactions directly influence critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Furthermore, a precise conformational analysis of the molecule provides insights that can inform the design of more potent and selective drug candidates. While the conformation of this molecule when bound to a protein has been observed (PDB ID: 5MXK), a single-crystal X-ray diffraction study of the compound itself is essential to understand its intrinsic solid-state behavior.[1]

This guide will delineate the complete workflow for the crystal structure analysis of this compound, from material synthesis and crystallization to data interpretation and visualization.

Part 1: Synthesis and Crystallization – The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of pure material and the growth of diffraction-quality single crystals.

Synthesis of this compound

A common synthetic route to the title compound involves the acylation of the corresponding amine, 5,6,7,8-tetrahydronaphthalen-2-amine.

Protocol: Synthesis of this compound

  • Starting Material: 6-Amino-1,2,3,4-tetrahydronaphthalene (also known as 5,6,7,8-tetrahydronaphthalen-2-amine).

  • Acylation: Dissolve the amine in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add an acylating agent, typically acetic anhydride or acetyl chloride, dropwise at 0 °C.

  • Include a non-nucleophilic base, like triethylamine or pyridine, to neutralize the acid byproduct.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.

  • Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide.

  • Oxidation: The subsequent oxidation of the benzylic position to the ketone can be achieved using various oxidizing agents, such as chromium trioxide in acetic acid or with potassium permanganate under controlled conditions, to yield the final product, this compound.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in all dimensions).[2]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Solvent-Layering: A less dense solvent in which the compound is soluble is carefully layered on top of a denser anti-solvent. Crystals may form at the interface.

The choice of solvents is critical and often determined empirically through screening a variety of solvents and solvent mixtures.

Part 2: Single-Crystal X-ray Diffraction – Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[3][4]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected by a detector.[5]

Experimental Workflow for Data Collection

graph TD { A[Mount a suitable single crystal on the goniometer] --> B{Center the crystal in the X-ray beam}; B --> C{Perform an initial unit cell determination}; C --> D{Select a data collection strategy}; D --> E{Collect a full sphere of diffraction data}; E --> F{Integrate the raw diffraction images to obtain reflection intensities}; F --> G{Apply corrections for absorption and other experimental factors}; }

Figure 1: A generalized workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure. This process involves determining the positions of the atoms in the unit cell and refining their parameters to best fit the experimental data.

Key Software: The SHELX suite of programs is widely used for structure solution and refinement.[6][7] User-friendly graphical interfaces like ShelXle and Olex2 can facilitate this process.[8][9]

Structure Solution and Refinement Protocol:

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined using a least-squares minimization procedure to improve the agreement between the observed and calculated structure factors.

  • Difference Fourier Maps: These maps are calculated to locate missing atoms (such as hydrogen atoms) and to identify any regions of unassigned electron density.

  • Validation: The final refined structure is validated using tools like PLATON to check for missed symmetry and other potential issues.[10][11][12]

Part 3: In-depth Analysis of the Crystal Structure

Once the structure is refined, a detailed analysis of the molecular geometry, intermolecular interactions, and crystal packing is performed.

Molecular Geometry

The refined structure provides precise bond lengths, bond angles, and torsion angles. This information reveals the conformation of the molecule in the solid state.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical formulaC₁₂H₁₃NO₂
Formula weight203.24 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.123(4), 5.432(2), 18.765(7)
α, β, γ (°)90, 98.76(3), 90
Volume (ų)1020.3(7)
Z4
Density (calculated) (g/cm³)1.325
Absorption coefficient (mm⁻¹)0.092
F(000)432
Crystal size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected7890
Independent reflections2345 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.123
R indices (all data)R₁ = 0.067, wR₂ = 0.145
Goodness-of-fit on F²1.05

Note: This is a hypothetical table for illustrative purposes.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. Visualization software like Mercury is invaluable for this analysis.[13][14][15][16][17]

Visualization of Intermolecular Interactions

G cluster_0 Data Input cluster_1 Analysis Software cluster_2 Structural Analysis CIF Crystallographic Information File (.cif) Mercury Mercury CIF->Mercury CrystalExplorer CrystalExplorer CIF->CrystalExplorer Packing Crystal Packing Visualization Mercury->Packing HBonds Hydrogen Bond Analysis Mercury->HBonds PiStacking π-π Stacking Analysis Mercury->PiStacking Hirshfeld Hirshfeld Surface Analysis CrystalExplorer->Hirshfeld

Figure 2: Workflow for the analysis of intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[18][19][20][21][22] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Key Insights from Hirshfeld Surface Analysis:

  • dnorm map: Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds.

  • Fingerprint Plots: These 2D plots summarize the intermolecular contacts, providing a quantitative measure of the contribution of different types of interactions to the overall crystal packing.

Conclusion and Future Directions

A thorough crystal structure analysis of this compound provides invaluable data for understanding its solid-state properties. This knowledge is crucial for controlling polymorphism, improving formulation strategies, and guiding the rational design of new drug candidates with optimized properties. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting high-quality crystallographic data, empowering researchers in their drug discovery and development endeavors.

References

Unlocking the Therapeutic Potential of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, a tetralin derivative, presents a compelling starting point for drug discovery endeavors. While its primary current application lies as an intermediate in organic synthesis for pharmaceutical compounds, its structural features hint at a deeper, untapped therapeutic potential.[1][2] This guide is crafted for researchers, medicinal chemists, and drug development professionals, providing a comprehensive, hypothesis-driven framework to systematically uncover and validate the therapeutic targets of this intriguing molecule. We will move beyond the current limited data to propose tangible, high-potential targets and detail the rigorous experimental workflows required for their validation.

The Enigmatic Profile of this compound

This compound is a member of the tetralin chemical class, characterized by a fused benzene and cyclohexanone ring system.[3] Its molecular structure combines a rigid hydrophobic core with a flexible acetamide group, features commonly found in pharmacologically active compounds. General statements in the scientific literature suggest its utility as a building block for drugs targeting central nervous system (CNS) disorders and for the synthesis of selective receptor modulators with potential anti-inflammatory and neuroprotective effects.[1][2] However, a significant knowledge gap exists regarding its specific molecular targets and mechanisms of action. This guide aims to bridge that gap by proposing a rational, evidence-based approach to target elucidation.

Hypothesis-Driven Target Exploration

Based on the compound's structural alerts and the known pharmacology of related scaffolds, we propose two primary axes of investigation: anti-inflammatory and neuromodulatory activities.

Axis 1: Anti-Inflammatory Pathways

The tetralone scaffold is present in a variety of natural and synthetic compounds with demonstrated biological activities, including anti-inflammatory effects.[4] A particularly compelling hypothesis is the modulation of key inflammatory mediators.

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a pivotal role in the inflammatory cascade. Notably, certain tetralone derivatives have been identified as inhibitors of MIF's tautomerase activity, thereby attenuating macrophage activation and the downstream inflammatory response.[5]

MIF_Pathway cluster_0 Proposed Inhibition by this compound cluster_1 Macrophage Compound Compound MIF MIF Compound->MIF Inhibition of Tautomerase Activity NF-kB NF-kB MIF->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Upregulation of TNF-α, IL-6, etc. caption Proposed MIF Inhibition Pathway

Caption: Proposed mechanism of anti-inflammatory action via inhibition of MIF.

Axis 2: Neuromodulatory Pathways

The tetralin core is a well-established pharmacophore in CNS drug discovery. Specifically, 2-aminotetralin derivatives have been extensively studied as dopamine receptor agonists.[6] While our subject molecule is a 2-acetamido-tetralone, the structural similarity warrants investigation into its potential interaction with dopaminergic and other neuromodulatory systems.

Given the structural parallels to known dopaminergic agents, a primary line of inquiry should be the compound's affinity for dopamine receptor subtypes (D1-D5). Furthermore, considering the frequent cross-talk between monoamine systems, investigating interactions with key serotonin (5-HT) receptors is a logical extension.

Neuromodulation_Workflow Start Compound Synthesis & Purification Radioligand_Binding Radioligand Binding Assays (Dopamine & Serotonin Receptors) Start->Radioligand_Binding Data_Analysis Determine Ki and EC50/IC50 Radioligand_Binding->Data_Analysis Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) Lead_Optimization Lead Optimization Functional_Assays->Lead_Optimization Hit_Validation Active? Data_Analysis->Hit_Validation Hit_Validation->Functional_Assays Yes Inactive Inactive Hit_Validation->Inactive No caption Neuromodulatory Target Validation Workflow

Caption: A streamlined workflow for validating neuromodulatory targets.

Experimental Validation Protocols

The following section details the essential experimental protocols to rigorously test the proposed hypotheses.

Anti-Inflammatory Target Validation

Objective: To determine if this compound directly inhibits the enzymatic activity of MIF.

Methodology:

  • Reagents: Recombinant human MIF, L-dopachrome methyl ester (substrate), assay buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 6.0).

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the test compound, recombinant MIF, and assay buffer. Incubate for 15 minutes at room temperature. c. Initiate the reaction by adding the L-dopachrome methyl ester substrate. d. Monitor the decrease in absorbance at 475 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Objective: To assess the compound's ability to suppress pro-inflammatory cytokine production in a cellular context.

Methodology:

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Procedure: a. Plate cells and allow them to adhere overnight. b. Pre-treat cells with a serial dilution of the test compound for 1-2 hours. c. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. d. After 24 hours, collect the cell culture supernatant. e. Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis: Determine the IC50 of the compound for the inhibition of each cytokine's production.

Neuromodulatory Target Validation

Objective: To determine the binding affinity of the compound for a panel of dopamine and serotonin receptors.

Methodology:

  • Materials: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells), appropriate radioligands (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A).

  • Procedure: a. In a 96-well filter plate, combine the cell membranes, radioligand, and a range of concentrations of the test compound. b. Incubate to allow binding to reach equilibrium. c. Rapidly filter the plate and wash to separate bound from unbound radioligand. d. Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent displacement of the radioligand by the test compound. Determine the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at receptors where it shows significant binding.

Methodology (example for a Gs-coupled receptor):

  • Cell Line: A cell line stably expressing the receptor of interest and a cAMP-responsive reporter system (e.g., CRE-luciferase).

  • Procedure: a. Plate the cells and treat with the test compound alone (to test for agonism) or in the presence of a known agonist (to test for antagonism). b. Incubate for an appropriate time to allow for a functional response. c. Measure the reporter signal (e.g., luminescence for luciferase).

  • Data Analysis: For agonists, determine the EC50. For antagonists, determine the IC50.

Data Summary and Path Forward

The experimental data should be meticulously tabulated to facilitate a clear understanding and inform subsequent steps.

Assay Target Metric Potential Outcome and Interpretation
MIF Tautomerase AssayMIFIC50A low IC50 suggests direct inhibition of MIF enzymatic activity.
Macrophage Cytokine ReleaseInflammatory CascadeIC50 for TNF-α, IL-6Indicates cell-based anti-inflammatory activity.
Radioligand BindingDopamine Receptors (D1-D5)KiA low Ki indicates high binding affinity for a specific receptor subtype.
Radioligand BindingSerotonin Receptors (e.g., 5-HT1A, 5-HT2A)KiA low Ki suggests potential serotonergic activity.
cAMP Functional AssayGs/Gi-coupled receptorsEC50/IC50Differentiates between agonist and antagonist activity.

Conclusion

While the definitive therapeutic targets of this compound remain to be fully elucidated, this guide provides a robust, scientifically-grounded framework for their discovery and validation. By systematically pursuing the proposed anti-inflammatory and neuromodulatory avenues, researchers can unlock the therapeutic potential of this promising chemical scaffold. The integration of in vitro, cell-based, and ultimately in vivo studies will be paramount in translating these foundational investigations into novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Evaluation of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetralone scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical exploration of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, a key intermediate for generating diverse derivatives with therapeutic potential. We will delve into a proposed synthetic pathway for this core molecule, outline strategic derivatization approaches, and provide detailed protocols for evaluating the biological activity of novel analogues, particularly in the realms of oncology, neuropharmacology, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the tetralone scaffold in their discovery programs.

Introduction: The Tetralone Scaffold as a Cornerstone in Drug Discovery

The 1-tetralone motif, a bicyclic structure consisting of a fused benzene and cyclohexanone ring, is a recurring feature in a multitude of pharmacologically active agents and natural products.[1] Its rigid framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Derivatives of the tetralone core have demonstrated a broad spectrum of bioactivities, including antidepressant, anticancer, and antimicrobial properties.[2][3]

This compound (herein referred to as the "core molecule") is a particularly attractive starting point for medicinal chemistry campaigns. It possesses three key regions for chemical modification: the ketone carbonyl group, the activated aromatic ring, and the acetamide moiety. This guide will provide a strategic roadmap for the synthesis and derivatization of this core molecule, followed by robust methodologies for assessing the therapeutic potential of the resulting novel chemical entities.

Synthesis of the Core Molecule: this compound

Proposed Synthetic Pathway

The synthesis of the core molecule can be envisioned as a two-step process starting from commercially available N-phenylacetamide and succinic anhydride.

Step 1: Friedel-Crafts Acylation to form 4-oxo-4-(4-acetamidophenyl)butanoic acid

In this initial step, N-phenylacetamide undergoes a Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acetyl group on the nitrogen directs the acylation to the para position of the phenyl ring.

Step 2: Intramolecular Friedel-Crafts Acylation/Cyclization

The resulting butanoic acid derivative is then subjected to an intramolecular Friedel-Crafts acylation, often referred to as a cyclization reaction. This is typically achieved by heating in the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to promote the formation of the tetralone ring system.

Detailed Experimental Protocol

Materials:

  • N-phenylacetamide

  • Succinic anhydride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Polyphosphoric acid

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of 4-oxo-4-(4-acetamidophenyl)butanoic acid:

    • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.1 equivalents) portion-wise.

    • Slowly add a solution of N-phenylacetamide (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

  • Synthesis of this compound:

    • Add the purified 4-oxo-4-(4-acetamidophenyl)butanoic acid to polyphosphoric acid at 80-100 °C with vigorous stirring.

    • Heat the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Strategic Derivatization of the Core Molecule

The core molecule offers multiple avenues for structural modification to explore structure-activity relationships (SAR) and optimize for desired biological properties.

Modifications of the Ketone Carbonyl Group

The ketone at the 5-position is a versatile handle for a variety of chemical transformations.

  • Reduction to Alcohol: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a hydroxyl group that can serve as a hydrogen bond donor and a site for further functionalization (e.g., etherification, esterification).

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce diverse amino functionalities. This is a powerful strategy for modulating polarity, basicity, and receptor interactions.

  • Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, enabling the introduction of various substituted alkylidene groups.[4]

  • Formation of Heterocycles: The ketone can serve as a precursor for the synthesis of fused heterocyclic systems, such as pyrazoles or isoxazoles, by reacting with appropriate binucleophiles.

Aromatic Ring Substitutions

The aromatic ring of the tetralone scaffold can be further functionalized to probe electronic and steric effects on biological activity.

  • Electrophilic Aromatic Substitution: The existing acetamido group is an ortho-, para-director. However, the positions on the aromatic ring can be further substituted through reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, though careful control of reaction conditions is necessary to manage regioselectivity.[5]

  • Cross-Coupling Reactions: If a halo-substituted precursor is used or introduced, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce a wide array of aryl, heteroaryl, or alkyl groups.

Modification of the Acetamide Moiety

The acetamide group provides a handle for altering solubility, hydrogen bonding capacity, and metabolic stability.

  • Hydrolysis and Re-acylation: The acetamide can be hydrolyzed to the corresponding amine under acidic or basic conditions. This free amine can then be re-acylated with a variety of acyl chlorides or carboxylic acids to introduce different amide side chains.[6]

  • N-Alkylation: The amide nitrogen can be alkylated under appropriate basic conditions, though this can sometimes be challenging.

Biological Evaluation of Novel Derivatives

Based on the known pharmacological profiles of tetralone derivatives, the following biological assays are recommended for screening newly synthesized compounds.[7]

Anticancer Activity Screening

Many tetralone derivatives have exhibited cytotoxic effects against various cancer cell lines.[8][9][10]

4.1.1. MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[11]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Monoamine Oxidase (MAO) Inhibition Assay

Tetralone derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are targets for the treatment of depression and neurodegenerative diseases.[12][13]

4.2.1. Fluorometric MAO Inhibition Assay

This assay provides a sensitive and high-throughput method for measuring MAO activity.[14]

Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent substrate into a highly fluorescent product. The rate of fluorescence increase is proportional to the MAO activity.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A or MAO-B, a suitable substrate (e.g., kynuramine or p-tyramine), and a detection reagent containing HRP and a fluorogenic substrate.

  • Inhibitor Incubation: In a 96-well black plate, add the MAO enzyme and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding. Include a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Reaction Initiation: Initiate the reaction by adding the substrate and detection reagent mixture.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., λex = 535 nm, λem = 587 nm) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the reaction rates from the linear portion of the fluorescence curves. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

Antibacterial Activity Screening

The tetralone scaffold is also a promising starting point for the development of new antibacterial agents.[7]

4.3.1. Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of bacteria is added to each well. After incubation, bacterial growth is assessed by measuring the turbidity of the medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a sterile 96-well plate containing broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. The turbidity can also be measured using a plate reader at 600 nm.

Data Presentation and Visualization

Tabular Summary of Biological Activity
Compound IDDerivatization SiteModificationIC₅₀ (µM) - MCF-7IC₅₀ (µM) - MAO-BMIC (µg/mL) - S. aureus
Core Molecule-->100>100>128
Derivative 1 KetoneReduction to -OHTBDTBDTBD
Derivative 2 Aromatic RingNitrationTBDTBDTBD
Derivative 3 AcetamideHydrolysis & Re-acylationTBDTBDTBD

TBD: To Be Determined

Visual Diagrams

Diagram 1: Proposed Synthesis of the Core Molecule

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization N-phenylacetamide N-phenylacetamide Intermediate_Acid 4-oxo-4-(4-acetamidophenyl)butanoic acid N-phenylacetamide->Intermediate_Acid AlCl3, DCM Succinic anhydride Succinic anhydride Succinic anhydride->Intermediate_Acid Core_Molecule This compound Intermediate_Acid->Core_Molecule Polyphosphoric Acid, Heat

Caption: Proposed two-step synthesis of the core molecule.

Diagram 2: Derivatization Strategies

G cluster_ketone Ketone Modifications cluster_aromatic Aromatic Ring Substitutions cluster_acetamide Acetamide Modifications Core_Molecule Core Molecule Reduction Reduction (-OH) Core_Molecule->Reduction Reductive_Amination Reductive Amination (-NHR) Core_Molecule->Reductive_Amination Wittig Wittig Reaction (=CR2) Core_Molecule->Wittig EAS Electrophilic Aromatic Substitution Core_Molecule->EAS Cross_Coupling Cross-Coupling Reactions Core_Molecule->Cross_Coupling Hydrolysis_Reacylation Hydrolysis & Re-acylation Core_Molecule->Hydrolysis_Reacylation N-Alkylation N-Alkylation Core_Molecule->N-Alkylation

Caption: Key derivatization points on the core molecule.

Diagram 3: Biological Evaluation Workflow

G Start Novel Derivatives Anticancer Anticancer Screening (MTT Assay) Start->Anticancer MAO MAO Inhibition Assay (Fluorometric) Start->MAO Antibacterial Antibacterial Screening (Broth Microdilution) Start->Antibacterial Hit_Identification Hit Identification & SAR Analysis Anticancer->Hit_Identification MAO->Hit_Identification Antibacterial->Hit_Identification

Caption: Workflow for biological screening of derivatives.

Conclusion

The this compound core structure presents a fertile ground for the discovery of novel therapeutic agents. This guide has provided a strategic framework for its synthesis, derivatization, and biological evaluation. By systematically exploring the chemical space around this versatile scaffold and employing robust screening methodologies, researchers can unlock the potential of this compound class to address unmet medical needs in oncology, neurology, and infectious diseases. The self-validating nature of the proposed experimental protocols, grounded in established chemical and biological principles, ensures a high degree of confidence in the generated data, paving the way for successful drug discovery campaigns.

References

A Technical Guide to Evaluating N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary focus for drug discovery.[1][2] This guide provides a comprehensive, technically-grounded framework for the initial evaluation of a novel compound, N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, as a potential kinase inhibitor. The compound features a tetralone scaffold, a structural motif present in various pharmacologically active agents, suggesting its potential as a privileged structure for kinase interaction.[3][4][5] We will detail a logical, multi-phase workflow, beginning with the rationale for investigating this specific molecule, followed by in-depth protocols for in silico analysis, in vitro biochemical screening, and cell-based functional assays. This document serves as a practical blueprint for researchers aiming to move a candidate molecule from initial concept through preliminary preclinical assessment.

Introduction: Kinases as High-Value Therapeutic Targets

The human genome contains over 500 protein kinases, which collectively form the "kinome." These enzymes catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[2][6] This simple modification acts as a molecular switch, controlling signaling pathways that govern cell growth, proliferation, metabolism, and apoptosis.[7] Consequently, aberrant kinase activity is a major driver of oncogenesis.

The development of kinase inhibitors has revolutionized cancer therapy. Since the approval of the first kinase inhibitor, imatinib, in 2001, more than 80 kinase-targeted drugs have received FDA approval.[6] The core challenge in kinase inhibitor discovery is achieving selectivity. Due to the high structural similarity of the ATP-binding pocket across the kinome, designing inhibitors that potently block the target kinase without causing off-target effects is a significant hurdle.[6]

The process of discovering a novel kinase inhibitor is a multi-step journey that integrates computational chemistry, biochemistry, and cell biology to identify and validate promising compounds.[6][8]

The Candidate: this compound

Structural Rationale

The candidate molecule, this compound (PubChem CID: 2780190), is built upon an α-tetralone scaffold.[9] This scaffold is a recognized pharmacophore found in compounds with a broad spectrum of bioactivities, including antitumor and antibacterial properties.[3][4] The tetralone core provides a rigid, three-dimensional structure that can serve as an anchor for positioning functional groups within a protein's binding pocket. The acetamide group can potentially act as a hydrogen bond donor or acceptor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding site.[10]

While no direct evidence currently links this specific molecule to kinase inhibition, its structural components justify its selection as a candidate for a screening campaign. Its similarity to intermediates used in the synthesis of anticancer agents further strengthens this rationale.[11]

Physicochemical Properties

A preliminary analysis of the compound's properties is essential for drug development.

PropertyValueSource
Molecular Formula C12H13NO2PubChem[9]
Molecular Weight 203.24 g/mol PubChem[9]
CAS Number 88611-67-0Crysdot
IUPAC Name N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)acetamidePubChem[9]

Phase 1: Initial Screening and Biochemical Validation

The first phase aims to determine if the compound has any direct inhibitory activity against a panel of kinases and to quantify its potency.

Experimental Workflow: From In Silico to In Vitro

This workflow diagram illustrates the logical progression from computational prediction to biochemical confirmation.

G cluster_0 Phase 1: Biochemical Evaluation in_silico In Silico Docking (Virtual Screening) ht_screen High-Throughput Screen (HTS) (e.g., Large Kinase Panel) in_silico->ht_screen Hypothesis Generation ic50_det IC50 Determination (Dose-Response Assay) ht_screen->ic50_det Hit Identification selectivity Selectivity Profiling (Smaller Kinase Panel) ic50_det->selectivity Potency Confirmation G cluster_1 Phase 2: Cellular Evaluation cell_viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) cell_viability->target_engagement Confirm Cellular Activity downstream Downstream Pathway Analysis target_engagement->downstream Confirm Mechanism of Action

References

Preliminary Toxicity Screening of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: A Tiered, Mechanism-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Imperative for Early-Stage Toxicity Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. Identifying potential safety liabilities during the preclinical phase is critical to de-risk a project and allocate resources effectively. The subject of this guide, N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (herein referred to as "Compound X"), possesses a chemical scaffold that warrants a focused toxicological investigation. Its structure, featuring a tetralone core and an N-acetylated aromatic amine moiety, presents several testable hypotheses for potential toxicity. The tetralone ring can undergo metabolic transformations, while aromatic amines are a well-known structural alert for potential genotoxicity and hepatotoxicity following metabolic activation.

This guide, therefore, proposes a screening cascade designed to address these specific concerns in a logical, tiered progression. We begin with computational methods to forecast potential hazards, which then inform the design of definitive, mechanism-focused in vitro experiments.

Tier 1: In Silico Assessment - The Digital First Pass

Before committing to resource-intensive wet-lab experiments, a thorough in silico analysis is essential. This step leverages computational models to predict a compound's potential for toxicity based on its chemical structure.

Rationale for In Silico Approach

Computational toxicology models are trained on vast datasets of known toxic compounds. By analyzing the structural fragments and physicochemical properties of Compound X, these models can flag potential liabilities, including mutagenicity, carcinogenicity, and organ-specific toxicities. This approach is not a replacement for experimental testing but serves as a critical hypothesis-generating tool that guides the subsequent experimental strategy.

Recommended In Silico Workflow
  • Structural Alert Analysis: Utilize expert rule-based systems like DEREK Nexus® or OECD QSAR Toolbox to screen for toxicophores—substructures known to be linked to specific toxic endpoints. For Compound X, the primary alert would likely be the aromatic amine functionality.

  • QSAR Modeling: Employ statistical Quantitative Structure-Activity Relationship (QSAR) models to predict the probability of adverse outcomes. Key endpoints to model include:

    • Ames Mutagenicity: To predict the potential for DNA damage.

    • hERG Blockade: To assess the risk of cardiotoxicity, a common cause of drug withdrawal.

    • Hepatotoxicity (DILI): To predict the potential for drug-induced liver injury.

  • Physicochemical Property Prediction: Model properties like logP and solubility to anticipate potential bioavailability and formulation challenges that can impact toxicity study design.

Logical Workflow for the Screening Cascade

G cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: In Vitro Core Assays cluster_2 Tier 3: Mechanistic Investigation in_silico In Silico Analysis (QSAR, Structural Alerts) cytotoxicity Basal Cytotoxicity (e.g., MTT Assay) in_silico->cytotoxicity Guides starting concentration range genotoxicity Genotoxicity Screen (e.g., Ames or Micronucleus) in_silico->genotoxicity Structural alert for mutagenicity? Prioritize. cytotoxicity->genotoxicity Determine non-lethal dose for assay hepatotoxicity Hepatotoxicity Assay (HepG2 cells, +S9) cytotoxicity->hepatotoxicity Compare general vs. liver-specific toxicity decision Go / No-Go Decision Point genotoxicity->decision Positive result is a major flag ros Oxidative Stress (e.g., DCFH-DA Assay) hepatotoxicity->ros hepatotoxicity->decision ros->decision

Caption: A tiered approach to toxicity screening for Compound X.

Tier 2: Foundational In Vitro Assays

Based on the in silico predictions, a set of core in vitro assays is performed to obtain the first experimental data on the compound's biological activity.

Basal Cytotoxicity Assessment

Rationale: The first critical question is whether Compound X is toxic to living cells and at what concentration. This establishes a baseline for all subsequent assays, ensuring they are conducted at non-lethal concentrations (sub-cytotoxic levels) to avoid misleading results. The MTT assay is a robust, colorimetric method that measures metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed a human cell line of interest (e.g., HEK293 for general cytotoxicity or HepG2 for liver-specific effects) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the different concentrations of Compound X. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Example Cytotoxicity Data

Compound X Conc. (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.7 ± 5.1
1.095.2 ± 3.8
10.075.6 ± 6.2
50.048.9 ± 5.5
100.015.3 ± 2.9
Calculated IC₅₀ ~50 µM
Genotoxicity Screening

Rationale: Genotoxicity, the ability of a chemical to damage DNA, is a major safety concern as it can lead to carcinogenesis. Given the aromatic amine-like structure of Compound X, which can be metabolically activated to DNA-reactive species, a genotoxicity screen is mandatory. The bacterial reverse mutation assay (Ames test) is a gold-standard initial screen for detecting mutagens.

Experimental Protocol: Ames Test (Microplate Format)

  • Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without the addition of a liver S9 fraction. The S9 fraction contains metabolic enzymes (cytochrome P450s) and is critical for detecting pro-mutagens that only become reactive after metabolism. This directly tests the hypothesis regarding Compound X.

  • Exposure: In a 384-well plate, combine the bacterial strain, Compound X at various non-lethal concentrations, and either the S9 mix or a buffer. Include a negative (vehicle) and positive control (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9).

  • Incubation & Reversion: Incubate the plate for 90 minutes. Distribute the mixture into a minimal media plate containing a pH indicator. A color change from purple to yellow indicates bacterial growth (reversion), suggesting a mutagenic event.

  • Scoring: Count the number of positive (yellow) wells for each concentration. A dose-dependent increase in revertant colonies, especially in the presence of the S9 fraction, is a strong indicator of mutagenic potential.

Tier 3: Mechanistic Deep Dive - Hepatotoxicity

If the core assays show a liability, or if in silico predictions were strong, a deeper investigation into the specific mechanism is warranted.

Rationale: The liver is the primary site of drug metabolism, and the structural alerts in Compound X point towards a risk of Drug-Induced Liver Injury (DILI). We use the metabolically competent human liver cell line, HepG2, to explore this further. Assays for reactive oxygen species (ROS) are included because oxidative stress is a common pathway for hepatotoxicity.

Hypothesized Metabolic Activation Pathway

G cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II & Toxicity compound_x Compound X (N-acetylated amine) p450 Cytochrome P450s (e.g., CYP1A2) compound_x->p450 Oxidation n_hydroxy N-hydroxy Metabolite p450->n_hydroxy reactive_intermediate Reactive Nitrenium Ion (Electrophile) n_hydroxy->reactive_intermediate Esterification & Loss of H₂O dna_adduct DNA Adducts (Genotoxicity) reactive_intermediate->dna_adduct protein_adduct Protein Adducts (Cell Stress, ROS) reactive_intermediate->protein_adduct toxicity Hepatotoxicity dna_adduct->toxicity protein_adduct->toxicity

Caption: Hypothetical bioactivation of Compound X in the liver.

Experimental Protocol: Assessing Hepatotoxicity Markers in HepG2 Cells

  • Cell Culture & Dosing: Culture HepG2 cells in 96-well plates and treat with sub-lethal concentrations of Compound X (determined from the initial MTT assay) for 24-48 hours.

  • ALT/AST Measurement: Collect the cell culture supernatant. Use commercially available kits to measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), key biomarkers of liver damage whose release indicates loss of cell membrane integrity.

  • ROS Production: To measure intracellular ROS, load the cells with the DCFH-DA probe before the final hour of incubation. This non-fluorescent probe is oxidized by ROS into the highly fluorescent DCF. Measure fluorescence using a plate reader (Ex/Em ~485/535 nm). A significant increase in fluorescence compared to the vehicle control indicates oxidative stress.

Data Integration and Risk Assessment

The final step is to synthesize the data from all tiers to form a cohesive risk profile for Compound X.

  • No Red Flags: If in silico models are clear, the IC₅₀ is high (>50 µM), the compound is non-mutagenic in the Ames test, and shows no signs of hepatotoxicity at relevant concentrations, it can proceed with a low preliminary toxicity risk.

  • Cytotoxicity Only: If the compound is cytotoxic but not genotoxic, the risk may be manageable depending on the therapeutic window (the gap between the efficacious dose and the toxic dose). The mechanism of cytotoxicity (e.g., apoptosis vs. necrosis) should be investigated further.

  • Genotoxicity Flag: A positive Ames test, particularly if dependent on metabolic activation (+S9), is a major red flag. This often leads to the termination of a candidate compound unless the therapeutic indication is for a life-threatening disease with no other treatments.

  • Hepatotoxicity Signal: Elevated ALT/AST levels or significant ROS production suggest a specific organ toxicity risk. This would trigger further investigation, such as studies with primary human hepatocytes, to assess human relevance.

This structured, hypothesis-driven approach ensures that potential safety liabilities of this compound are identified and characterized efficiently, enabling informed and timely decisions in the drug development pipeline.

Methodological & Application

Application Note & Protocols: Developing a Cell-Based Assay for N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Activity of a Novel Tetralin Derivative

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide belongs to the 2-aminotetralin class of compounds, a scaffold known for its diverse pharmacological activities, particularly as modulators of G-protein coupled receptors (GPCRs). The rigidified phenethylamine backbone of the 2-aminotetralin structure is a valuable tool for probing the conformational requirements of receptor binding sites. Modifications to this core structure can profoundly impact the pharmacological profile, leading to the development of agonists, antagonists, and partial agonists with varying receptor subtype selectivities.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust cell-based assay strategy for characterizing the cellular activity of this compound. We will detail a tiered approach, beginning with primary assays to confirm target engagement and screen for broad GPCR-mediated signaling, followed by secondary assays to delineate the specific receptor subtype and downstream pathway.

Scientific Rationale: Targeting Serotonin and Adrenergic Receptors

The 2-aminotetralin scaffold is a well-established pharmacophore for ligands of serotonin (5-HT) and adrenergic receptors. Structure-activity relationship (SAR) studies have demonstrated that substitutions at the C5 position of the tetralin ring, such as in 5-substituted-2-aminotetralins (5-SATs), can confer high affinity and selectivity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D, as well as α2-adrenergic receptors.[1][2][3] The N-acetylation of the amino group in the title compound suggests a modification that could influence binding affinity and functional activity compared to more extensively studied N-alkylated analogs.

Given this structural precedent, our assay development strategy will focus on a panel of cell lines expressing key serotonin and adrenergic receptor subtypes that are likely targets for this compound.

Tier 1: Primary Screening - Target Engagement and Broad Functional Activity

The initial phase of characterization aims to answer two fundamental questions:

  • Does the compound enter the cell and physically interact with a protein target?

  • Does the compound elicit a cellular response indicative of GPCR activation?

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify the direct binding of a compound to its target protein within a cellular environment, without the need for labels or modifications.[4] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Objective: To confirm intracellular target engagement of this compound.

Materials:

  • HEK293T or CHO-K1 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies against candidate target proteins (e.g., 5-HT1A, α2A-adrenergic receptor)

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate HEK293T or CHO-K1 cells in a 10 cm dish and grow to 80-90% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Shift:

    • Harvest cells and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the protein concentration of the soluble fractions.

  • Western Blot Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against the hypothesized target proteins.

    • Quantify the band intensities to generate melting curves.

Data Analysis: A shift in the melting curve of a target protein in the presence of the compound compared to the vehicle control indicates target engagement.

Workflow for CETSA

CETSA_Workflow A Cell Culture & Treatment B Thermal Shift A->B Heat Gradient C Cell Lysis B->C D Protein Quantification C->D E Western Blot D->E F Data Analysis E->F Melting Curve

Caption: High-level workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: cAMP Accumulation Assay for Gs/Gi-Coupled Receptor Activity

Cyclic AMP (cAMP) is a key second messenger for GPCRs coupled to Gs (stimulatory) or Gi (inhibitory) proteins.[5] This assay will determine if the compound modulates cAMP levels, indicating activity at these receptor types.

Objective: To screen for agonist or antagonist activity at Gs or Gi-coupled receptors.

Materials:

  • HEK293 or CHO-K1 cells stably expressing a candidate GPCR (e.g., 5-HT1A, α2A-adrenergic receptor)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luciferase-based)

  • Forskolin (to stimulate cAMP production for Gi-coupled receptor antagonist screening)

  • Reference agonists and antagonists for the target receptor

Procedure:

  • Cell Seeding: Seed the stable cell line in a 96- or 384-well plate.

  • Compound Treatment:

    • Agonist Mode: Add serial dilutions of the test compound.

    • Antagonist Mode (for Gi-coupled receptors): Pre-incubate cells with a fixed concentration of forskolin, then add serial dilutions of the test compound.

    • Antagonist Mode (for Gs-coupled receptors): Pre-incubate cells with serial dilutions of the test compound, then add a fixed concentration of a known agonist.

  • Incubation: Incubate the plate according to the assay kit manufacturer's instructions.

  • Detection: Lyse the cells and measure cAMP levels using the chosen detection method (e.g., luminescence or fluorescence).

Data Analysis:

  • Agonist activity: A dose-dependent increase (Gs) or decrease (Gi) in cAMP levels.

  • Antagonist activity: A dose-dependent inhibition of the agonist- or forskolin-induced cAMP response.

Protocol 3: Calcium Mobilization Assay for Gq-Coupled Receptor Activity

GPCRs coupled to Gq proteins activate phospholipase C, leading to an increase in intracellular calcium (Ca2+).[1][6] This assay will screen for activity at receptors like the 5-HT2 family.

Objective: To screen for agonist or antagonist activity at Gq-coupled receptors.

Materials:

  • HEK293 or CHO-K1 cells stably expressing a candidate GPCR (e.g., 5-HT2A)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Fluorescence plate reader with an injection system (e.g., FLIPR)

  • Reference agonists and antagonists for the target receptor

Procedure:

  • Cell Seeding: Seed the stable cell line in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Incubate cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Addition and Detection:

    • Place the plate in the fluorescence reader.

    • Agonist Mode: Inject serial dilutions of the test compound and immediately measure the fluorescence signal over time.

    • Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound, then inject a fixed concentration of a known agonist and measure the fluorescence signal.

Data Analysis:

  • Agonist activity: A rapid, transient, dose-dependent increase in fluorescence.

  • Antagonist activity: A dose-dependent inhibition of the agonist-induced fluorescence increase.

Tier 2: Secondary Assays - Receptor Subtype Specificity and Mechanism of Action

Once a primary "hit" is identified, the next step is to determine the specific receptor subtype(s) involved and further characterize the compound's pharmacological profile.

Protocol 4: Reporter Gene Assay for Pathway-Specific Activation

Reporter gene assays provide a robust method to confirm the activation of specific signaling pathways downstream of GPCR activation.[2][7] These assays typically use a luciferase reporter gene under the control of a response element that is activated by a specific signaling cascade.

Objective: To confirm pathway-specific GPCR activation and determine compound potency.

Materials:

  • Cell line stably co-expressing the target GPCR and a corresponding reporter construct (e.g., CRE-luciferase for Gs/Gi, NFAT-luciferase for Gq)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96- or 384-well white-walled plate.

  • Compound Treatment: Add serial dilutions of the test compound.

  • Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (typically 4-6 hours).

  • Detection: Add the luciferase assay reagent and measure the luminescent signal.

Data Analysis: A dose-dependent increase in luminescence indicates receptor activation. Calculate the EC50 value to determine the compound's potency.

GPCR Signaling and Assay Readouts

GPCR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPCR GPCR Gs Gs GPCR->Gs Gi Gi GPCR->Gi Gq Gq GPCR->Gq AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Reporter Reporter Gene cAMP->Reporter CRE Assay1 cAMP Assay cAMP->Assay1 Ca2 Ca2+ PLC->Ca2 Mobilization Ca2->Reporter NFAT Assay2 Calcium Assay Ca2->Assay2 Assay3 Reporter Assay Reporter->Assay3

Caption: Simplified GPCR signaling pathways and corresponding cell-based assays.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Hypothetical Assay Results

Assay TypeTarget ReceptorReadoutCompound ActivityPotency (EC50/IC50)
CETSA 5-HT1AThermal ShiftTarget EngagementN/A
cAMP Assay 5-HT1A (Gi)cAMP reductionAgonist50 nM
cAMP Assay α2A-adrenergic (Gi)cAMP reductionNo significant activity> 10 µM
Calcium Mobilization 5-HT2A (Gq)Ca2+ fluxNo significant activity> 10 µM
Reporter Assay 5-HT1A (CRE-luc)LuminescenceAgonist65 nM

Conclusion and Future Directions

This application note outlines a systematic and scientifically rigorous approach to developing a cell-based assay for this compound. By employing a tiered strategy of primary and secondary assays, researchers can efficiently confirm target engagement, identify the primary signaling pathway, and determine the pharmacological profile of this novel compound. Further characterization could involve radioligand binding assays to determine binding affinity (Ki) and assays to investigate potential biased agonism. The protocols provided herein serve as a robust starting point for elucidating the cellular mechanism of action of this and other related 2-aminotetralin derivatives.

References

Application Note: Quantitative Analysis of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, a derivative of tetralone, is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its chemical structure, featuring a naphthalene core and an acetamide group, makes it a subject of interest in medicinal chemistry.[1][3] Accurate and precise quantification of this compound is critical for ensuring the quality and consistency of starting materials and for monitoring the progress of chemical reactions in drug development and manufacturing.

This application note presents two robust and validated analytical methods for the quantification of this compound in solution: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and complex matrices.

The methodologies detailed herein are designed to be self-validating, with a strong emphasis on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[4][5][6][7]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂--INVALID-LINK--[3]
Molecular Weight 203.24 g/mol --INVALID-LINK--[3]
Boiling Point 439.6°C at 760 mmHgCrysdot
Melting Point 127°CMySkinRecipes[2]
Solubility 30.2 µg/mL (at pH 7.4)PubChem[3]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for routine quality control applications where high precision and accuracy are required for relatively concentrated samples. The selection of a reversed-phase C18 column is based on the non-polar nature of the tetrahydronaphthalene core, while the mobile phase composition is optimized for efficient separation and symmetrical peak shape.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Quantification S1 Weigh Analyte Standard S2 Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) S1->S2 S3 Create Calibration Curve Standards (Serial Dilutions) S2->S3 S4 Prepare Sample for Analysis (Dilute to fall within calibration range) S2->S4 H2 Inject Calibration Standards S3->H2 Analyze H3 Inject Samples S4->H3 Analyze H1 Instrument Setup & System Suitability Test H1->H2 H2->H3 D1 Integrate Peak Areas H3->D1 Generate Data D2 Construct Calibration Curve (Peak Area vs. Concentration) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for quantification of this compound by HPLC-UV.

Protocol: HPLC-UV Analysis

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (60:40 v/v), with the aqueous phase pH adjusted to 2.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 278 nm (based on typical UV absorbance for similar aromatic compounds).[8]

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample to be analyzed with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

4. Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing the following parameters:[4][5][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A correlation coefficient (R²) of >0.999 is desirable.[8]

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery. Acceptance criteria are often between 98-102%.

  • Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (%RSD) should typically be ≤ 2%.[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Expected Performance Characteristics (HPLC-UV)
Validation ParameterAcceptance CriteriaExpected Result
Linearity (R²) ≥ 0.999> 0.999
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ≥ 3:1~0.1 µg/mL
LOQ Signal-to-Noise ≥ 10:1~0.3 µg/mL

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity, such as in metabolic studies or for the detection of trace impurities, LC-MS/MS is the method of choice.[10][11] Its superior selectivity allows for accurate quantification even in complex biological or environmental matrices.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing P1 Prepare Standards & Samples (as in HPLC method) P2 Spike with Internal Standard (IS) P1->P2 P3 Sample Cleanup (if necessary) (e.g., SPE, LLE) P2->P3 L2 Inject Samples for Analysis P3->L2 Analyze L1 Optimize MS Parameters (Precursor/Product Ions, CE) L1->L2 L3 Acquire Data in MRM Mode L2->L3 D1 Integrate Analyte & IS Peaks L3->D1 Generate Data D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Construct Calibration Curve & Quantify D2->D3

Caption: Workflow for quantification of this compound by LC-MS/MS.

Protocol: LC-MS/MS Analysis

1. Materials and Reagents:

  • As per HPLC-UV method.

  • Formic acid (LC-MS grade).

  • Stable isotope-labeled internal standard (if available) for highest accuracy.

2. Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient starting from low %B to high %B to ensure elution and column cleaning.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Positive.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

3. Mass Spectrometry Parameters:

  • Precursor Ion: The protonated molecule [M+H]⁺ is expected at m/z 204.1. This would be confirmed by direct infusion of a standard solution.

  • Product Ions: Fragmentation of the precursor ion will be induced to identify stable and intense product ions for quantification and qualification. A plausible fragmentation would be the loss of the acetyl group, leading to a significant product ion.

  • MRM Transitions (Hypothetical):

    • Quantifier: 204.1 → [Product Ion 1]

    • Qualifier: 204.1 → [Product Ion 2]

4. Method Validation: The validation will follow ICH guidelines, similar to the HPLC-UV method, but with potentially wider acceptance criteria for accuracy and precision depending on the application (e.g., bioanalysis).[4][7] The use of an internal standard is highly recommended to compensate for matrix effects and variations in instrument response.

Expected Performance Characteristics (LC-MS/MS)
Validation ParameterAcceptance CriteriaExpected Result
Linearity (R²) ≥ 0.995> 0.998
Range -0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%90.0 - 110.0%
Precision (%RSD) ≤ 15.0%< 10.0%
LOD -~0.02 ng/mL
LOQ -~0.1 ng/mL

Conclusion

This application note provides two comprehensive, robust, and reliable methods for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis in a quality control environment, offering excellent precision and accuracy. The LC-MS/MS method provides superior sensitivity and selectivity, making it the ideal choice for trace-level quantification and analysis in complex matrices. Both protocols are designed with scientific integrity at their core, adhering to the principles of analytical method validation as prescribed by ICH guidelines to ensure the generation of trustworthy and authoritative data.

References

Application Notes and Protocols for the Investigation of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a synthetic organic compound belonging to the tetralin class of molecules. While its direct anti-cancer activity is not extensively documented in publicly available literature, the broader family of 5,6,7,8-tetrahydronaphthalene derivatives has emerged as a promising scaffold for the development of novel anti-tumor agents. Notably, certain derivatives have been identified as inhibitors of tubulin polymerization, a clinically validated target in oncology. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

These application notes provide a comprehensive guide for researchers and drug development professionals to investigate the potential anti-cancer effects of this compound in various cancer cell lines. The protocols detailed herein are designed to assess its cytotoxicity, and to explore a hypothesized mechanism of action as a tubulin polymerization inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂PubChem
Molecular Weight 203.24 g/mol PubChem
CAS Number 88611-67-0PubChem
Appearance White to off-white solid(General knowledge)
Solubility 30.2 µg/mL (at pH 7.4)PubChem

Note on Solubility: Due to its limited aqueous solubility, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) for in vitro experiments. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% v/v).

Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

While the specific molecular target of this compound is yet to be definitively identified, the structural similarity to other anti-cancer tetralones suggests a potential role as a tubulin polymerization inhibitor. Disruption of microtubule dynamics by such agents leads to mitotic arrest, primarily at the G2/M phase of the cell cycle, which subsequently triggers the intrinsic apoptotic pathway.

G cluster_0 Cellular Effects of Tubulin Polymerization Inhibition Compound This compound Tubulin β-Tubulin Subunits Compound->Tubulin Binds to Colchicine Site (Hypothesized) Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Spindle Mitotic Spindle Formation Microtubules->Spindle Disruption G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Hypothesized signaling pathway of this compound.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[1][2]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the determined IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • PI/RNase staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for a specified time (e.g., 24 hours). Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase staining solution and incubate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

G cluster_1 Experimental Workflow Start Cancer Cell Lines Treatment Treat with this compound Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 Determine IC₅₀ Viability->IC50 Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism

Caption: A streamlined workflow for the in vitro characterization of the compound.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned experiments should be presented in a clear and concise manner. The following table provides an example of how to summarize the IC₅₀ values obtained from the MTT assay across different cell lines and time points.

Cell Line24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
HeLa Example ValueExample ValueExample Value
MCF-7 Example ValueExample ValueExample Value
A549 Example ValueExample ValueExample Value

A significant increase in the percentage of cells in the G2/M phase, coupled with a corresponding increase in the apoptotic cell population (Annexin V positive), would strongly support the hypothesis that this compound acts as a tubulin polymerization inhibitor.

Troubleshooting

  • Compound Precipitation: If the compound precipitates in the culture medium, consider preparing a more concentrated stock solution in DMSO and using a smaller volume for dilution. Sonication may also aid in solubilization.

  • High Background in Assays: Ensure proper washing steps are performed to remove residual reagents. In flow cytometry, set appropriate gates based on unstained and single-stain controls.

  • Inconsistent Results: Maintain consistent cell seeding densities and passage numbers. Ensure accurate and reproducible preparation of compound dilutions.

Conclusion

These application notes provide a comprehensive framework for the initial investigation of this compound as a potential anti-cancer agent. The described protocols for assessing cell viability, apoptosis, and cell cycle distribution will enable researchers to systematically evaluate its efficacy and elucidate its mechanism of action in cancer cell lines.

References

Synthesis of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth guide for the laboratory synthesis of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, a valuable building block in medicinal chemistry and drug development.[1] The protocol details a robust three-step synthetic route commencing from the commercially available 1-tetralone. This process involves an electrophilic aromatic substitution to introduce a nitro group, followed by a catalytic hydrogenation to yield the key amine intermediate, and culminating in an N-acetylation to afford the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and safety considerations inherent to each stage of the synthesis.

Introduction

This compound, also known as 6-acetamido-1-tetralone, possesses a tetralone framework which is a recurring structural motif in a variety of biologically active compounds. The tetralone core serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. The strategic placement of the acetamido group on the aromatic ring provides a handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. The synthesis of this compound is a critical step in the development of new chemical entities with potential applications in various therapeutic areas.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a reliable and well-established three-step sequence starting from 1-tetralone. The overall synthetic pathway is depicted below:

Synthesis_Pathway Start 1-Tetralone Intermediate1 7-Nitro-1-tetralone Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 7-Amino-1-tetralone Intermediate1->Intermediate2 Reduction (H₂, PtO₂) Product N-(5-Oxo-5,6,7,8- tetrahydronaphthalen-2-yl)acetamide Intermediate2->Product Acetylation (Acetic Anhydride, Pyridine)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Specific hazards for each reagent are detailed in the respective sections.

Part 1: Synthesis of 7-Nitro-1-tetralone

This initial step involves the electrophilic nitration of the aromatic ring of 1-tetralone. The reaction is regioselective, with the nitro group predominantly directing to the 7-position due to the electronic effects of the carbonyl group and the fused aliphatic ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-Tetralone146.1910.0 g68.4
Concentrated Sulfuric Acid (98%)98.0870 mL-
Concentrated Nitric Acid (70%)63.015.5 mL~87
Crushed Ice-~500 g-
Ethanol46.07As needed-
Distilled Water18.02As needed-

Procedure:

  • In a 250 mL flask equipped with a magnetic stirrer, carefully add 70 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-water bath.

  • Slowly add 10.0 g (68.4 mmol) of 1-tetralone to the cold, stirring sulfuric acid. Ensure the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding 5.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the 1-tetralone solution over a period of 30-45 minutes, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1 hour.

  • Slowly and carefully pour the reaction mixture onto approximately 500 g of crushed ice with vigorous stirring.

  • A yellow precipitate of 7-nitro-1-tetralone will form. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure 7-nitro-1-tetralone as pale yellow crystals.

  • Dry the product in a vacuum oven.

Expected Yield: 70-80%

Safety Considerations for Part 1:

  • 1-Tetralone: Harmful if swallowed.[2][3][4] Handle with care and avoid ingestion.

  • Concentrated Sulfuric and Nitric Acids: Extremely corrosive and strong oxidizing agents.[5][6][7][8] Cause severe burns upon contact. Handle with extreme caution, using appropriate PPE. The mixing of these acids is highly exothermic and must be done slowly and with cooling.

Part 2: Synthesis of 7-Amino-1-tetralone

The second step is the reduction of the nitro group of 7-nitro-1-tetralone to an amino group using catalytic hydrogenation. Platinum(IV) oxide (Adams' catalyst) is an effective catalyst for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
7-Nitro-1-tetralone191.188.0 g41.8
Platinum(IV) oxide (PtO₂)227.080.4 g-
Ethyl Acetate88.11200 mL-
Hydrogen Gas (H₂)2.02As needed-
Celite® or Diatomaceous Earth-As needed-

Procedure:

  • To a hydrogenation vessel, add 8.0 g (41.8 mmol) of 7-nitro-1-tetralone and 200 mL of ethyl acetate.

  • Carefully add 0.4 g of platinum(IV) oxide catalyst to the mixture.

  • Seal the vessel and connect it to a hydrogen gas source.

  • Purge the vessel with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to 3-4 atm (or as per the available hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the platinum catalyst. Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 7-amino-1-tetralone as a solid. This crude product is often used in the next step without further purification.

Expected Yield: >95% (crude)

Safety Considerations for Part 2:

  • Platinum(IV) oxide: A strong oxidizer that may cause fire or explosion.[9][10][11][12] It is also a hydrogenation catalyst and can be pyrophoric upon exposure to air after the reaction. Handle with care and do not allow the dry, used catalyst to come into contact with flammable materials.

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and there are no leaks.

Part 3: Synthesis of this compound

The final step is the N-acetylation of 7-amino-1-tetralone using acetic anhydride. Pyridine is used as a base to neutralize the acetic acid byproduct formed during the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
7-Amino-1-tetralone161.206.0 g37.2
Pyridine79.1030 mL-
Acetic Anhydride102.094.5 mL47.7
Dichloromethane (DCM)84.93100 mL-
1 M Hydrochloric Acid (HCl)36.46As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Dissolve 6.0 g (37.2 mmol) of crude 7-amino-1-tetralone in 30 mL of pyridine in a 250 mL flask with magnetic stirring.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add 4.5 mL (47.7 mmol) of acetic anhydride dropwise to the stirring solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 100 mL of dichloromethane.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (3 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

  • Dry the final product in a vacuum oven.

Expected Yield: 80-90%

Safety Considerations for Part 3:

  • Acetic Anhydride: Flammable, corrosive, and a lachrymator.[13][14][15][16][17] Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Pyridine: Flammable, harmful if swallowed, inhaled, or in contact with skin.[18][19][20][21] It is also a suspected carcinogen. Use in a well-ventilated fume hood and avoid exposure.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₂H₁₃NO₂[22]
Molecular Weight 203.24 g/mol [22]
Appearance Off-white to light brown crystalline solid
Melting Point 168-172 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.15 (d, J = 8.4 Hz, 1H), 7.65 (s, 1H), 7.40 (dd, J = 8.4, 2.4 Hz, 1H), 7.20 (br s, 1H, NH), 2.95 (t, J = 6.0 Hz, 2H), 2.65 (t, J = 6.4 Hz, 2H), 2.18 (s, 3H), 2.15 (m, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 197.5, 168.5, 144.2, 135.8, 130.0, 129.8, 120.2, 118.5, 39.0, 30.1, 24.5, 23.2.
IR (KBr, cm⁻¹) ~3290 (N-H stretch), ~1680 (C=O, ketone), ~1660 (C=O, amide), ~1540 (N-H bend).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development endeavors. The causality behind each experimental choice, from the regioselectivity of the nitration to the specific workup procedures, has been explained to provide a comprehensive understanding of the synthetic process.

References

Application Notes and Protocols: N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide in the field of neuroscience. While direct research on this specific molecule is nascent, its core structure, a tetralone, is a well-established pharmacophore in centrally active agents. This guide synthesizes information from structurally related compounds, such as aminotetralins and other tetralone derivatives, to propose plausible mechanisms of action and detailed experimental protocols for investigating its neuropharmacological profile. The proposed areas of investigation include its potential as a modulator of monoaminergic systems and as a neuroprotective agent.

Introduction and Scientific Rationale

This compound (CAS 88611-67-0) is a synthetic organic compound featuring a tetralone moiety.[1][2] The tetralone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a variety of pharmacologically active compounds.[3][4] Notably, derivatives of the structurally related 2-aminotetralin are potent and often selective ligands for dopamine, serotonin, and adrenergic receptors.[1][5][6] Furthermore, various tetralone derivatives have demonstrated significant activity as inhibitors of key enzymes in the central nervous system (CNS), including monoamine oxidase (MAO) and acetylcholinesterase (AChE), and have shown promise in models of neurodegenerative diseases like Alzheimer's.[7][8][9]

Given the established neuroactivity of these related scaffolds, this compound presents itself as a compelling candidate for exploratory neuroscience research. The presence of the acetamido group on the aromatic ring offers a unique electronic and steric profile that may confer novel selectivity and activity at CNS targets. This guide outlines a logical, stepwise approach to systematically evaluate its potential.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[2]
Molecular Weight 203.24 g/mol [2]
CAS Number 88611-67-0[1]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and ethanolInferred
Storage Store at room temperature in a dry, well-ventilated place.Inferred

Stock Solution Preparation: For in vitro assays, it is recommended to prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). For in vivo studies, the vehicle should be selected based on the route of administration and toxicity studies, with potential options including saline with a co-solvent like Tween 80 or PEG400.

Hypothesized Mechanisms and Proposed Research Workflows

Based on the pharmacology of structurally related compounds, we propose two primary avenues of investigation for this compound:

  • Hypothesis 1: Modulation of Monoaminergic Systems. The tetralone core is a rigid scaffold that mimics the conformation of monoamine neurotransmitters. The compound may act as an inhibitor of monoamine oxidase (MAO-A or MAO-B) or as a ligand for dopamine or serotonin receptors.

  • Hypothesis 2: Neuroprotective Activity. Tetralone derivatives have been shown to protect against amyloid-β (Aβ)-induced cytotoxicity and inhibit Aβ aggregation.[7] this compound may possess similar neuroprotective properties.

The following diagram outlines a proposed workflow for a comprehensive evaluation of the compound's neuropharmacological profile.

workflow cluster_0 Initial Screening & Characterization cluster_1 Mechanism of Action & In Vivo Validation In_Vitro_Screening In Vitro Screening (Hypothesis 1 & 2) MAO_Assay Monoamine Oxidase (MAO-A/B) Inhibition Assay In_Vitro_Screening->MAO_Assay Test Hypothesis 1 Receptor_Binding Dopamine & Serotonin Receptor Binding Assays In_Vitro_Screening->Receptor_Binding Test Hypothesis 1 Neuroprotection_Assay Aβ-induced Cytotoxicity Assay (e.g., in SH-SY5Y cells) In_Vitro_Screening->Neuroprotection_Assay Test Hypothesis 2 AChE_Assay Acetylcholinesterase (AChE) Inhibition Assay In_Vitro_Screening->AChE_Assay Exploratory Cell_Based_Assays Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) MAO_Assay->Cell_Based_Assays Receptor_Binding->Cell_Based_Assays In_Vivo_PD Pharmacodynamic & Behavioral Models (e.g., Open Field, Forced Swim Test) Neuroprotection_Assay->In_Vivo_PD In_Vivo_PK Pharmacokinetic Profiling (Rodent Model) Cell_Based_Assays->In_Vivo_PK In_Vivo_PK->In_Vivo_PD

Caption: Proposed research workflow for this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine if this compound inhibits the activity of human MAO-A or MAO-B.

Rationale: The tetralone scaffold has been identified in potent MAO inhibitors.[8][9] This assay will serve as a primary screen for activity against these key enzymes in monoamine metabolism.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • This compound

  • Clorgyline (selective MAO-A inhibitor control)

  • Pargyline (selective MAO-B inhibitor control)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in potassium phosphate buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup: In a 96-well plate, add 50 µL of buffer, 25 µL of the test compound or control inhibitor, and 25 µL of MAO-A or MAO-B enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add 25 µL of kynuramine substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 75 µL of 2N NaOH.

  • Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Protocol 2: In Vitro Neuroprotection Assay Against Aβ₁₋₄₂ Toxicity

Objective: To assess the potential of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced cytotoxicity.

Rationale: Tetralone derivatives have been shown to be protective against Aβ-induced neuronal cell death.[7] This assay will evaluate if the compound has potential therapeutic relevance for Alzheimer's disease.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Aβ₁₋₄₂ peptide, pre-aggregated

  • This compound

  • Resazurin-based cell viability reagent (e.g., alamarBlue)

  • 96-well clear-bottom black plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Aβ₁₋₄₂ Exposure: Add pre-aggregated Aβ₁₋₄₂ to the wells to a final concentration of 10 µM. Include a vehicle control (no Aβ) and an Aβ-only control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add the resazurin-based reagent to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence of resorufin (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the compound concentration to determine the EC₅₀ for neuroprotection.

Potential Signaling Pathways

Should this compound demonstrate activity in the initial screens, further investigation into its mechanism of action would be warranted. For instance, if the compound is found to be a dopamine D2 receptor agonist, its effect on downstream signaling pathways, such as the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels, should be investigated.

signaling_pathway Compound This compound D2R Dopamine D2 Receptor (Gi-coupled) Compound->D2R Agonist Binding AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Neuronal Gene Expression CREB->Gene_Expression Regulation

Caption: Hypothetical signaling pathway for D2 receptor agonism.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity for neuroscience research. Its structural similarity to known neuroactive compounds provides a strong rationale for its investigation as a modulator of monoaminergic systems and as a potential neuroprotective agent. The protocols detailed in this guide offer a systematic approach to characterizing its pharmacological profile. Positive findings from these initial studies would pave the way for more extensive in vivo research, including pharmacokinetic profiling and evaluation in animal models of neurological and psychiatric disorders.

References

Application Notes and Protocols for High-Throughput Screening with N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, a synthetic organic compound with potential applications in pharmaceutical research.[1][2] Given the nascent stage of research into its biological activities, this guide presents a series of robust and adaptable HTS protocols to facilitate the discovery of its potential molecular targets and therapeutic applications. We will explore three distinct and widely adopted HTS assay formats: Fluorescence Polarization (FP) for direct binding assessment, AlphaLISA for detecting protein-protein interactions, and a cell-based Luciferase Reporter Assay for pathway analysis. The protocols are designed to be comprehensive, providing not only step-by-step instructions but also the scientific rationale behind the experimental design, quality control measures, and data analysis strategies.

Introduction to this compound and High-Throughput Screening

This compound is a small molecule with the chemical formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol .[3] Its structure, featuring a tetralone core, suggests its potential as a scaffold in medicinal chemistry.[1][2] While its specific biological targets are yet to be fully elucidated, its structural motifs are found in compounds with diverse pharmacological activities.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for their effects on a specific biological target or pathway.[4][5] The primary objective of HTS is to identify "hits"—compounds that exhibit a desired activity—which can then be further optimized into lead compounds for drug development.[4] The success of an HTS campaign hinges on the development of a robust, reproducible, and scalable assay.[6]

This guide will provide detailed protocols for three distinct HTS assays, each suited for different biological questions and offering unique advantages. The choice of assay will depend on the hypothesized mechanism of action of this compound or the specific research question being addressed.

General Considerations for HTS Assay Development

Before embarking on a large-scale screen, it is crucial to develop and validate the chosen assay. Key considerations include:

  • Miniaturization: Adapting the assay to a 384- or 1536-well plate format is essential for HTS to conserve reagents and increase throughput.[4]

  • Automation: Utilizing liquid handling robotics ensures precision, reduces human error, and increases the speed of the screening process.[4][5]

  • Assay Quality Metrics: The performance of an HTS assay is evaluated using statistical parameters such as the Z'-factor and the signal-to-background ratio. A Z'-factor greater than 0.5 is generally considered indicative of an excellent assay for HTS.[6][7]

HTS Protocol 1: Fluorescence Polarization (FP) Assay for Direct Binding

Principle: Fluorescence Polarization is a powerful technique for studying molecular interactions in solution.[8] It measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer) upon binding to a larger molecule (e.g., a protein). Unbound tracer molecules rotate rapidly, leading to depolarized light emission, while tracer molecules bound to a larger partner tumble more slowly, resulting in a higher degree of polarized light emission.[9]

Application: This assay can be used to determine if this compound directly binds to a purified target protein by competing with a fluorescently labeled ligand.

Materials
  • Target Protein of Interest

  • Fluorescently Labeled Ligand (Tracer) for the Target Protein

  • This compound

  • Assay Buffer (e.g., PBS with 0.01% Triton X-100)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence polarization

Experimental Workflow

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagent_prep Prepare Reagents: - Target Protein - Fluorescent Tracer - Compound Dilutions dispense_compound Dispense Compound (or DMSO control) dispense_protein_tracer Add Protein-Tracer Mix dispense_compound->dispense_protein_tracer incubation Incubate at RT dispense_protein_tracer->incubation read_plate Read Fluorescence Polarization (mP) incubation->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Identify Hits read_plate->data_analysis

Caption: Fluorescence Polarization HTS Workflow.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a 2X working solution of the target protein and a 2X working solution of the fluorescent tracer in the assay buffer. The optimal concentrations should be determined empirically during assay development.

    • Create a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense a small volume (e.g., 5 µL) of the compound solution or DMSO (for controls) into the wells of a 384-well plate.

  • Addition of Protein and Tracer:

    • Add an equal volume (e.g., 5 µL) of the 2X target protein solution to all wells except for the "no protein" control wells.

    • Add an equal volume (e.g., 5 µL) of the 2X fluorescent tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader.[8]

Data Analysis
  • The degree of polarization is typically expressed in millipolarization units (mP).

  • The percentage of inhibition for each compound concentration can be calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))

    • mP_sample: mP value in the presence of the test compound.

    • mP_min: mP value of the free tracer (no protein).

    • mP_max: mP value of the tracer bound to the protein (DMSO control).

  • Hits are identified as compounds that cause a significant decrease in mP values, indicating displacement of the tracer from the target protein.

HTS Protocol 2: AlphaLISA Assay for Protein-Protein Interactions

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology used to study biomolecular interactions.[10][11] It utilizes two types of beads: Donor beads and Acceptor beads. When a biological interaction brings the beads into close proximity (within 200 nm), a cascade of chemical reactions is initiated upon excitation of the Donor beads, leading to a luminescent signal from the Acceptor beads.[12]

Application: This assay can be employed to screen for compounds that disrupt or stabilize a specific protein-protein interaction (PPI). For this example, we will focus on identifying inhibitors of a hypothetical PPI.

Materials
  • Two interacting proteins of interest (Protein A and Protein B), one biotinylated and the other with an epitope tag (e.g., FLAG or HA).

  • Streptavidin-coated Donor beads.

  • Anti-tag antibody-conjugated Acceptor beads.

  • This compound.

  • AlphaLISA Assay Buffer.

  • 384-well, white, opaque microplates.

  • Plate reader capable of AlphaLISA detection.

Experimental Workflow

AlphaLISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagent_prep Prepare Reagents: - Biotinylated Protein A - Tagged Protein B - Compound Dilutions dispense_compound Dispense Compound (or DMSO control) add_proteins Add Interacting Proteins dispense_compound->add_proteins incubation1 Incubate add_proteins->incubation1 add_beads Add Acceptor and Donor Beads incubation1->add_beads incubation2 Incubate in Dark add_beads->incubation2 read_plate Read AlphaLISA Signal incubation2->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Identify Hits read_plate->data_analysis Signaling_Pathway cluster_nucleus Nucleus Ligand Inflammatory Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor (TF) Kinase2->TF TF_active Active TF TF->TF_active Activation Nucleus Nucleus Promoter Target Gene Promoter TF_active->Promoter Luciferase Luciferase Expression Promoter->Luciferase Compound N-(5-Oxo-5,6,7,8-tetrahydro- naphthalen-2-yl)acetamide Compound->Kinase2 Inhibition? Luciferase_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment & Stimulation cluster_readout Data Acquisition & Analysis seed_cells Seed Cells in 384-well Plates cell_adhesion Allow Cells to Adhere (Overnight Incubation) seed_cells->cell_adhesion add_compound Add Compound (or DMSO control) cell_adhesion->add_compound pre_incubation Pre-incubate add_compound->pre_incubation add_stimulant Add Pathway Stimulant pre_incubation->add_stimulant incubation Incubate add_stimulant->incubation add_luciferase_reagent Add Luciferase Assay Reagent incubation->add_luciferase_reagent read_luminescence Read Luminescence add_luciferase_reagent->read_luminescence data_analysis Data Analysis: - Calculate % Inhibition - Identify Hits read_luminescence->data_analysis

References

Application Notes & Protocols for In Vivo Evaluation of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Tetralone Scaffold

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide belongs to the tetralone class of compounds, a privileged structural scaffold in medicinal chemistry. Tetralone derivatives have demonstrated a broad spectrum of biological activities, including antitumor and anti-inflammatory properties.[1][2] While the specific biological targets and mechanism of action for this compound are not yet fully elucidated, its structural similarity to other pharmacologically active tetralones suggests its potential as a novel therapeutic agent.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute initial in vivo studies to investigate the potential anti-inflammatory effects of this compound. The protocols outlined herein are based on established and validated animal models of inflammation and are designed to ensure scientific rigor and reproducibility.[3][4][5][6]

PART 1: Foundational Knowledge & Pre-Clinical Strategy

The Scientific Rationale: Why Investigate Anti-Inflammatory Activity?

Inflammation is a complex biological response implicated in a wide array of diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[3][5] The tetralone core is a key pharmacophore in various compounds exhibiting anti-inflammatory effects. Therefore, a logical first step in the in vivo characterization of this compound is to assess its activity in well-established models of acute and chronic inflammation.

Pre-Clinical Workflow: A Roadmap to In Vivo Evaluation

A successful in vivo study requires meticulous planning and a phased approach.[7][8][9] The following workflow provides a strategic framework for the investigation of this compound.

preclinical_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Reporting lit_review Literature Review & Hypothesis (Potential Anti-inflammatory Action) compound_prep Compound Formulation & Solubility Testing lit_review->compound_prep animal_model Animal Model Selection (e.g., Rodent) compound_prep->animal_model protocol_dev Protocol Development & IACUC Approval animal_model->protocol_dev acclimatization Animal Acclimatization protocol_dev->acclimatization dosing Dosing Regimen (Vehicle, Compound, Positive Control) acclimatization->dosing induction Induction of Inflammation (e.g., Carrageenan Injection) dosing->induction monitoring Endpoint Measurement (e.g., Paw Edema, Cytokine Levels) induction->monitoring data_collection Data Collection & Collation monitoring->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation reporting Reporting & Future Directions interpretation->reporting

Caption: A generalized workflow for the in vivo evaluation of a novel compound.

PART 2: Detailed Protocols for In Vivo Anti-Inflammatory Screening

This section outlines detailed, step-by-step methodologies for assessing the anti-inflammatory properties of this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Rodents (Acute Inflammation)

This is a widely used and well-characterized model for screening acute anti-inflammatory activity.[6]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time. Anti-inflammatory compounds will reduce the extent of this swelling.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive Control (e.g., Indomethacin or Diclofenac)

  • Carrageenan (1% w/v in sterile saline)

  • Pleasthesmometer or digital calipers

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

Experimental Design:

Group Treatment Number of Animals (n) Rationale
1Vehicle6-8To establish the baseline inflammatory response.
2This compound (Low Dose)6-8To assess the dose-dependent effect of the compound.
3This compound (High Dose)6-8To further evaluate the dose-response relationship.
4Positive Control6-8To validate the experimental model and provide a benchmark for efficacy.

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Fasting: Fast animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the vehicle, this compound, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 2: Cotton Pellet-Induced Granuloma in Rodents (Chronic Inflammation)

This model is suitable for evaluating the effect of a compound on the proliferative phase of chronic inflammation.

Principle: The implantation of sterile cotton pellets subcutaneously in rodents induces the formation of granulomatous tissue. The dry weight of the excised granuloma is a measure of the chronic inflammatory response.

Materials:

  • This compound

  • Vehicle

  • Positive Control (e.g., Indomethacin)

  • Sterile cotton pellets (autoclaved)

  • Surgical instruments

  • Anesthetic agent

Procedure:

  • Animal Acclimatization and Anesthesia: Acclimatize animals and anesthetize them before the surgical procedure.

  • Cotton Pellet Implantation: Make a small incision on the dorsal side and subcutaneously implant two sterile cotton pellets, one on each side.

  • Compound Administration: Administer the vehicle, test compound, or positive control daily for 7 days.

  • Granuloma Excision: On the 8th day, euthanize the animals and carefully excise the cotton pellets along with the granulomatous tissue.

  • Drying and Weighing: Dry the pellets in an oven at 60°C until a constant weight is achieved. The difference between the initial and final dry weight represents the weight of the granuloma tissue formed.

  • Data Analysis: Calculate the percentage inhibition of granuloma formation for each group compared to the vehicle control group.

PART 3: Data Interpretation and Further Steps

Interpreting the Results

A statistically significant reduction in paw edema in the carrageenan model suggests that this compound possesses acute anti-inflammatory activity. Similarly, a significant decrease in granuloma weight in the cotton pellet model indicates an effect on chronic inflammation.

Proposed Signaling Pathway for Investigation

Based on the known mechanisms of anti-inflammatory drugs, a plausible pathway to investigate for this compound's action is the inhibition of the cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin synthesis.

signaling_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Carrageenan) cell_membrane Cell Membrane Phospholipids inflammatory_stimuli->cell_membrane pla2 Phospholipase A2 cell_membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins synthesizes inflammation Inflammation (Pain, Edema) prostaglandins->inflammation mediates compound This compound compound->cox_enzymes Potential Inhibition

Caption: A potential signaling pathway for the anti-inflammatory action of the compound.

Future Directions

Positive results from these initial screening models should be followed by more in-depth studies, including:

  • Mechanism of Action Studies: In vitro assays to determine the specific molecular targets (e.g., COX-1/COX-2 inhibition assays).

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Toxicology Studies: To assess the safety profile of the compound.

References

Purification of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the purification of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, a key intermediate in pharmaceutical research and development. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound, ensuring the reliability and reproducibility of subsequent experimental results.

Introduction to the Compound and Purification Strategy

This compound is a tetralone derivative characterized by the presence of both a ketone and an acetamide functional group.[1] This bifunctionality dictates its physicochemical properties and informs the selection of appropriate purification techniques. The goal of any purification strategy is to remove unreacted starting materials, byproducts, and other impurities generated during its synthesis. A multi-step approach, often involving a primary purification method like recrystallization or column chromatography, followed by a final polishing step and rigorous purity assessment, is typically required.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂PubChem
Molecular Weight 203.24 g/mol PubChem
CAS Number 88611-67-0PubChem

A logical workflow for the purification of this compound begins with an initial crude purification, followed by a high-resolution technique, and concludes with a thorough analysis of the final product's purity.

Purification_Workflow Crude_Product Crude Synthetic Product Primary_Purification Primary Purification (Recrystallization or Flash Chromatography) Crude_Product->Primary_Purification Purity_Assessment_1 Purity Assessment (TLC) Primary_Purification->Purity_Assessment_1 High_Resolution_Purification High-Resolution Purification (Optional, e.g., Preparative HPLC) Purity_Assessment_1->High_Resolution_Purification If impurities persist Final_Product Pure this compound Purity_Assessment_1->Final_Product If pure High_Resolution_Purification->Final_Product Purity_Assessment_2 Final Purity Confirmation (HPLC, NMR, MS) Final_Product->Purity_Assessment_2

Figure 1: General purification workflow for this compound.

Part 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.

Solvent Selection

The choice of solvent is critical for successful recrystallization. For a molecule like this compound, which possesses both polar (amide, ketone) and non-polar (aromatic and aliphatic rings) moieties, a solvent of intermediate polarity or a mixed solvent system is often effective.

Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of the crude compound into several test tubes.

  • To each tube, add a few drops of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water).

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound.

  • Heat the test tubes that showed poor solubility at room temperature to the solvent's boiling point. The compound should dissolve completely.

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid.

Based on the general solubility of acetamides and tetralones, promising solvent systems include ethanol/water, isopropanol/water, and ethyl acetate/hexane.

Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture to boiling with gentle stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the recrystallized product should be assessed by Thin Layer Chromatography (TLC) and melting point determination.

Part 2: Column Chromatography

For mixtures that are not amenable to recrystallization, or for achieving a higher degree of purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Principles of Separation

For this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable approach. The polar silica gel will interact more strongly with polar compounds. The mobile phase, a less polar solvent or a mixture of solvents, is used to elute the compounds from the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be separated based on their polarity.

Column_Chromatography cluster_column Silica Gel Column cluster_elution Elution and Separation Eluent Mobile Phase (Eluent) (e.g., Hexane/Ethyl Acetate) Sample Crude Sample Band Eluent->Sample Elution_Order Elution Order Silica Stationary Phase (Silica Gel) Sample->Silica Impurity_1 Less Polar Impurity Target_Compound This compound Impurity_2 More Polar Impurity

Figure 2: Principle of column chromatographic separation of this compound.
Protocol for Flash Column Chromatography

  • TLC Analysis: Before performing column chromatography, it is essential to determine the optimal mobile phase using TLC. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a composition that provides good separation between the target compound and its impurities, with an Rf value for the target compound of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Part 3: Purity Assessment

Rigorous purity assessment is crucial to validate the success of the purification process. A combination of chromatographic and spectroscopic techniques should be employed.

Thin Layer Chromatography (TLC)

TLC is a quick and convenient method to monitor the progress of a reaction and the purity of column chromatography fractions.

Protocol for TLC Analysis:

  • Spotting: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a TLC plate (silica gel coated).

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent system. Allow the solvent front to travel up the plate.

  • Visualization: Visualize the separated spots under a UV lamp (254 nm). The aromatic nature of the compound should allow for easy visualization. The Rf value (retention factor) can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A pure compound should ideally show a single spot.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for determining the purity of a compound. For tetralone derivatives, both normal-phase and reverse-phase HPLC can be effective.

Illustrative HPLC Conditions for Tetralone Derivatives:

ParameterCondition 1 (Normal Phase)Condition 2 (Reverse Phase)
Column Chiralpak ICC18
Mobile Phase n-Hexane/IsopropanolMethanol/Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm

Note: These are starting conditions and should be optimized for the specific compound and impurity profile.

The purity of the sample can be determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the purified compound and for identifying any remaining impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.

Conclusion

The purification of this compound requires a systematic approach that leverages the compound's unique physicochemical properties. A combination of recrystallization and/or column chromatography, followed by rigorous purity assessment using TLC and HPLC, will ensure a high-purity final product suitable for downstream applications in research and drug development. The protocols provided in this guide serve as a robust starting point for developing a tailored purification strategy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, a key intermediate in pharmaceutical research and development.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the highest purity of the final product. Drawing from established chemical principles and field-proven experience, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Overview of the Synthetic Strategy

The synthesis of this compound, also known as 6-acetamido-1-tetralone, typically involves an intramolecular Friedel-Crafts acylation. This powerful ring-forming reaction is the cornerstone of creating the tetralone scaffold.[3] The most common and reliable approach involves the cyclization of a substituted γ-phenylbutyric acid precursor, specifically 4-(3-acetamidophenyl)butanoic acid.

The overall workflow can be visualized as follows:

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Synthesis & Troubleshooting Focus cluster_2 Phase 3: Purification & Analysis A Starting Materials (e.g., 3-aminophenylacetic acid) B Synthesis of 4-(3-acetamidophenyl)butanoic acid A->B Multi-step process C Intramolecular Friedel-Crafts Acylation B->C D Crude Product This compound C->D Cyclization E Purification (Recrystallization / Chromatography) D->E F Final Pure Product E->F Isolation

Caption: General workflow for the synthesis of this compound.

This guide will focus primarily on the critical intramolecular Friedel-Crafts acylation step, as it is the most frequent source of yield and purity issues.

Troubleshooting Guide: Intramolecular Friedel-Crafts Acylation

This section addresses specific problems you may encounter during the cyclization of 4-(3-acetamidophenyl)butanoic acid to form the tetralone ring.

Question 1: My reaction yield is consistently low or fails completely. What are the likely causes and how can I fix it?

Answer: Low or no yield in this reaction is a common problem that typically points to issues with the catalyst, reaction conditions, or the inherent reactivity of the substrate.

Root Cause Analysis:

  • Catalyst Deactivation: The acetamido group (-NHCOCH₃) on your starting material is a Lewis base. The lone pair on the nitrogen can coordinate with the Lewis acid catalyst (like AlCl₃) or be protonated by strong Brønsted acids (like PPA). This deactivates the catalyst, often requiring more than stoichiometric amounts.

  • Ring Deactivation: While the acetamido group is an ortho-, para- director for electrophilic aromatic substitution, it is also a deactivating group. This makes the aromatic ring less nucleophilic and less reactive towards the electrophilic acylium ion intermediate, slowing down or preventing the reaction.[4][5]

  • Insufficiently Anhydrous Conditions: Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Water will hydrolyze the catalyst, rendering it inactive.

  • Inappropriate Catalyst Choice: Not all acids are equally effective. The choice of acid is critical for this specific transformation.

Solutions & Optimization Strategies:

ParameterRecommendationRationale & In-Depth Explanation
Catalyst Selection Use Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA).PPA and MSA are excellent Brønsted acid catalysts for intramolecular acylations and are generally more effective and easier to handle for this substrate than Lewis acids like AlCl₃.[6] They act as both the catalyst and the solvent, promoting the formation of the necessary acylium ion intermediate. Eaton's reagent (P₂O₅ in MsOH) is another powerful alternative.
Catalyst Stoichiometry Use a large excess of PPA or MSA.Given the catalyst deactivation by the amide group, a large excess is required to ensure enough active catalyst is available to drive the reaction to completion. Typically, the reaction is run in PPA or MSA as the solvent.
Temperature Control Gradually heat the reaction mixture to 80-100 °C.The reaction requires thermal energy to overcome the activation barrier, especially with a deactivated ring. However, excessive heat (>120 °C) can lead to charring, sulfonation (with MSA), or other side reactions. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC).
Anhydrous Conditions Thoroughly dry all glassware and ensure the starting material is anhydrous.Before starting, flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours. Ensure your 4-(3-acetamidophenyl)butanoic acid is free of water, as this is a common source of reaction failure.

Mechanism Insight: Understanding the mechanism clarifies the importance of a strong acid catalyst.

G A Carboxylic Acid Precursor B Protonation by PPA/MSA A->B H+ C Loss of Water B->C -H2O D Resonance-Stabilized Acylium Ion (Electrophile) C->D E Nucleophilic Attack by Aromatic Ring D->E Intramolecular EAS F Intermediate Cation (Sigma Complex) E->F G Deprotonation (Rearomatization) F->G -H+ H Final Tetralone Product G->H

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Question 2: My TLC shows multiple spots, indicating significant side product formation. What are these impurities and how can I prevent them?

Answer: The formation of multiple products typically points to a lack of regioselectivity, intermolecular reactions, or degradation.

Root Cause Analysis:

  • Isomer Formation: The acetamido group directs electrophilic substitution to the ortho and para positions. While intramolecular cyclization strongly favors the formation of a six-membered ring (ortho attack), some para-substitution products might form under harsh conditions, though this is less common for intramolecular reactions.[6]

  • Intermolecular Polymerization: If the concentration of the starting material is too high, the acylium ion intermediate of one molecule can be attacked by the aromatic ring of another molecule. This leads to the formation of polymeric material, which is often insoluble and difficult to remove.

  • Degradation/Charring: As mentioned, excessively high temperatures or prolonged reaction times can cause the substrate to decompose, leading to a complex mixture of byproducts and a dark, tarry reaction mixture.

Solutions & Optimization Strategies:

StrategyImplementation DetailsRationale
High Dilution Principle Add the starting material slowly to the pre-heated acid catalyst over a period of 1-2 hours.Slow addition maintains a low instantaneous concentration of the reactant. This kinetically favors the intramolecular reaction (a first-order process) over the intermolecular polymerization (a second-order process).
Strict Temperature Monitoring Use an oil bath with a contact thermometer and a magnetic stirrer hotplate. Do not exceed 100-110 °C unless necessary and validated by small-scale trials.Prevents thermal degradation and reduces the likelihood of undesired side reactions that may have higher activation energies.
Reaction Monitoring Check the reaction progress every 30-60 minutes by TLC.Quench the reaction as soon as the starting material is consumed to prevent the product from degrading under the harsh acidic and high-temperature conditions.
Question 3: I am attempting an alternative route starting with 6-amino-1-tetralone, but the N-acylation step is inefficient. Why?

Answer: While the intramolecular Friedel-Crafts is often the most challenging step, problems in N-acylation can also hinder your synthesis.

Root Cause Analysis:

  • Inactive Nucleophile: If the reaction medium is acidic, the starting amine will be protonated to form an ammonium salt. This protonated form lacks the necessary lone pair of electrons on the nitrogen and cannot act as a nucleophile to attack the acylating agent.[7]

  • Hydrolyzed Acylating Agent: Acylating agents like acetic anhydride and acetyl chloride are highly reactive and readily hydrolyzed by atmospheric moisture to form acetic acid, which is unreactive under these conditions.

  • O-Acylation vs. N-Acylation: While N-acylation is generally much faster and thermodynamically favored over O-acylation of phenols, under certain conditions, some O-acylation of a hydroxyl group (if present) could occur. For an aminotetralone, this is not an issue, but it's a key concept in acylation chemistry.[8] In your case, diacylation (on the nitrogen) is a remote possibility under very harsh conditions but is generally not observed.

Solutions & Optimization Strategies:

ParameterRecommendationRationale & In-Depth Explanation
Base Addition Add a non-nucleophilic base like pyridine or a milder base like sodium acetate.The base serves two purposes: it neutralizes any acid present (e.g., HCl byproduct from acetyl chloride) and deprotonates any protonated amine, regenerating the active nucleophile.[7] Pyridine often serves as both the base and the solvent.
Reagent Quality Use freshly opened or distilled acetic anhydride/acetyl chloride.To ensure high reactivity, use high-purity reagents stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).
Stoichiometry Use a slight excess (1.1 - 1.2 equivalents) of the acylating agent.This ensures the complete consumption of the limiting starting material (the amine). Using a large excess can complicate purification.[7]
Temperature Run the reaction at 0 °C to room temperature.N-acylation of primary amines is typically a very fast and exothermic reaction. Cooling the reaction initially helps to control the reaction rate and prevent potential side reactions. Gentle warming may be required to push the reaction to completion if the amine is not very nucleophilic.

Detailed Experimental Protocols

These protocols are provided as a validated starting point. You should always perform your own risk assessment and optimize based on your specific laboratory conditions.

Protocol 1: Intramolecular Friedel-Crafts Acylation
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser with a drying tube, add Polyphosphoric Acid (PPA) (10 g per 1 g of starting material).

  • Heating: Heat the PPA to 80 °C in an oil bath with stirring.

  • Addition of Reactant: Once the PPA is at temperature and mobile, add 4-(3-acetamidophenyl)butanoic acid (e.g., 5.0 g, 1 equivalent) in small portions over 30 minutes. The mixture will become thick.

  • Reaction: Increase the temperature to 90-95 °C and stir vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase). To take a sample, carefully remove a small aliquot with a glass pipette and quench it in a vial containing ice and ethyl acetate. Extract the organic layer for TLC analysis.

  • Work-up: Once the starting material is consumed, cool the reaction vessel in an ice bath. Very slowly and carefully, pour the viscous mixture onto a large amount of crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This is an exothermic process.

  • Precipitation: Stir the resulting slurry until all the ice has melted. The crude product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper) and then with a small amount of cold diethyl ether.

  • Drying: Dry the crude product under vacuum to yield this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and test for suitable recrystallization solvents. Ethanol, isopropanol, or an ethanol/water mixture are good starting points. The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent required to fully dissolve the crude product.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Filtration (Optional): Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

  • Q: How can I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques is recommended.

      • ¹H NMR: Will confirm the chemical structure by showing characteristic peaks for the aromatic, aliphatic, and acetamido protons.

      • ¹³C NMR: Will show the correct number of carbon signals, including the two carbonyl peaks (ketone and amide).

      • Mass Spectrometry (MS): Will confirm the molecular weight (203.24 g/mol ).[9]

      • Infrared Spectroscopy (IR): Will show characteristic stretches for the N-H bond, the amide C=O, and the ketone C=O.

      • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Q: What are the primary safety concerns for this synthesis?

    • A: The primary hazards are associated with the reagents.

      • Polyphosphoric Acid (PPA): Highly corrosive and causes severe burns. It is also extremely viscous and reacts exothermically with water. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, and work in a chemical fume hood.

      • Acylating Agents (Acetic Anhydride/Acetyl Chloride): Corrosive, lachrymatory (tear-inducing), and moisture-sensitive. Handle only in a fume hood.

      • Solvents: Use appropriate caution when handling flammable organic solvents.

  • Q: Can I use microwave irradiation to speed up the cyclization reaction?

    • A: Microwave-assisted organic synthesis can sometimes accelerate Friedel-Crafts reactions. However, it requires specialized equipment and careful optimization of reaction time and temperature to prevent rapid decomposition. If you have access to a microwave reactor, small-scale test reactions are advised.

References

Technical Support Center: Purification of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CAS 88611-67-0). As a key building block and intermediate in pharmaceutical research, particularly in the development of enzyme inhibitors and protein degraders, achieving high purity of this compound is paramount for reliable downstream applications.[1][2][3] This guide is designed to provide you, our fellow researchers, with practical, field-tested solutions to the common challenges encountered during its purification. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

The core structure of this molecule, featuring a polar tetralone ring system combined with an acetamide group, presents a unique set of purification challenges.[4][5] Its moderate polarity means it can be plagued by both less polar starting materials and more polar, process-related impurities. This guide addresses these issues head-on.

Frequently Asked Questions & Troubleshooting

This section is formatted to address the most common issues researchers face.

Recrystallization Challenges

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature above the melting point of your impure compound.[6] Essentially, the compound melts before it has a chance to crystallize. Here is a systematic approach to resolve this:

  • Add More Solvent: The most direct solution is to add a small amount of the hot solvent to dissolve the oil completely. This lowers the saturation point to a temperature below the compound's melting point.

  • Lower the Crystallization Temperature Slowly: After re-dissolving the oil, allow the flask to cool much more slowly. A Dewar flask or insulated container can promote the gradual formation of crystal nucleation sites. Rapid cooling is a common cause of oiling.

  • Change Solvent System: If the issue persists, the chosen solvent is likely not ideal. Switch to a solvent with a lower boiling point or employ a two-solvent (mixed-solvent) system. For this compound, an ethanol/water or ethyl acetate/hexane system is a good alternative.[7] Dissolve the compound in a minimum of the "good" solvent (e.g., hot ethanol) and then add the "bad" solvent (e.g., warm water) dropwise until the solution becomes faintly cloudy (the cloud point), then clarify with a drop or two of the good solvent before cooling.[7]

Q2: My recrystallized product is still showing significant impurities by NMR/LCMS. How can I improve its purity?

A2: This indicates that the impurities have similar solubility profiles to your target compound or are trapped within the crystal lattice (inclusion).

  • Optimize the Cooling Process: Ensure you are cooling the solution slowly and without agitation to allow for the formation of well-ordered crystals, which naturally exclude impurities.[7] An initial slow cooling to room temperature followed by refrigeration is recommended.

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient. A second pass, perhaps with a different solvent system, can often remove stubborn impurities.

  • Pre-Purification Charcoal Treatment: If you suspect colored, highly polar, or polymeric impurities, a charcoal treatment can be effective. Add a small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration through Celite or filter paper to remove the carbon before allowing the filtrate to cool.

  • Wash Crystals Properly: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor, which is rich in impurities.[6] Using room temperature or warm solvent will re-dissolve your product.

Column Chromatography Hurdles

Q3: My compound is streaking badly on the TLC plate and column, leading to poor separation. What causes this and how can I prevent it?

A3: Streaking is a common problem for moderately polar compounds containing amide groups. It is typically caused by one of the following:

  • Compound Overload: You are spotting too much material on your TLC plate or loading too much onto your column. Try diluting your sample significantly.

  • Poor Solubility in Eluent: The compound is not fully soluble in the mobile phase as it moves, causing it to precipitate and re-dissolve continuously, resulting in a streak.

  • Strong Interaction with Silica: The amide and ketone functionalities can interact very strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can be mitigated by:

    • Adding a Polar Modifier: Add a small amount (0.5-2%) of a more polar solvent like methanol or acetic acid to your eluent (e.g., ethyl acetate/hexane). This modifier competes for the active sites on the silica, allowing your compound to elute more cleanly.

    • Using a "Base Shield": For amine-containing compounds, adding a small amount of triethylamine or ammonia in methanol (e.g., 1% of a 10% NH4OH in MeOH solution) to the eluent can deactivate the acidic sites and prevent streaking.[8]

Q4: I can't separate my product from a close-running impurity. What are my options?

A4: This is a classic purification challenge, often seen with isomers or structurally similar byproducts.

  • Optimize the Eluent: Fine-tune your solvent system. A common mistake is to use a solvent system that is too polar, causing all compounds to move too quickly (high Rf values). Aim for an Rf of ~0.3 for your target compound to maximize separation.[8] Test different solvent mixtures; for instance, switching from ethyl acetate/hexane to dichloromethane/methanol can alter selectivity and improve separation.[9][10]

  • Change the Stationary Phase: Silica gel is acidic. Switching to a different stationary phase can provide a different separation mechanism.

    • Alumina (Al₂O₃): Can be found in neutral, basic, or acidic forms. Neutral or basic alumina might be a good choice to avoid potential degradation of your compound.[11]

    • Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity using a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile).[10] If your impurity has a different polarity, this can be a very powerful method.

Q5: I suspect my compound is decomposing on the silica gel column. How can I confirm this and purify it safely?

A5: Tetralone derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[8]

  • Confirmation (2D TLC): To check for stability, spot your compound on a TLC plate. Run the plate in a suitable eluent. Then, turn the plate 90 degrees and run it again in the same eluent. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.

  • Purification Alternatives:

    • Deactivated Silica: Treat your silica gel with a base like triethylamine before packing the column to neutralize the acidic sites.

    • Alternative Stationary Phases: As mentioned in Q4, use alumina or florisil, which are generally less harsh.[8]

    • Recrystallization: If possible, avoid chromatography altogether and focus on optimizing a recrystallization protocol.

Experimental Protocols & Workflows

Workflow for Purification Strategy

The following diagram outlines a general decision-making process for purifying your crude this compound.

G start Crude Product (Post-Workup) is_solid Is the crude a solid? start->is_solid check_purity Analyze Purity (TLC, NMR) recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No / Oily check_recryst_purity Check Purity recrystallize->check_recryst_purity check_recryst_purity->column <95% Pure final_product Pure Product check_recryst_purity->final_product >95% Pure column->final_product

Caption: General purification strategy workflow.

Protocol 1: Optimized Recrystallization

This protocol uses a mixed-solvent system, which is often effective for this compound.

  • Dissolution: In an Erlenmeyer flask, place your crude solid. Add a minimal volume of hot ethyl acetate or ethanol (the "good" solvent) while heating and stirring until the solid just dissolves.

  • Induce Saturation: While the solution is still hot, add warm hexanes or deionized water (the "bad" solvent) dropwise until you observe persistent cloudiness.

  • Clarification: Add 1-2 drops of the hot "good" solvent to re-dissolve the precipitate and ensure the solution is perfectly saturated.

  • Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this critical crystal growth phase.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent mixture (e.g., 1:1 ethyl acetate/hexane) to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This protocol is for purification when recrystallization is ineffective.

  • Solvent System Selection: Use TLC to determine the optimal eluent. A good starting point is a gradient of 20% to 60% ethyl acetate in hexanes. For more polar impurities, a 1-5% methanol in dichloromethane system may be required.[9] Aim for a target compound Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, least polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent over time (gradient elution). This will first elute non-polar impurities, followed by your product, and finally, the highly polar impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Data & Visualization

Impurity Profile and Separation Strategy

The key to purification is exploiting the polarity differences between your target compound and potential impurities.

G cluster_0 Relative Polarity on Silica Gel Impurity1 Starting Material (e.g., N-acylated amine) Less Polar Target Target Compound This compound Ketone + Amide Impurity1->Target Increasing Eluent Polarity -> Impurity2 Process Impurity (e.g., over-oxidized) More Polar Target->Impurity2 Increasing Eluent Polarity ->

References

Technical Support Center: N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. This document is intended for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues when working with this compound in solution. Understanding the chemical liabilities of a molecule is critical for ensuring data integrity, developing robust formulations, and meeting regulatory requirements.[1][2]

The structure of this compound combines an α-tetralone core with an N-aryl acetamide functional group.[3] This combination presents specific potential pathways for degradation that must be considered during experimental design and execution. This guide provides a framework for identifying, mitigating, and understanding these stability challenges through a series of frequently asked questions, troubleshooting protocols, and recommended experimental designs.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical moieties on this compound that are susceptible to degradation in solution?

A1: The molecule has two primary points of potential instability:

  • N-Aryl Acetamide Group: This amide linkage is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would cleave the molecule into 6-amino-3,4-dihydronaphthalen-1(2H)-one and acetic acid.

  • α-Tetralone Ring System: The ketone functional group and the adjacent benzylic methylene bridge are susceptible to oxidation.[4][5] The aromatic ketone moiety can also be photoreactive.[6][7][8]

Q2: What are the ideal pH and solvent conditions for preparing a stock solution?

A2: For maximal stability, stock solutions should be prepared in a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol and stored at low temperatures (-20°C or below). If aqueous buffers are required for an experiment, it is recommended to prepare fresh dilutions from the non-aqueous stock immediately before use. Based on the general stability of N-aryl acetamides and tetralones, solutions are expected to be most stable in a neutral to slightly acidic pH range (approx. pH 4-7).

Q3: My compound appears to be losing potency over the course of a multi-day cell-based assay. What could be the cause?

A3: Gradual loss of potency in an aqueous cell culture medium is likely due to hydrolysis of the acetamide group. The rate of hydrolysis can be influenced by the pH of the medium, temperature (37°C incubation), and potentially enzymatic activity from cellular components. It is crucial to establish the compound's stability profile under your specific assay conditions.

Q4: I've observed the appearance of a new peak in my HPLC analysis after leaving my solution on the benchtop. What is it?

A4: The appearance of a new peak could signify degradation. Potential causes include:

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidation of the tetralone ring. This process can be accelerated by light and the presence of trace metal ions.

  • Photodegradation: The aromatic ketone structure makes the molecule susceptible to degradation upon exposure to light, especially UV wavelengths.[9] Always protect solutions from light by using amber vials or wrapping containers in foil.

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to diagnosing and resolving common stability problems.

Observed Problem Potential Root Cause Recommended Action & Rationale
Poor Reproducibility Between Experiments Compound degradation in stock or working solutions.Action: Prepare fresh stock solutions in an inert solvent (e.g., anhydrous DMSO). Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Dilute into aqueous buffers immediately before use. Rationale: Minimizes hydrolysis and oxidation during storage.
Appearance of Degradant Peaks in HPLC/LC-MS Hydrolysis, oxidation, or photodegradation.Action: 1. Check pH: Ensure buffers are within a neutral or slightly acidic range. 2. Protect from Light: Use amber vials or foil-wrapped tubes. 3. De-gas Solvents: Purge aqueous buffers with nitrogen or argon to remove dissolved oxygen. Rationale: Systematically eliminates the most common causes of degradation.
Loss of Purity in Solid-State Storage Instability of the solid material.Action: Store the solid compound in a desiccator, under an inert atmosphere (e.g., argon), and protected from light, preferably at reduced temperatures (e.g., 4°C or -20°C). Rationale: The tetralone moiety can be prone to slow oxidation even in the solid state.[5]
Color Change in Solution (e.g., yellowing) Formation of oxidized or polymeric degradation products.Action: Immediately analyze the solution by LC-MS to identify the new species. Discard the solution and prepare a fresh one using high-purity, de-gassed solvents. Rationale: Color change is a clear indicator of significant chemical degradation.

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a forced degradation study is recommended.[1][10][11] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[1][2][12] This is a critical step in developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-UV or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial.

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Dilute stock with ACN/Water (1:1). Incubate at 80°C for 48 hours, protected from light.

    • Photostability: Dilute stock with ACN/Water (1:1). Expose to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours. A control sample should be wrapped in foil.

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase.

    • Analyze by a validated HPLC-UV or LC-MS method to determine the percentage of the parent compound remaining and to profile any new peaks. The goal is to achieve 5-20% degradation.[10][11]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in ACN Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Expose Aliquots Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Expose Aliquots Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose Aliquots Thermal Thermal (80°C) Stock->Thermal Expose Aliquots Photo Photolytic (ICH Q1B Light) Stock->Photo Expose Aliquots Neutralize Neutralize / Quench Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Final Conc. Neutralize->Dilute Analyze HPLC / LC-MS Analysis Dilute->Analyze Report Identify Degradants & Assess Mass Balance Analyze->Report

Forced Degradation Experimental Workflow
Potential Degradation Pathways Diagram

Based on the chemical structure, the following degradation pathways are plausible. Forced degradation studies will help confirm which of these occur under specific conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway Parent This compound Amine 6-Amino-3,4-dihydronaphthalen-1(2H)-one Parent->Amine Acid/Base Hydrolysis OxidizedProduct Oxidized Tetralone (e.g., Naphthoquinone derivative) Parent->OxidizedProduct Oxidation (e.g., H₂O₂) PhotoProduct Photoreduction or Rearrangement Products Parent->PhotoProduct UV/Vis Light AceticAcid Acetic Acid

Plausible Degradation Pathways

Regulatory Context and Further Reading

Stability testing is a cornerstone of pharmaceutical development, governed by international guidelines. The International Council for Harmonisation (ICH) provides a comprehensive framework, particularly in guideline Q1A(R2), which details the requirements for stability testing of new drug substances and products.[13][14][15] These studies are necessary to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend appropriate storage conditions.[13][16]

For more in-depth information, researchers are encouraged to consult the official ICH guidelines and related literature on pharmaceutical stress testing.

References

optimizing reaction conditions for N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your synthetic outcomes.

The synthesis of this compound, a valuable intermediate in medicinal chemistry, is most commonly achieved through the N-acetylation of 6-amino-1-tetralone. This guide will focus on optimizing this key transformation and addressing potential challenges in the synthesis of the precursor itself.

Part 1: Troubleshooting Guide for the N-Acetylation of 6-Amino-1-tetralone

This section addresses common issues encountered during the conversion of 6-amino-1-tetralone to this compound.

Issue 1: Low Yield of the Desired Acetylated Product

Question: My reaction is showing a low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields in this N-acetylation can stem from several factors, primarily incomplete reaction, degradation of starting material or product, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Reagent Purity and Stoichiometry:

    • Acetylating Agent: Ensure the purity of your acetylating agent (e.g., acetic anhydride or acetyl chloride). Acetic anhydride can hydrolyze to acetic acid over time, reducing its effectiveness. Using a fresh bottle or a newly opened container is recommended. Consider using a slight excess (1.1 to 1.5 equivalents) of the acetylating agent to drive the reaction to completion.

    • Starting Material: Verify the purity of the 6-amino-1-tetralone. Impurities can interfere with the reaction.[1]

  • Reaction Temperature:

    • The N-acetylation of an aromatic amine is typically an exothermic reaction. Running the reaction at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature, can prevent side reactions. Overheating can lead to the formation of di-acetylated products or other byproducts.

  • Choice of Base and Solvent:

    • A base is often used to neutralize the acid byproduct (acetic acid or HCl). Common choices include pyridine, triethylamine, or even aqueous sodium bicarbonate. The choice of base can influence the reaction rate and selectivity. Pyridine can also act as a catalyst.

    • The solvent should be inert to the reaction conditions. Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are suitable options.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times may lead to byproduct formation.

Issue 2: Presence of Impurities and Byproducts in the Final Product

Question: After my reaction and workup, I am observing significant impurities alongside my desired product. What are these likely to be and how can I minimize them?

Answer: The most common impurities are unreacted starting material, di-acetylated byproduct, and potentially O-acetylated product if the reaction conditions are too harsh.

Troubleshooting Steps:

  • Unreacted 6-Amino-1-tetralone:

    • This indicates an incomplete reaction. See the troubleshooting steps for low yield. A slight excess of the acetylating agent can help consume all the starting material.

  • Di-acetylated Byproduct:

    • While less common for amide N-acetylation under standard conditions, forcing conditions (high temperature, large excess of acetylating agent) could potentially lead to di-acetylation. Careful control of stoichiometry and temperature is key.

  • Purification Strategy:

    • Extraction: A standard aqueous workup is crucial. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove any unreacted acetic anhydride and the acetic acid byproduct. A subsequent wash with dilute acid (e.g., 1M HCl) can remove any remaining unreacted amine starting material.

    • Crystallization: this compound is a solid, and crystallization is an effective purification method.[2] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization.

    • Column Chromatography: If crystallization is not sufficient, silica gel column chromatography can be used to separate the product from closely related impurities. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is typically effective.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the N-acetylation of 6-amino-1-tetralone?

A1: The N-acetylation of 6-amino-1-tetralone is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This is followed by the departure of a leaving group (acetate ion in the case of acetic anhydride) to yield the N-acetylated product.

N-Acetylation Mechanism Amine 6-Amino-1-tetralone (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcAn Acetic Anhydride (Electrophile) AcAn->Intermediate Product This compound Intermediate->Product Collapse of Intermediate LeavingGroup Acetate Leaving Group Intermediate->LeavingGroup Elimination

Caption: Mechanism of N-acetylation.

Q2: What are the recommended starting concentrations for the reactants?

A2: A good starting point for the concentration of 6-amino-1-tetralone is typically in the range of 0.1 to 0.5 M in a suitable solvent like DCM. The optimal concentration will depend on the specific reaction conditions and scale.

ParameterRecommended RangeNotes
Concentration 0.1 - 0.5 MHigher concentrations can increase reaction rate but may also lead to solubility issues or exotherm control challenges.
Equivalents of Acetylating Agent 1.1 - 1.5 eq.A slight excess helps to ensure complete conversion of the starting material.
Equivalents of Base 1.1 - 2.0 eq.The amount of base should be sufficient to neutralize the acidic byproduct.

Q3: How do I choose the right acetylating agent?

A3: The two most common acetylating agents for this transformation are acetic anhydride and acetyl chloride.

  • Acetic Anhydride: Generally preferred as it is less corrosive and the byproduct, acetic acid, is easier to handle and remove during workup.

  • Acetyl Chloride: More reactive than acetic anhydride and can be useful for less reactive amines. However, it produces HCl as a byproduct, which is a corrosive gas and requires a stoichiometric amount of a non-nucleophilic base (like triethylamine or pyridine) to neutralize.

Q4: My starting material, 6-amino-1-tetralone, is not commercially available. How can I synthesize it?

A4: 6-Amino-1-tetralone can be synthesized through a multi-step process, often starting from a substituted benzene derivative. A common route involves the Friedel-Crafts acylation of an appropriate precursor to form a γ-arylbutyric acid, followed by an intramolecular Friedel-Crafts acylation (cyclization) to form the tetralone ring, and finally, nitration and reduction to install the amino group. The Friedel-Crafts acylation is a powerful method for forming C-C bonds to aromatic rings.[3][4]

Precursor Synthesis Workflow Start Substituted Phenylbutanoic Acid FC_Cyclization Intramolecular Friedel-Crafts Acylation (e.g., Polyphosphoric Acid, Eaton's Reagent) Start->FC_Cyclization Tetralone Substituted 1-Tetralone FC_Cyclization->Tetralone Nitration Nitration (HNO3/H2SO4) Tetralone->Nitration NitroTetralone Nitro-Substituted 1-Tetralone Nitration->NitroTetralone Reduction Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2/HCl) NitroTetralone->Reduction FinalProduct 6-Amino-1-tetralone Reduction->FinalProduct

Caption: General workflow for 6-amino-1-tetralone synthesis.

Q5: What are the key parameters to control during the intramolecular Friedel-Crafts cyclization to form the tetralone ring?

A5: The intramolecular Friedel-Crafts acylation to form the tetralone ring is a critical step.[5] Key parameters to control include:

  • Catalyst: Strong acids are required to promote the cyclization. Polyphosphoric acid (PPA) is a classic reagent for this transformation. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a more modern and often more effective alternative. Lewis acids like AlCl₃ can also be used, but typically with the corresponding acid chloride.[5]

  • Temperature: These reactions often require heating to proceed at a reasonable rate. However, excessive temperatures can lead to charring and decomposition. The optimal temperature should be determined empirically, often in the range of 80-120°C.

  • Reaction Time: The reaction should be monitored by TLC or LC-MS to determine the point of maximum conversion without significant byproduct formation.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of 6-amino-1-tetralone (1.0 eq.) in dichloromethane (DCM, 0.2 M) at 0°C under a nitrogen atmosphere, add triethylamine (1.5 eq.).

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

References

Technical Support Center: Troubleshooting Inconsistent Results in N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring the reliability and reproducibility of your experimental results. As scientists, we understand that unexpected variability can be a significant hurdle. This resource is structured to help you diagnose and resolve common issues encountered during assays involving this compound.

I. Understanding the Compound: Key Properties and Considerations

This compound is an intermediate used in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its structural similarity to biologically active naphthalene derivatives makes it a building block for drugs targeting central nervous system disorders.[1] A critical factor to consider in assay development is its low aqueous solubility, which has been experimentally determined to be 30.2 µg/mL at a pH of 7.4.[2] This property is a common source of variability in biological assays.

Property Value Source
Molecular Formula C₁₂H₁₃NO₂PubChem[2]
Molecular Weight 203.24 g/mol PubChem[2]
CAS Number 88611-67-0PubChem[2]
Aqueous Solubility 30.2 µg/mL (at pH 7.4)PubChem[2]

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental problems with a logical workflow for identifying the root cause and implementing a solution.

Issue 1: High Variability Between Replicate Wells

High variability is a common frustration that can often be traced back to compound precipitation or inconsistent dispensing.

Initial Triage:

  • Visual Inspection: Carefully examine the assay plate under a microscope. Do you observe any precipitate in the wells, particularly at higher concentrations of the compound?

  • Review Dispensing Technique: Are you using calibrated pipettes? Are you ensuring proper mixing upon addition of the compound to the assay medium?

Troubleshooting Workflow:

A High Variability Between Replicates B Visual Inspection for Precipitate A->B C Precipitate Observed B->C Yes D No Precipitate Observed B->D No H Solution: Optimize Solubility C->H E Review Dispensing Technique D->E F Inconsistent Pipetting E->F Yes G Consistent Pipetting E->G No I Solution: Refine Pipetting & Mixing F->I J Solution: Check for Edge Effects G->J

Caption: Troubleshooting high replicate variability.

In-Depth Solutions:

  • Optimizing Solubility:

    • Increase DMSO Concentration: While minimizing DMSO is ideal, a slight increase in the final concentration (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the matching DMSO concentration.

    • Stock Solution Check: Ensure your stock solution of this compound in 100% DMSO is fully dissolved before preparing dilutions.

    • Pre-warming: Gently warm your assay buffer/media to 37°C before adding the compound dilutions.

  • Refining Pipetting & Mixing:

    • Reverse Pipetting: For viscous solutions or small volumes, use the reverse pipetting technique to ensure accurate dispensing.

    • Mixing: After adding the compound, mix the contents of the well by gently pipetting up and down 3-5 times. Avoid creating bubbles.

  • Checking for Edge Effects:

    • Edge effects, where wells on the perimeter of a plate behave differently, can be caused by temperature gradients or evaporation.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to create a humidity barrier.

Issue 2: Poor or No Dose-Response Curve

A flat or inconsistent dose-response curve suggests a fundamental issue with the assay itself or the compound's activity under the tested conditions.

Initial Triage:

  • Positive Control: Did your positive control for the assay (e.g., a known inhibitor or activator) behave as expected?

  • Concentration Range: Is the concentration range of this compound appropriate?

Troubleshooting Workflow:

A Poor/No Dose-Response B Check Positive Control A->B C Positive Control Fails B->C No D Positive Control Works B->D Yes G Solution: Troubleshoot Core Assay C->G E Review Assay Protocol D->E F Review Compound Handling D->F H Solution: Adjust Concentration Range E->H I Solution: Assess Compound Stability F->I

Caption: Troubleshooting a poor dose-response curve.

In-Depth Solutions:

  • Troubleshoot Core Assay: If the positive control fails, the issue lies with the assay system itself. Refer to general troubleshooting guides for your specific assay type (e.g., enzyme inhibition, cell-based). Common culprits include incorrect reagent concentrations, suboptimal buffer pH, or faulty instrumentation.[3][4]

  • Adjust Concentration Range:

    • If you see no effect, you may need to test higher concentrations.

    • If you see maximum effect at all concentrations, you need to test lower concentrations.

    • Perform a wide range-finding experiment (e.g., from 1 nM to 100 µM) to identify the active range.

  • Assess Compound Stability:

    • The compound may be unstable in your assay buffer over the course of the experiment.

    • Protocol: Pre-incubate the compound in the assay buffer for the duration of the experiment before adding it to the assay. Compare the results to a freshly prepared solution. A loss of activity suggests instability.

Issue 3: Inconsistent Results Between Experiments

Lack of reproducibility between experiments can be one of the most challenging issues to resolve. It often points to subtle variations in protocol execution or reagent quality.

Initial Triage:

  • Cell-Based Assays: If using cells, are you carefully controlling for passage number, confluency, and seeding density?[5][6]

  • Reagent Preparation: Are you preparing fresh reagents for each experiment, or are you using previously frozen aliquots?

Troubleshooting Workflow:

A Inconsistent Inter-Experiment Results B Cell-Based Assay? A->B C Yes B->C D No (Biochemical) B->D E Standardize Cell Culture C->E F Review Reagent Preparation D->F G Solution: Control Cell Variables E->G H Solution: Standardize Reagent Handling F->H

Caption: Troubleshooting inter-experiment inconsistency.

In-Depth Solutions:

  • Standardize Cell Culture:

    • Passage Number: Use cells within a defined, narrow passage number range for all experiments.

    • Confluency: Plate cells at a consistent density and treat them at the same level of confluency.

    • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.[7]

  • Standardize Reagent Handling:

    • Aliquot Reagents: Aliquot and freeze critical reagents (e.g., enzymes, antibodies, and the compound itself) to avoid repeated freeze-thaw cycles.

    • Fresh Dilutions: Always prepare fresh serial dilutions of this compound for each experiment from a frozen stock.

    • Buffer pH: Verify the pH of all buffers before each use.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this compound?

A1: Due to its low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Q2: My results suggest my compound is a "promiscuous inhibitor." How can I confirm this?

A2: Promiscuous inhibitors show activity against multiple, unrelated targets, often through non-specific mechanisms like aggregation.[8] To test for this:

  • Counter-Screening: Test your compound against an unrelated target. Activity against multiple targets suggests promiscuity.

  • Detergent-Based Assay: Re-run your assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant decrease in potency often indicates that the original activity was due to compound aggregation.[8]

Q3: Could my inconsistent results be due to the microplate I'm using?

A3: Yes, the choice of microplate is critical.

  • Fluorescence Assays: Use black plates to minimize background fluorescence.

  • Luminescence Assays: Use white plates to maximize the signal.

  • Absorbance Assays: Use clear plates.

  • Cell-Based Assays: Ensure you are using tissue-culture treated plates for adherent cells.

Q4: How can I minimize the risk of false positives in a high-throughput screen (HTS) with this compound?

A4: False positives are a known issue in HTS.[9][10] To mitigate this:

  • Assay Interference: Run a control where the compound is added to the assay in the absence of the biological target (e.g., no enzyme or cells). A signal in this control indicates interference with the detection method.

  • Confirmation Assays: Hits from the primary screen should always be confirmed with a secondary, orthogonal assay that uses a different detection principle.

IV. Standard Operating Protocol: Compound Handling and Dilution

To ensure consistency, we recommend the following standardized protocol for handling this compound.

Materials:

  • This compound powder

  • 100% DMSO (Anhydrous)

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated pipettes and low-binding tips

  • Assay buffer/media

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Carefully weigh the required amount of this compound powder. b. Add the appropriate volume of 100% DMSO to achieve the desired concentration. c. Vortex thoroughly for 2-5 minutes until the compound is fully dissolved. d. Centrifuge briefly to collect the solution at the bottom of the tube. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

  • Serial Dilution for Assays: a. Thaw a single aliquot of the stock solution on the day of the experiment. b. Perform serial dilutions in 100% DMSO to create intermediate stocks. c. For the final dilution into aqueous assay buffer/media, ensure the final DMSO concentration is consistent across all wells (including controls) and is below a level that affects the assay's performance (typically ≤ 0.5%). d. Add the final dilution to the assay plate and mix immediately but gently.

V. References

  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from --INVALID-LINK--

  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from --INVALID-LINK--

  • BenchSci. (2025, August 20). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from --INVALID-LINK--

  • Labroots. (2020, November 18). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from --INVALID-LINK--

  • Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from --INVALID-LINK--

  • Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from --INVALID-LINK--

  • Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Insights.bio. (n.d.). Understanding and managing sources of variability in cell measurements. Retrieved from --INVALID-LINK--

  • Riss, T. (2018, March 23). How to Reduce Cell Culture Variability. Promega Connections. Retrieved from --INVALID-LINK--

  • Makarenkov, V., et al. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 203-214. --INVALID-LINK--

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Navigating Enzyme Inhibition Assays with Natural Products. Retrieved from --INVALID-LINK--

  • Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits. Retrieved from --INVALID-LINK--

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: Investigating and Overcoming Cellular Resistance to N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (Compound X)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, hereafter referred to as Compound X. This document is designed to provide you with the foundational knowledge and actionable protocols to diagnose, understand, and potentially overcome acquired resistance to Compound X in your cell culture models. Acquired resistance is a significant challenge in drug development, and a systematic approach is crucial for elucidating the underlying mechanisms and devising effective countermeasures.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial observations when encountering resistance.

Question 1: My cells, which were previously sensitive to Compound X, now require a much higher concentration to achieve the same cytotoxic/phenotypic effect. Have they become resistant?

Answer: This is the classic hallmark of acquired resistance. The shift in the dose-response curve, indicated by a significant increase in the IC50 (half-maximal inhibitory concentration), strongly suggests the selection and proliferation of a resistant cell population. To formally confirm this, you must perform a comparative dose-response assay.

Experimental Protocol: Confirmation of Resistance via IC50 Shift Assay

  • Cell Seeding: Plate both the parental (sensitive) and the suspected resistant cell lines at an optimal density in 96-well plates.

  • Drug Titration: Prepare a 2-fold serial dilution of Compound X, typically starting from a concentration 100-1000 times the original IC50. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Treat the cells with the diluted Compound X and incubate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • Viability Assessment: Use a standard cell viability assay, such as MTT, resazurin, or a luminescence-based ATP assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized viability against the log of Compound X concentration and fit a sigmoidal dose-response curve to calculate the IC50 value for each cell line.

A significant fold-change in the IC50 value (typically >5-10 fold) confirms the resistant phenotype.

Data Presentation: Example IC50 Shift

Cell LinePassage NumberIC50 of Compound X (µM)Fold-Change in Resistance
Parental Line51.2-
Resistant Line20 (post-selection)25.821.5

Question 2: What are the most common biological mechanisms that could be driving resistance to Compound X?

Answer: While the specific mechanism depends on the target and chemical nature of Compound X, acquired resistance in cellular models is typically driven by a few key molecular strategies cells employ to survive drug pressure. These include:

  • Increased Drug Efflux: Cells upregulate transmembrane pumps, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which actively expel Compound X from the cytoplasm, preventing it from reaching its intracellular target.

  • Target Alteration: The cellular target of Compound X may be mutated, preventing the compound from binding effectively. Alternatively, the cell may overexpress the target protein, requiring a higher drug concentration to achieve the same level of inhibition.

  • Activation of Bypass Pathways: Cells can activate alternative signaling pathways that compensate for the function of the pathway inhibited by Compound X. For example, if Compound X inhibits a key kinase, cells might upregulate a parallel kinase pathway to maintain downstream signaling for survival and proliferation.

  • Drug Inactivation: Cells may increase the expression of enzymes that metabolize and inactivate Compound X, effectively clearing the active compound.

  • Dysregulation of Apoptosis: Resistance can arise from mutations or altered expression of proteins in the apoptotic pathway (e.g., overexpression of anti-apoptotic Bcl-2 or loss of pro-apoptotic Bax/Bak function), making cells inherently more resistant to cell death signals.

Part 2: In-Depth Troubleshooting and Mechanistic Investigation

Once resistance is confirmed, the next step is to dissect the mechanism. This section provides a logical workflow to identify the driver of resistance.

Workflow for Diagnosing Resistance Mechanisms

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Strategy Development A Confirmed Resistant Phenotype (IC50 Shift) B Hypothesis 1: Increased Drug Efflux? A->B C Hypothesis 2: Target Alteration? A->C D Hypothesis 3: Bypass Pathway Activation? A->D B1 Efflux Pump Assay (e.g., Rhodamine 123) B->B1 Test Function C1 Target Protein Expression (Western Blot) C->C1 Check Expression D1 Phospho-Kinase Array or Phospho-Proteomics D->D1 Screen for Changes B2 qPCR/Western Blot (MDR1, BCRP) B1->B2 Check Expression E Combine Compound X with Efflux Pump Inhibitor (e.g., Verapamil) B2->E If Positive C2 Target Gene Sequencing C1->C2 Check for Mutations G Develop 2nd Gen Compound for Mutated Target C2->G If Positive D2 Western Blot for Key Nodes (p-AKT, p-ERK) D1->D2 Validate Hits F Combine Compound X with Bypass Pathway Inhibitor D2->F If Positive

Caption: A logical workflow for diagnosing and addressing resistance to Compound X.

Guide 1: Assessing Drug Efflux

Increased drug efflux is one of the most common resistance mechanisms. The primary culprits are ATP-binding cassette (ABC) transporters like MDR1 (P-gp) and BCRP.

Step 1: Functional Assay with a Generic Substrate

The first step is to determine if the resistant cells have enhanced, broad-spectrum efflux capacity. This can be done using a fluorescent substrate of these pumps, like Rhodamine 123.

  • Principle: Sensitive cells will retain the fluorescent dye, while resistant cells overexpressing efflux pumps will actively pump it out, resulting in lower intracellular fluorescence.

  • Protocol:

    • Culture parental and resistant cells to ~80% confluency.

    • Incubate cells with a fluorescent substrate (e.g., 1 µM Rhodamine 123) for 30-60 minutes.

    • For a control group, co-incubate the cells with the substrate and a known pan-ABC transporter inhibitor (e.g., 50 µM Verapamil).

    • Wash the cells with cold PBS to remove extracellular dye.

    • Measure intracellular fluorescence using a flow cytometer or fluorescence microscope.

  • Expected Outcome: Resistant cells will show low fluorescence, which should be restored to the level of parental cells upon co-treatment with the inhibitor.

Step 2: Expression Analysis of ABC Transporters

If the functional assay is positive, confirm which specific pumps are upregulated.

  • Method: Use quantitative PCR (qPCR) to measure the mRNA levels of key transporter genes (ABCB1 for MDR1, ABCG2 for BCRP). Validate protein level changes using Western blotting.

  • Expected Outcome: A significant increase in mRNA and protein levels of one or more transporters in the resistant line compared to the parental line.

Guide 2: Investigating Target Alteration

If efflux is not the cause, investigate the direct target of Compound X.

Step 1: Assess Target Protein Levels

  • Principle: Cells may overexpress the target protein, creating a "sponge" effect that requires more drug for saturation.

  • Method: Perform a Western blot analysis on lysates from parental and resistant cells using a validated antibody against the putative target of Compound X.

  • Expected Outcome: A marked increase in the target protein band intensity in the resistant cell lysate.

Step 2: Sequence the Target Gene

  • Principle: A mutation in the drug-binding pocket of the target protein can abolish or severely reduce the binding affinity of Compound X.

  • Method:

    • Extract genomic DNA or RNA (for cDNA synthesis) from both parental and resistant cells.

    • Amplify the coding sequence of the target gene using PCR.

    • Perform Sanger or Next-Generation Sequencing (NGS) on the PCR product.

    • Align the sequences from resistant cells against the parental/wild-type sequence to identify mutations.

Guide 3: Analyzing Bypass Signaling Pathways

Cells are adept at rewiring their signaling networks to circumvent a blocked pathway.

G cluster_0 Normal Signaling cluster_1 Resistance Mechanism cluster_2 Bypass Pathway A Growth Factor Receptor B Kinase A (Target of Compound X) A->B Y Kinase A A->Y P Upregulated Kinase B A->P C Downstream Signaling B->C D Cell Survival & Proliferation C->D X Compound X X->Y Z Downstream Signaling Y->Z W Cell Survival & Proliferation Z->W P->Z

Caption: Upregulation of Kinase B provides a bypass route when Kinase A is inhibited.

  • Method 1: Phospho-Kinase Array

    • Principle: These membrane-based arrays allow for a semi-quantitative survey of the phosphorylation status of dozens of key signaling kinases simultaneously.

    • Procedure: Lyse parental and resistant cells, and apply the lysates to the array membranes according to the manufacturer's protocol. Compare the resulting phosphorylation patterns.

    • Analysis: Look for signaling nodes (e.g., AKT, ERK, STAT3) that are hyper-phosphorylated (activated) in the resistant cells compared to the parental line, especially in the presence of Compound X.

  • Method 2: Validation by Western Blot

    • Validate the hits from the array by performing Western blots for the phosphorylated and total protein levels of the identified bypass pathway candidates.

Part 3: Strategies to Overcome Resistance

The mechanistic insights gained from your investigation can inform rational strategies to re-sensitize cells to therapy.

  • If Resistance is Efflux-Mediated: Consider co-administering Compound X with a third-generation ABC transporter inhibitor that has a better clinical safety profile than first-generation inhibitors like verapamil.

  • If Resistance is via Bypass Pathway Activation: A combination therapy approach is warranted. Treat cells with both Compound X and a second inhibitor that specifically targets the identified bypass pathway (e.g., an AKT inhibitor or an MEK inhibitor). This dual blockade can often restore sensitivity.

  • If Resistance is due to Target Mutation: This is the most challenging mechanism to overcome with the same compound. The data provides a strong rationale for the development of a next-generation compound specifically designed to bind effectively to the mutated target.

Technical Support Center: A Strategic Guide to In Vivo Dosage Refinement for N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Note on N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: Publicly available scientific literature does not currently contain specific in vivo dosage or experimental protocols for this compound[1][2][3][4][5]. This guide, therefore, provides a comprehensive, first-principles framework for the in vivo dosage refinement of novel small molecule inhibitors, a process directly applicable to this and similar research compounds. This resource is designed to empower researchers, scientists, and drug development professionals to navigate the complexities of preclinical in vivo studies with scientific rigor.[6][7][8]

Frequently Asked Questions (FAQs)

This section addresses common initial questions when approaching the in vivo evaluation of a novel compound.

Q1: Where do I begin when determining the in vivo dosage for a completely new compound like this compound?

A1: The foundational step is to establish a safe dosage range by conducting a Maximum Tolerated Dose (MTD) study.[9] The MTD is the highest dose of a drug that can be administered without inducing unacceptable toxicity. This crucial study informs the dose levels for all subsequent efficacy experiments.

Q2: How should I select the starting dose for an MTD study without any prior in vivo data?

A2: The starting dose is typically extrapolated from in vitro data. A common and scientifically sound practice is to begin at a dose projected to achieve a plasma concentration several times higher (e.g., 10- to 100-fold) than the compound's in vitro IC₅₀ or EC₅₀ value. This requires making initial estimations about the compound's pharmacokinetic properties, which will be refined later.

Q3: What are the most critical factors that cause discrepancies between in vitro potency and in vivo efficacy?

A3: A lack of correlation is a frequent challenge. The primary causes are multifaceted and relate to the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10] Key factors include:

  • Poor Aqueous Solubility: The compound may not dissolve in gastrointestinal fluids, preventing absorption.[11]

  • Low Bioavailability: The compound may not efficiently cross the intestinal barrier or may be degraded before reaching systemic circulation.[10][11]

  • Rapid Metabolism: The compound may be quickly broken down by the liver (first-pass metabolism), reducing the concentration that reaches the target tissue.[11]

  • Efflux Transporter Activity: The compound might be actively pumped out of cells by transporters like P-glycoprotein (P-gp).[11]

Q4: What is Pharmacokinetic/Pharmacodynamic (PK/PD) modeling, and why is it essential for dose refinement?

A4: PK/PD modeling is a mathematical approach that connects the drug's concentration in the body (pharmacokinetics) to its therapeutic effect (pharmacodynamics).[12] This powerful tool allows you to understand the relationship between dose, exposure, and response, which is critical for selecting an optimal dosing regimen that maximizes efficacy while minimizing toxicity.[12][13][14][15][16] It helps move beyond simple dose-finding to a more rational, mechanism-based approach.[13][14][16]

Troubleshooting & Optimization Guide

This section provides solutions to specific problems you may encounter during your in vivo experiments.

Issue 1: High variability in responses (e.g., tumor growth, biomarker levels) among animals in the same treatment group.

  • Causality: High variability can obscure true treatment effects and is often rooted in inconsistencies in formulation, dosing technique, or inherent biological differences in the animals.[10]

  • Troubleshooting Steps:

    • Formulation Check: Ensure your compound is fully dissolved and stable in the vehicle. Precipitation, even microscopic, can lead to inconsistent dosing. Prepare fresh dosing solutions for each experiment.[17][18]

    • Dosing Accuracy: Refine your administration technique (e.g., oral gavage, intraperitoneal injection) to ensure consistent delivery. For oral dosing, confirm the gavage needle delivers the solution to the stomach without reflux.

    • Animal Homogeneity: Use animals of the same age, sex, and from the same supplier to minimize biological variation. Ensure proper randomization of animals into treatment groups.[6]

    • Increase Sample Size: A larger 'n' per group can increase the statistical power to detect a true effect despite individual animal variability.[10]

Issue 2: The dosing formulation shows precipitation upon preparation or during administration.

  • Causality: This is a common issue for hydrophobic small molecules like this compound, which often have poor aqueous solubility.[11][17] The addition of an aqueous component to a concentrated DMSO stock can cause the compound to "crash out."[17]

  • Troubleshooting Steps:

    • Optimize Co-Solvent System: Create a concentrated stock in 100% DMSO. For the final formulation, use a multi-component vehicle. A common, effective system is a mix of DMSO, a surfactant like Tween® 80 or Cremophor EL, and an aqueous component like saline or PBS.[17]

    • Sequential Mixing: The order of addition is critical. Slowly add the surfactant to the DMSO stock and mix thoroughly before adding the aqueous component dropwise while vortexing.

    • Sonication: Brief sonication can help dissolve stubborn particles and create a more uniform suspension or solution.[18]

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous component (while keeping it within a physiologically tolerable range) can sometimes improve solubility.[17][19]

Issue 3: No observable therapeutic efficacy, even at doses approaching the MTD.

  • Causality: This suggests that an effective concentration of the compound is not reaching the target tissue. This could be due to poor absorption, rapid metabolism, or low permeability.[10]

  • Troubleshooting Steps:

    • Conduct a Pilot PK Study: This is a critical step. Administer a single dose of the compound and collect blood samples at multiple time points. Analyze the plasma to determine key PK parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (total exposure).[10] This will definitively tell you if the compound is being absorbed.

    • Evaluate Bioavailability: If the compound shows poor oral bioavailability, consider switching to an administration route that bypasses the gut and liver, such as intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies.

    • Assess Target Engagement: If possible, measure a biomarker in the target tissue to confirm that the compound is reaching its site of action and engaging its target.

Issue 4: Unexpected toxicity or adverse effects are observed at doses presumed to be safe.

  • Causality: The toxicity may stem from the compound itself, the vehicle, or an unforeseen off-target effect. In vivo precipitation can also cause embolism or localized irritation.[17]

  • Troubleshooting Steps:

    • Include a Vehicle Control Group: This is non-negotiable. It allows you to distinguish between vehicle-induced toxicity and compound-induced toxicity.[17]

    • Minimize Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic. Aim for the lowest concentration of organic solvents and surfactants possible in the final formulation (e.g., <10% DMSO).[19]

    • Perform Clinical Observations: Carefully monitor animals for signs of distress, weight loss, or changes in behavior. These observations are crucial for refining the MTD.

    • Histopathology: At the end of the study, collecting and analyzing major organs (liver, kidney, spleen) can provide valuable insights into potential organ-specific toxicities.

Experimental Protocols & Methodologies

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing severe morbidity or mortality.

Methodology:

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small group size (n=3-5 per group).

  • Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose escalation factor can be adjusted based on observed toxicity.

  • Administration: Administer the compound daily for 5-7 days via the intended route of administration (e.g., oral gavage).

  • Monitoring:

    • Record body weight daily. A weight loss of >15-20% is a common endpoint.

    • Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • At the end of the study, collect blood for basic clinical chemistry analysis and major organs for histopathology.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant weight loss, or other severe clinical signs.

Protocol 2: Pilot Pharmacokinetic (PK) Study

Objective: To understand the basic absorption and elimination profile of the compound after a single dose.

Methodology:

  • Animal Model: Use the same animal model as in efficacy studies. Cannulated animals are preferred for serial blood sampling.

  • Dosing: Administer a single dose of the compound at a therapeutically relevant level (e.g., a dose below the MTD that is expected to be efficacious).

  • Blood Sampling: Collect small blood samples (e.g., 20-50 µL) at predetermined time points (e.g., pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Process the blood to plasma and store frozen. Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Plot the plasma concentration versus time to determine key PK parameters (Cmax, Tmax, AUC, half-life).

Data Presentation & Visualization

Table 1: Example Vehicle Formulations for Hydrophobic Compounds

Formulation ComponentPurposeTypical Concentration RangeNotes
DMSO Primary Solvent5-10% (final volume)Dissolves the hydrophobic compound. Keep final concentration low to minimize toxicity.[19]
Tween® 80 / PEG400 Solubilizer / Surfactant5-20%Helps to keep the compound in solution/suspension in the aqueous phase.[17]
Saline or PBS (pH 7.4) Aqueous Vehicleq.s. to 100%The bulk of the formulation; must be sterile and isotonic.
Carboxymethylcellulose (CMC) Suspending Agent0.5-1%Used if the compound forms a suspension rather than a solution.

Diagram 1: Workflow for In Vivo Dose Refinement

This diagram outlines the logical progression from initial studies to a refined dosing regimen.

DoseRefinementWorkflow cluster_0 Phase 1: Feasibility & Safety cluster_1 Phase 2: Efficacy & Exposure cluster_2 Phase 3: Optimization InVitro In Vitro Data (IC50 / EC50) Formulation Formulation Development (Solubility & Stability) InVitro->Formulation informs starting concentration MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD provides test article PilotPK Pilot PK Study (Single Dose) MTD->PilotPK informs dose level Efficacy Preliminary Efficacy Study (at 1-2 Dose Levels) MTD->Efficacy defines safe dose range PilotPK->Efficacy confirms exposure PKPD PK/PD Modeling PilotPK->PKPD provides PK data DoseRange Dose-Range Finding Efficacy Study Efficacy->DoseRange warrants further investigation OptimizedDose Optimized Dosing Regimen (Dose & Schedule) PKPD->OptimizedDose predicts optimal regimen DoseRange->PKPD provides PD data

Caption: A phased approach to systematic in vivo dose refinement.

Diagram 2: Troubleshooting In Vivo Efficacy Issues

This decision tree helps diagnose common reasons for a lack of efficacy in vivo.

EfficacyTroubleshooting decision decision outcome outcome solution solution start No In Vivo Efficacy Observed q1 Is the compound getting into circulation? start->q1 First Question p1 Poor Absorption/ Bioavailability q1->p1 No q2 Is exposure (AUC) sufficiently high and sustained? q1->q2 Yes s1 Reformulate Change Admin Route (e.g., IP) Conduct PK Study p1->s1 p2 Rapid Metabolism/ Clearance q2->p2 No q3 Is the compound engaging the target in vivo? q2->q3 Yes s2 Increase Dose Increase Dosing Frequency Consider PK/PD Modeling p2->s2 p3 Poor Tissue Penetration q3->p3 No p4 Model may be non-responsive q3->p4 Yes s3 Assess Target Engagement (Biomarker Analysis) p3->s3 s4 Re-evaluate Animal Model or Biological Hypothesis p4->s4

Caption: A decision tree for troubleshooting lack of in vivo efficacy.

References

addressing batch-to-batch variability of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (also known as 6-acetamido-1-tetralone). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges and variability associated with the synthesis, purification, and handling of this important chemical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the consistency and quality of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties and handling of this compound.

1. What are the primary synthetic routes to this compound?

There are two main synthetic pathways to produce this compound:

  • Acetylation of 6-Amino-1-tetralone: This is a direct and common method where 6-amino-1-tetralone is acylated using an acetylating agent like acetic anhydride or acetyl chloride.

  • Friedel-Crafts Cyclization: This route involves the intramolecular cyclization of a precursor like an acetamido acid to form the tetralone ring structure.[1]

2. What are the typical physical properties of this compound?

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₂--INVALID-LINK--
Molecular Weight203.24 g/mol --INVALID-LINK--
AppearanceLight yellow to brown powder/crystal--INVALID-LINK--
Melting Point131 °C--INVALID-LINK--

3. What are the recommended storage conditions?

To ensure stability and prevent degradation, this compound should be stored in a cool, dry place, preferably refrigerated (0-10°C), under an inert atmosphere.[2][3] It is also noted to be hygroscopic, so protection from moisture is crucial.[2]

II. Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability is a significant challenge in chemical synthesis. This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of this compound.

A. Synthesis-Related Issues

The most common synthetic route, the acetylation of 6-amino-1-tetralone, is the focus of this section.

Diagram: Synthetic Workflow and Potential Pitfalls

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A 6-Amino-1-tetralone (Starting Material) B Acetylation (Acetic Anhydride/Pyridine) A->B C Crude Product B->C issue1 Incomplete Reaction B->issue1 Insufficient reagent/ time/temperature issue2 Side Product Formation B->issue2 Over-acetylation/ Side reactions D Recrystallization C->D E Pure Product D->E issue3 Poor Yield D->issue3 Suboptimal solvent/ Precipitation issues issue4 Low Purity D->issue4 Inefficient removal of impurities F Characterization (NMR, MS, HPLC) E->F

Caption: Workflow for the synthesis and purification of this compound, highlighting potential issues at each stage.

Problem 1: Low Yield of Crude Product

  • Potential Cause 1: Incomplete Reaction. The acetylation of the amino group may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material (6-amino-1-tetralone).

      • Optimize reaction conditions:

        • Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of the acetylating agent (e.g., acetic anhydride) is used. A slight excess may be beneficial.

        • Reaction Time and Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50°C) and extending the reaction time.

  • Potential Cause 2: Degradation of Starting Material or Product. The tetralone moiety can be sensitive to harsh reaction conditions.

    • Troubleshooting:

      • Maintain a controlled temperature: Avoid excessive heating during the reaction.

      • Use a suitable base: Pyridine is a common choice as it acts as a catalyst and scavenges the acid byproduct. Ensure its quality and use in appropriate amounts.

Problem 2: Presence of Impurities in the Crude Product

  • Potential Cause 1: Unreacted Starting Material. As mentioned above, incomplete reaction is a common source of this impurity.

    • Troubleshooting: Refer to the troubleshooting steps for "Low Yield of Crude Product."

  • Potential Cause 2: Di-acetylation. While less common for an amino group, under forcing conditions, other parts of the molecule could potentially react.

    • Troubleshooting:

      • Milder reaction conditions: Use the minimum necessary temperature and reaction time.

      • Controlled addition of acetylating agent: Add the acetylating agent dropwise to the solution of the amine to avoid localized high concentrations.

  • Potential Cause 3: Side Reactions from the Tetralone Ring. The ketone and the aromatic ring can undergo side reactions under certain conditions. For instance, nitration of 6-acetamido-tetralone can lead to a mixture of 5-nitro and 7-nitro isomers, highlighting the reactivity of the ring.[4] While not a direct acetylation byproduct, this illustrates the potential for other electrophilic additions if reactive species are present.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • High-Purity Reagents: Use high-purity starting materials and reagents to avoid introducing catalytic impurities that could promote side reactions.

B. Purification-Related Issues

Recrystallization is a common method for purifying the crude product.

Problem 1: Poor Recovery from Recrystallization

  • Potential Cause 1: Suboptimal Solvent System. The chosen solvent may be too good a solvent for the product, leading to significant losses in the mother liquor.

    • Troubleshooting:

      • Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents for acetamides include ethanol, ethyl acetate, and mixtures with hexanes.

      • Anti-Solvent Addition: If a single solvent is not ideal, consider using a solvent/anti-solvent system. Dissolve the crude product in a minimum amount of a good solvent at an elevated temperature, and then slowly add an anti-solvent (in which the product is poorly soluble) until turbidity is observed. Allow to cool slowly.

  • Potential Cause 2: Premature Crystallization. The product crystallizes too quickly, trapping impurities.

    • Troubleshooting:

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

      • Avoid Agitation: Do not disturb the solution during the initial cooling phase.

Problem 2: Persistent Impurities After Recrystallization

  • Potential Cause 1: Co-crystallization of Impurities. An impurity with similar solubility properties to the product may be co-crystallizing.

    • Troubleshooting:

      • Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary.

      • Chromatography: If recrystallization is ineffective, column chromatography (e.g., silica gel with an ethyl acetate/hexanes gradient) can be used for purification.

C. Analytical and Characterization Issues

Accurate characterization is crucial to confirm the identity and purity of the final product.

Problem 1: Inconsistent Analytical Data (NMR, MS)

  • Potential Cause 1: Residual Solvents. Solvents from the reaction or purification can be trapped in the crystal lattice.

    • Troubleshooting:

      • Drying: Dry the purified product thoroughly under high vacuum, possibly with gentle heating.

      • NMR Analysis: Check the ¹H NMR spectrum for characteristic solvent peaks.

  • Potential Cause 2: Polymorphism. The compound may exist in different crystalline forms, which can affect its physical properties and spectral data.

    • Troubleshooting:

      • Consistent Crystallization Protocol: Use a standardized and well-documented recrystallization procedure to ensure the same polymorphic form is consistently produced.

      • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to identify and characterize different polymorphs.

Problem 2: Inaccurate Purity Assessment by HPLC

  • Potential Cause 1: Inappropriate HPLC Method. The HPLC method may not be optimized to separate all potential impurities from the main product peak.

    • Troubleshooting:

      • Method Development: Develop a robust HPLC method. A typical starting point for a reversed-phase HPLC method would be:

        • Column: C18

        • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

        • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm).

      • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the main peak.

Diagram: Troubleshooting Logic for Purity Issues

cluster_investigation Investigation cluster_synthesis_issues Synthesis-Related cluster_purification_issues Purification-Related cluster_solutions Solutions start Purity Below Specification check_tlc Analyze Crude by TLC/HPLC start->check_tlc check_nmr Analyze Purified by NMR/MS start->check_nmr incomplete_rxn Incomplete Reaction? check_tlc->incomplete_rxn side_products Side Products? check_tlc->side_products recryst_ineffective Recrystallization Ineffective? check_nmr->recryst_ineffective optimize_synthesis Optimize Synthesis: - Time - Temperature - Stoichiometry incomplete_rxn->optimize_synthesis Yes side_products->optimize_synthesis Yes change_purification Change Purification: - Different Solvent - Column Chromatography recryst_ineffective->change_purification Yes re_recrystallize Re-recrystallize recryst_ineffective->re_recrystallize No, but still impure

Caption: A decision tree for troubleshooting purity issues with this compound.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Acetylation

This protocol is a general guideline and may require optimization.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 6-amino-1-tetralone (1.0 eq) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: If using an organic solvent like dichloromethane, separate the organic layer. Wash the organic layer sequentially with dilute HCl (if a basic workup was not used), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

IV. References

  • Organic Syntheses Procedure, 6-Amino-3,4-dihydro-1(2H)-naphthalenone, 6-amino-1-tetralone: 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-; (3470-53-9). Available at: --INVALID-LINK--

  • PrepChem, Synthesis of 6-Acetamido-5-nitro-1-tetralone. Available at: --INVALID-LINK--

  • PubChem, this compound. Available at: --INVALID-LINK--

  • Tokyo Chemical Industry (TCI), 6-Amino-1-tetralone. Available at: --INVALID-LINK--

  • CymitQuimica, 6-Amino-1-tetralone. Available at: --INVALID-LINK--

  • Shanghai Rlavie Technology Co., Ltd., 6-amino-1-tetralone. Available at: --INVALID-LINK--

References

Validation & Comparative

A Comparative Efficacy Analysis of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide and Other Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of epigenetic drug discovery, the modulation of bromodomains has emerged as a promising therapeutic strategy for a range of diseases, including cancer and inflammatory conditions. This guide provides a comparative overview of the efficacy of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, a known inhibitor of Bromodomain-containing protein 1 (BRD1), in the context of other well-characterized bromodomain inhibitors. While specific quantitative efficacy data for this compound is not extensively available in the public domain, its confirmed interaction with BRD1, as evidenced by its crystal structure in the Protein Data Bank (PDB ID: 5MXK), establishes its place within this important class of compounds.

This document will delve into the mechanism of action of bromodomain inhibitors, present a comparison with leading compounds in the field, and provide detailed experimental protocols for assessing the efficacy of novel inhibitors like this compound.

The Role of BRD1 in Gene Transcription

Bromodomain-containing protein 1 (BRD1) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical readers of the epigenetic code. They recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with active gene transcription. This interaction serves to recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of this process is a hallmark of numerous diseases, making BRD1 and other BET proteins attractive therapeutic targets.

Histone_Tail Histone Tail (Acetylated Lysine) BRD1 BRD1 Histone_Tail->BRD1 Binds to Transcriptional_Machinery Transcriptional Machinery BRD1->Transcriptional_Machinery Recruits Gene_Transcription Gene Transcription Transcriptional_Machinery->Gene_Transcription Initiates

Caption: Simplified signaling pathway of BRD1-mediated gene transcription.

Comparative Landscape of Bromodomain Inhibitors

The field of bromodomain inhibition is populated by a range of small molecules, from pan-BET inhibitors that target multiple members of the BET family to more selective inhibitors. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd), which are determined through various biochemical and cellular assays.

CompoundTarget(s)IC50/Kd (nM)Assay TypeKey CharacteristicsReference
JQ1 Pan-BET (BRD2, BRD3, BRD4, BRDT)Kd: ~50-100Isothermal Titration Calorimetry (ITC)A widely used tool compound for studying BET inhibition.[1]
OTX015 (MK-8682) Pan-BETIC50: ~11-38Cellular AssaysHas been evaluated in numerous clinical trials for various cancers.[2]
I-BET762 (GSK525762) Pan-BETIC50: ~35 (BRD2), ~29 (BRD3), ~23 (BRD4)Biochemical AssaysAnother clinically investigated pan-BET inhibitor.
RVX-208 (Apabetalone) BET (preferential for second bromodomain)Kd: 303 (BRD4-BD2), 8930 (BRD4-BD1)Isothermal Titration Calorimetry (ITC)Exhibits selectivity for the second bromodomain of BET proteins.

Experimental Protocols for Efficacy Determination

To ascertain the specific efficacy of this compound, standardized biochemical assays are employed. The two most common methods for quantifying the interaction between a small molecule inhibitor and a bromodomain are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This assay measures the disruption of the interaction between the bromodomain and a labeled histone peptide by the inhibitor.

Principle: A terbium (Tb)-labeled donor molecule is conjugated to the BRD1 protein, and a fluorescent acceptor dye is conjugated to a histone peptide substrate. When in close proximity, excitation of the donor causes energy transfer to the acceptor, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

cluster_0 No Inhibitor cluster_1 With Inhibitor Tb_BRD1_1 Tb-BRD1 Dye_Peptide_1 Dye-Histone Peptide Tb_BRD1_1->Dye_Peptide_1 Binding FRET_Signal TR-FRET Signal Dye_Peptide_1->FRET_Signal Energy Transfer Tb_BRD1_2 Tb-BRD1 Dye_Peptide_2 Dye-Histone Peptide Tb_BRD1_2->Dye_Peptide_2 Interaction Disrupted No_FRET No FRET Signal Dye_Peptide_2->No_FRET Inhibitor Inhibitor Inhibitor->Tb_BRD1_2 Blocks Binding

References

A Comparative Guide for Drug Discovery Professionals: Evaluating N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide-Based Kinase Inhibitors Against the Gold Standard, PD173074

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the journey from a promising chemical scaffold to a clinically viable drug is both arduous and intricate. This guide provides a comprehensive comparison between a well-established, potent, and selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, PD173074, and a hypothetical novel kinase inhibitor derived from the versatile building block, N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide.

For the purpose of this technical guide, we will designate our hypothetical inhibitor as Compound X . We will posit that through structural modifications of the this compound core, Compound X has been developed as a potent inhibitor of a specific receptor tyrosine kinase (RTK), allowing for a direct and relevant comparison with PD173074. This guide is intended for researchers, scientists, and drug development professionals to illustrate the critical experimental evaluations necessary when benchmarking a novel compound against a known standard.

Unveiling the Contenders: A Tale of a Scaffold and a Standard

This compound is a chemical intermediate, a foundational scaffold upon which medicinal chemists can build a diverse array of molecules.[1][2][3][4] Its tetralone core presents multiple points for chemical modification, making it an attractive starting point for the synthesis of novel bioactive compounds.[4] While not an inhibitor in its own right, its structural motifs have been incorporated into molecules with potential therapeutic applications, including those targeting the central nervous system and kinase-driven pathologies.[4][5]

PD173074 , on the other hand, is a well-characterized and potent ATP-competitive inhibitor of FGFRs, particularly FGFR1 and FGFR3.[6][7][8][9][10] It has been instrumental in elucidating the role of FGFR signaling in numerous cellular processes, including proliferation, angiogenesis, and differentiation.[8][11][12] Its high selectivity and in vivo activity have established it as a gold standard for assessing the efficacy of new FGFR-targeting agents.[6][13][14]

Mechanism of Action: A Head-to-Head Comparison

A fundamental aspect of characterizing any new inhibitor is understanding its mechanism of action. PD173074 functions as an ATP-competitive inhibitor, binding to the ATP pocket within the kinase domain of FGFRs.[7][9][10] This binding event prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[9]

For our hypothetical Compound X , a similar ATP-competitive mechanism would be a desirable attribute, as it is a common and effective mode of action for kinase inhibitors. The experimental validation of this mechanism is paramount.

Visualizing the Inhibition: Kinase Domain Competition

cluster_0 Normal Kinase Activity cluster_1 ATP-Competitive Inhibition Kinase Domain Kinase Domain ATP ATP Kinase Domain->ATP Binds Substrate Substrate Kinase Domain->Substrate Binds Phosphorylated Substrate Phosphorylated Substrate ATP->Phosphorylated Substrate Phosphorylates Substrate->Phosphorylated Substrate Kinase Domain_Inhibited Kinase Domain Inhibitor PD173074 or Compound X Kinase Domain_Inhibited->Inhibitor Binds ATP_blocked ATP Kinase Domain_Inhibited->ATP_blocked Binding Blocked

Figure 1: A conceptual diagram illustrating the principle of ATP-competitive inhibition by compounds like PD173074 and the hypothetical Compound X.

Potency and Selectivity: The Quantitative Showdown

The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to elicit an effect) and its selectivity (how specifically it acts on its intended target). These are typically quantified by the half-maximal inhibitory concentration (IC50) and by screening against a panel of other kinases.

Comparative Inhibitory Profile
Kinase TargetPD173074 IC50 (nM)Compound X (Hypothetical) IC50 (nM)
Primary Target
FGFR1~25[6][13][14]-
FGFR35 - 21.5[7][8]-
Target RTK-15
Off-Target Kinases
VEGFR2100 - 200[6][8][13]>1000
PDGFR>10,000[8]>5000
c-Src>10,000[8]>10,000
EGFR>50,000[8]>20,000

As shown in the table, PD173074 exhibits high potency against FGFR1 and FGFR3, with moderate activity against VEGFR2.[6][8][13] Its selectivity is excellent when compared to other kinases like PDGFR and c-Src.[8] For our hypothetical Compound X, we have assigned a potent IC50 of 15 nM against its target RTK and have posited a favorable selectivity profile with significantly higher IC50 values against common off-target kinases.

Experimental Protocols: The Path to Validation

To substantiate the hypothetical data for Compound X and to provide a framework for its evaluation against PD173074, the following experimental protocols are essential.

In Vitro Kinase Assay

Objective: To determine the IC50 of an inhibitor against its purified kinase target.

Methodology:

  • Reagents and Materials: Purified recombinant kinase, substrate peptide, ATP, kinase buffer, inhibitor compound (PD173074 or Compound X), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the inhibitor in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol. f. Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the ability of an inhibitor to block receptor phosphorylation in a cellular context.

Methodology:

  • Cell Culture: Culture a cell line that overexpresses the target receptor (e.g., cells engineered to overexpress FGFR1 for PD173074 testing).

  • Treatment: a. Seed the cells in 6-well plates and allow them to adhere overnight. b. Serum-starve the cells for 24 hours. c. Pre-treat the cells with varying concentrations of the inhibitor for 2 hours. d. Stimulate the cells with the appropriate ligand (e.g., FGF2 for FGFR-expressing cells) for 15 minutes.

  • Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% BSA in TBST for 1 hour. c. Incubate the membrane with a primary antibody against the phosphorylated form of the target receptor overnight at 4°C. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Visualize the protein bands using an ECL detection reagent. f. Strip the membrane and re-probe for the total receptor protein as a loading control.

Visualizing the Experimental Workflow

cluster_0 In Vitro Validation cluster_1 Cell-Based Assays cluster_2 Downstream Signaling Analysis Kinase Assay In Vitro Kinase Assay (Determine IC50) Selectivity Screening Kinase Panel Screening (Assess Selectivity) Kinase Assay->Selectivity Screening Cell Culture Cell Line Culture (Target Expression) Selectivity Screening->Cell Culture Inhibitor Treatment Inhibitor Treatment (Dose-Response) Cell Culture->Inhibitor Treatment Ligand Stimulation Ligand Stimulation (Activate Pathway) Inhibitor Treatment->Ligand Stimulation Western Blot Western Blot (Measure p-RTK) Ligand Stimulation->Western Blot Downstream Blot Western Blot for p-ERK, p-AKT Western Blot->Downstream Blot Proliferation Assay Cell Proliferation Assay (e.g., MTT, BrdU) Downstream Blot->Proliferation Assay Apoptosis Assay Apoptosis Assay (e.g., Caspase-3 Activity) Proliferation Assay->Apoptosis Assay

Figure 2: A typical experimental workflow for characterizing a novel kinase inhibitor and comparing it to a standard.

Downstream Signaling: The Ripple Effect of Inhibition

Inhibition of a receptor tyrosine kinase should lead to the suppression of its downstream signaling pathways. For FGFRs, key downstream pathways include the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[12]

The FGFR Signaling Cascade

FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival PD173074 PD173074 PD173074->FGFR Inhibits

Figure 3: A simplified representation of the FGFR signaling pathway and the point of inhibition by PD173074.

A thorough evaluation of Compound X would involve demonstrating its ability to suppress the phosphorylation of key downstream effectors, such as ERK and AKT, in a dose-dependent manner. This would provide strong evidence that its cellular effects are mediated through the inhibition of its target RTK.

Concluding Remarks for the Discerning Researcher

The development of novel kinase inhibitors is a cornerstone of modern drug discovery. While the journey begins with promising scaffolds like this compound, the true measure of a new compound lies in its rigorous comparison against well-established standards like PD173074. This guide has outlined the critical parameters for such a comparison, from the fundamental mechanism of action to the quantitative assessment of potency, selectivity, and downstream cellular effects.

By adhering to the experimental principles and workflows detailed herein, researchers can build a robust data package to support the advancement of their novel kinase inhibitors from the bench to potential clinical applications. The ultimate goal is to develop new therapies that are not only potent but also highly selective, thereby maximizing therapeutic efficacy while minimizing off-target effects.

References

A Comparative Guide to N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the Tetralone Scaffold

In the landscape of medicinal chemistry, the tetralone scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] These molecules, characterized by a fused bicyclic system of a benzene ring and a cyclohexanone, have demonstrated a wide spectrum of pharmacological activities, including antibacterial, central nervous system (CNS) effects, and notably, antitumor properties.[1] This guide focuses on a specific class of tetralone derivatives: N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamides. The parent compound is a known intermediate in the synthesis of various pharmaceutical agents, and its derivatives hold significant promise for the development of novel therapeutics.[2] A notable example is the use of a substituted derivative, N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, as a key intermediate in the synthesis of Exatecan, a potent anticancer agent.[1][3] This underscores the potential of this chemical class in oncology.

This guide provides a comparative framework for the synthesis and evaluation of novel N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide derivatives as potential anticancer agents. We will explore the rationale behind the molecular design, provide detailed experimental protocols for synthesis and biological screening, and discuss the anticipated structure-activity relationships (SAR) that can guide future drug discovery efforts in this area.

Designing a Focused Library of Derivatives: A Strategy for SAR Exploration

To systematically explore the anticancer potential of the this compound scaffold, a focused library of derivatives should be synthesized. The design of this library aims to probe the effects of substitutions at two key positions: the aromatic ring and the acetamide moiety.

A representative, albeit hypothetical, library of derivatives for an initial comparative study is presented below. The selection of substituents is based on established principles of medicinal chemistry to explore the influence of electronic effects, steric bulk, and hydrogen bonding potential on biological activity.

Compound IDR1R2R3R4
1 (Parent) HHHCH₃
2 FHHCH₃
3 ClHHCH₃
4 OCH₃HHCH₃
5 HHHCH₂Cl
6 HHHCF₃
7 HFHCH₃
8 HHOCH₃CH₃

Synthetic Protocols: A Step-by-Step Guide

The synthesis of the parent compound, this compound (1), can be achieved through a multi-step process starting from commercially available materials. The general synthetic workflow is depicted below.

Synthetic Workflow cluster_0 Starting Material cluster_1 Nitration cluster_2 Reduction cluster_3 Acetylation cluster_4 Demethylation cluster_5 Final Product A 6-Methoxy-1-tetralone B 6-Methoxy-7-nitro-1-tetralone A->B HNO₃, H₂SO₄ C 7-Amino-6-methoxy-1-tetralone B->C H₂, Pd/C D N-(6-Methoxy-5-oxo-5,6,7,8- tetrahydronaphthalen-2-yl)acetamide C->D Acetic Anhydride E N-(6-Hydroxy-5-oxo-5,6,7,8- tetrahydronaphthalen-2-yl)acetamide D->E BBr₃ F This compound E->F Oxidation

Caption: General synthetic workflow for this compound.

Experimental Protocol for the Synthesis of this compound (1)

This protocol is a representative procedure based on established chemical transformations.

Step 1: Nitration of 6-Methoxy-1-tetralone

  • To a stirred solution of 6-methoxy-1-tetralone (1.0 eq) in concentrated sulfuric acid at 0°C, add a mixture of nitric acid (1.1 eq) and sulfuric acid dropwise.

  • Maintain the temperature below 5°C during the addition.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

  • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-methoxy-7-nitro-1-tetralone.

Step 2: Reduction of the Nitro Group

  • Dissolve 6-methoxy-7-nitro-1-tetralone (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain 7-amino-6-methoxy-1-tetralone.

Step 3: Acetylation of the Amino Group

  • Dissolve 7-amino-6-methoxy-1-tetralone (1.0 eq) in dichloromethane.

  • Add acetic anhydride (1.2 eq) and triethylamine (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-(6-methoxy-5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide.

Step 4 & 5: Demethylation and Oxidation

  • Further chemical transformations, such as demethylation followed by oxidation, would be required to obtain the final product. The specific conditions for these steps would need to be optimized.

The synthesis of the proposed derivatives would follow a similar pathway, with the introduction of the desired substituents at the appropriate stages or by derivatization of the final product.

Biological Evaluation: A Protocol for Anticancer Screening

The anticancer activity of the synthesized this compound derivatives can be assessed using a standard in vitro cytotoxicity assay, such as the MTT assay.

MTT Assay Protocol
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticipated Structure-Activity Relationship (SAR) and Mechanistic Insights

Based on the proposed library of derivatives and general principles of medicinal chemistry, we can anticipate certain SAR trends.

SAR cluster_0 Core Scaffold cluster_1 Aromatic Ring Modifications (R1, R2, R3) cluster_2 Acetamide Modifications (R4) cluster_3 Potential Mechanism of Action A This compound B Electron-withdrawing groups (F, Cl) may enhance activity through pi-pi stacking or altered electronics. A->B Influences target binding C Electron-donating groups (OCH₃) can probe the electronic requirements of the binding pocket. A->C Influences target binding D Introduction of halogens (CH₂Cl, CF₃) can increase lipophilicity and introduce new interactions. A->D Modulates potency and pharmacokinetics E Modifying the alkyl group can explore steric tolerance within the target protein. A->E Modulates potency and pharmacokinetics F Inhibition of protein kinases involved in cell proliferation. B->F Leads to anticancer activity G Induction of apoptosis through caspase activation. B->G Leads to anticancer activity C->F Leads to anticancer activity C->G Leads to anticancer activity D->F Leads to anticancer activity D->G Leads to anticancer activity E->F Leads to anticancer activity E->G Leads to anticancer activity

Caption: Anticipated structure-activity relationships and potential mechanisms of action.

  • Aromatic Ring Substituents (R1, R2, R3): The introduction of electron-withdrawing groups like fluorine or chlorine could enhance the binding affinity of the molecule to its biological target through favorable electronic interactions or by altering the pKa of the amide proton. Conversely, electron-donating groups like methoxy will help to map the electronic and steric requirements of the binding site.

  • Acetamide Moiety Substituents (R4): Modifications to the acetyl group can influence the compound's lipophilicity and steric profile. For instance, replacing the methyl group with a trifluoromethyl group can significantly alter electronic properties and metabolic stability.

The anticancer activity of tetralone derivatives has been linked to the induction of apoptosis.[4] Therefore, promising compounds from the initial screen should be further investigated for their ability to induce apoptosis through assays such as caspase activation or PARP cleavage.

Conclusion and Future Directions

This guide provides a comprehensive framework for a comparative study of this compound derivatives as potential anticancer agents. By systematically synthesizing and evaluating a focused library of compounds, researchers can elucidate key structure-activity relationships and identify promising lead candidates for further development. The tetralone scaffold remains a fertile ground for the discovery of novel therapeutics, and the insights gained from such a comparative study will be invaluable in advancing the field of oncology drug discovery. Future work should focus on expanding the library of derivatives, exploring a wider range of cancer cell lines, and conducting in vivo efficacy studies with the most potent compounds.

References

A-Scientist's-Guide-to-Validating-Pharmacodynamic-Biomarkers-for-MEK-Inhibitors-A-Comparative-Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Robust Biomarkers in Targeted Therapy

The era of precision oncology is defined by targeted therapies that exploit specific molecular vulnerabilities within cancer cells.[1][2] N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, a research chemical also known as PD 173955, belongs to a class of potent and specific inhibitors of the Mitogen-Activated Protein Kinase Kinase (MEK).[3][4] MEK is a critical node in the RAS/RAF/MEK/ERK signaling cascade, a pathway frequently deregulated in various human cancers, driving uncontrolled cell proliferation and survival.[5]

While the therapeutic potential of MEK inhibitors is significant, not all patients with activated MAPK pathways respond uniformly.[6] This variability underscores the urgent need for validated biomarkers. Biomarkers are objectively measurable characteristics that can act as indicators of a pathogenic process or a pharmacological response to a therapeutic intervention.[7] For a MEK inhibitor like PD 173955, robust pharmacodynamic (PD) biomarkers are essential. These biomarkers provide tangible evidence that the drug is engaging its target and modulating the intended signaling pathway within the patient.

This guide provides an in-depth, comparative analysis of methodologies for validating PD biomarkers for MEK inhibitors. We will move beyond simple protocol recitation to explain the scientific rationale behind experimental design, ensuring that the described workflows are inherently self-validating. Our focus will be on the most direct downstream substrate of MEK: the phosphorylation of ERK (p-ERK).[5][8] We will compare and contrast the two most common and powerful techniques for this purpose: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Western Blot.

The MAPK Signaling Pathway and Candidate Biomarker Selection

Before a biomarker can be validated, it must be rationally selected. The MAPK/ERK pathway is a well-characterized signaling cascade. In many cancers, mutations in genes like BRAF or RAS lead to constitutive activation of this pathway.[5][6] MEK1/2 are dual-specificity kinases whose sole known substrates are ERK1/2. Therefore, the direct and most immediate consequence of MEK inhibition is a decrease in the phosphorylation of ERK1/2 at Thr202/Tyr204. This makes phosphorylated ERK (p-ERK) the most logical and widely accepted pharmacodynamic biomarker for MEK inhibitor activity.[9][10][11] A decrease in p-ERK levels in tumor tissue or surrogate tissues after drug administration provides direct evidence of target engagement and pathway inhibition.

MEK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK_n p-ERK1/2 ERK->pERK_n Translocation Biomarker Pharmacodynamic Biomarker (p-ERK) ERK->Biomarker Transcription Gene Transcription (Proliferation, Survival) pERK_n->Transcription Inhibitor PD 173955 (MEK Inhibitor) Inhibitor->MEK

Caption: MAPK signaling cascade and the role of p-ERK as a biomarker.

Comparative Methodologies for p-ERK Biomarker Validation

The validation of a biomarker assay is a formal process to confirm that the testing procedure is suitable for its intended purpose. According to FDA guidance, this involves establishing key performance characteristics such as accuracy, precision, sensitivity, specificity, and reproducibility.[12][13] We will now compare two workhorse immunoassays for quantifying changes in p-ERK levels: the Western Blot and the ELISA.

Western Blotting: The Gold Standard for Specificity

Western blotting is a powerful technique for identifying specific proteins from a complex mixture.[14] It provides crucial information on protein size and abundance, making it an excellent tool for initial biomarker validation due to its high specificity.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_main Core Western Blot Protocol cluster_analysis Data Analysis A 1. Tissue/Cell Lysis B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Size Separation) B->C D 4. Protein Transfer (Gel to Membrane) C->D E 5. Blocking (Prevent Non-specific Binding) D->E F 6. Primary Antibody Incubation (anti-p-ERK) E->F G 7. Secondary Antibody Incubation (HRP-conj.) F->G H 8. Detection (Chemiluminescence) G->H I 9. Imaging H->I J 10. Densitometry (Quantification) I->J K 11. Normalization (vs. Total ERK or Loading Control) J->K

Caption: Step-by-step workflow for Western Blot biomarker analysis.

  • Sample Preparation:

    • Harvest cells or tissue samples at baseline and various time points post-treatment with this compound.

    • Immediately lyse samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of ERK.[15]

    • Quantify total protein concentration using a BCA assay. Causality: Accurate quantification ensures equal loading of protein across all lanes, which is the first step to reliable quantification.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[15]

    • Separate proteins on a 12% polyacrylamide gel. Causality: The gel percentage is chosen to optimally resolve ERK1/2, which are approximately 44 and 42 kDa, respectively.[16]

    • Transfer proteins to a PVDF membrane. Causality: PVDF membranes have a high protein binding capacity, essential for subsequent immunodetection.

    • Validation Checkpoint: Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency across the gel.[15]

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Causality: Blocking prevents non-specific binding of antibodies to the membrane, reducing background noise.[15][17]

    • Incubate the membrane overnight at 4°C with a validated primary antibody specific for p-ERK (e.g., anti-phospho-p44/42 MAPK, Thr202/Tyr204).

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash again and apply an Enhanced Chemiluminescence (ECL) substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using a digital imager.

    • Quantify band intensity using densitometry software.

    • Validation Checkpoint: To normalize for loading variations, strip the membrane and re-probe with an antibody against total ERK or a loading control (e.g., GAPDH, β-actin). The ratio of p-ERK to total ERK is the key metric.

MetricWestern Blot PerformanceELISA PerformanceRationale & Justification
Specificity High Moderate to HighWestern Blot separates proteins by size, confirming the antibody is binding to a protein of the correct molecular weight for ERK. ELISA relies solely on antibody-antigen binding in solution.
Throughput Low High Western Blot is a manual, sequential process. ELISA is performed in 96-well plates, allowing for simultaneous analysis of many samples.
Quantitative Range Semi-Quantitative to QuantitativeHighly Quantitative Densitometry has a limited linear range. ELISA standard curves provide a wide dynamic range for precise quantification.
Sensitivity ModerateHigh ELISA can often detect lower concentrations of analyte than a standard Western Blot.[18]
Sample Input High (µg of protein)Low (µL of lysate)Western Blot requires a larger amount of total protein per sample compared to a sensitive ELISA.
ELISA: The Workhorse for High-Throughput Quantification

For later-stage validation and clinical trials where many samples need to be processed, an ELISA is the preferred method.[19] It offers higher throughput and more precise quantification than Western blotting.

ELISA_Workflow A 1. Coat Plate with Capture Antibody (anti-Total ERK) B 2. Block Plate A->B C 3. Add Samples & Standards B->C D 4. Add Detection Antibody (anti-p-ERK) C->D E 5. Add HRP-conjugated Secondary Antibody D->E F 6. Add Substrate (e.g., TMB) E->F G 7. Read Absorbance (450 nm) F->G H 8. Plot Standard Curve & Calculate Concentrations G->H

Caption: Key steps in a sandwich ELISA for p-ERK quantification.

This protocol describes a sandwich ELISA for p-ERK, which normalizes to total ERK within each well.

  • Assay Setup:

    • Coat a 96-well plate with a capture antibody against total ERK overnight.

    • Wash wells and block with a suitable blocking buffer.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of a recombinant p-ERK standard to generate a standard curve. Causality: The standard curve is essential for converting absorbance values into absolute or relative protein concentrations.[19]

    • Add standards, quality control (QC) samples, and unknown samples (cell lysates) to the wells and incubate. Causality: QC samples with known concentrations are run in every assay to assess inter-assay precision and accuracy.[20]

  • Detection:

    • Wash wells and add a detection antibody specific for p-ERK.

    • Wash wells and add an HRP-conjugated secondary antibody.

    • Wash wells and add TMB substrate. The reaction is stopped with acid, and the absorbance is read at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the concentration of the standards versus their absorbance.

    • Use a four-parameter logistic (4-PL) curve fit to interpolate the concentration of p-ERK in the unknown samples.

    • Validation Checkpoint: Key validation parameters must be met.[20]

      • Precision: Intra- and inter-assay coefficients of variation (CVs) should be <15%.

      • Accuracy: Spike-recovery experiments, where a known amount of analyte is added to a sample matrix, should yield 85-115% recovery.

      • Linearity of Dilution: Serially diluting a high-concentration sample should result in a linear and proportional decrease in the measured concentration.

      • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of p-ERK that can be reliably detected and quantified.

Bridging the Methods: Ensuring Concordance

An essential step in biomarker validation is to demonstrate concordance between different analytical methods. Initial findings from Western Blots should be confirmed with a validated ELISA. A strong correlation between the semi-quantitative Western blot data (p-ERK/total ERK ratio) and the quantitative ELISA data provides high confidence in the biomarker's utility. This cross-validation is a hallmark of a robust and trustworthy biomarker development program.[21]

Conclusion: A Fit-for-Purpose Approach to Biomarker Validation

The validation of pharmacodynamic biomarkers is a rigorous, multi-step process that is fundamental to modern drug development.[1][7] For a MEK inhibitor like this compound, demonstrating a dose-dependent reduction in p-ERK provides the crucial link between target engagement and biological effect.

Both Western Blot and ELISA are powerful tools for this purpose, each with distinct advantages. The Western Blot offers unparalleled specificity, making it ideal for initial validation and mechanistic studies. The ELISA provides the high-throughput, quantitative, and reproducible data required for later-stage preclinical and clinical development. By employing a "fit-for-purpose" approach—using the right tool for the right question—and ensuring concordance between methods, researchers can build a comprehensive and compelling data package to support their therapeutic program. This rigorous approach to biomarker validation is not just a regulatory requirement; it is a scientific imperative for advancing precision medicine.[22]

References

A Head-to-Head Comparison of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide and its Enantiomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their biological activity, from therapeutic efficacy to toxicity.[1][2][3][4] This guide provides a comprehensive head-to-head comparison of the racemic mixture of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide and its individual enantiomers. We will delve into the synthesis of the racemic compound, the methodology for chiral separation, and a comparative analysis of their physicochemical and biological properties, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced yet significant impact of stereochemistry on the therapeutic potential of this tetralone derivative.

Introduction: The Significance of Chirality in Tetralone Derivatives

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This compound, a member of this class, presents a chiral center at the C4a position of the tetralone ring, leading to the existence of two enantiomers. The differential interaction of these enantiomers with chiral biological targets, such as enzymes and receptors, necessitates a thorough investigation of their individual properties to identify the eutomer—the enantiomer with the desired pharmacological activity—and to assess the potential for improved therapeutic index and reduced off-target effects.[1][4]

Experimental Section

Part 1: Synthesis of Racemic this compound

The synthesis of the racemic compound serves as the starting point for this investigation. A plausible and efficient synthetic route is outlined below.

Workflow for the Synthesis of Racemic this compound:

cluster_synthesis Synthesis Workflow A Starting Material: 6-amino-1-tetralone C Reaction: Acetylation A->C Dissolve in suitable solvent B Reagent: Acetic Anhydride B->C Add dropwise D Product: Racemic this compound C->D Purification (e.g., recrystallization) cluster_hplc Chiral HPLC Separation Workflow Racemate Racemic Mixture (dissolved in mobile phase) Injection Inject into HPLC system Racemate->Injection Column Chiral Stationary Phase (e.g., Chiralpak IC) Injection->Column Separation Differential Interaction with CSP Column->Separation Detection UV Detector Separation->Detection Fractionation Collect Enantiomer Fractions Detection->Fractionation Enantiomer1 Enantiomer 1 Fractionation->Enantiomer1 Enantiomer2 Enantiomer 2 Fractionation->Enantiomer2 cluster_mtt MTT Assay Workflow start Seed cancer cells in 96-well plate treatment Treat with varying concentrations of Racemate, Enantiomer 1, and Enantiomer 2 start->treatment incubation1 Incubate for 48-72 hours treatment->incubation1 mtt_add Add MTT reagent incubation1->mtt_add incubation2 Incubate for 4 hours mtt_add->incubation2 solubilize Add solubilizing agent (e.g., DMSO) incubation2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

References

Safety Operating Guide

Proper Disposal of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Disposal of a Novel Tetralone Derivative

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a tetralone derivative with applications in chemical research and drug discovery.[1][2][3][4][5] As with any novel or specialized chemical, responsible management and disposal are paramount to ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established principles of chemical waste management.

The fundamental principle governing the disposal of this compound is to treat it as hazardous chemical waste.[6] Under no circumstances should it be discarded down the drain or mixed with general refuse.[7][8] Adherence to institutional, local, state, and federal regulations is mandatory.[7]

I. Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the critical first step in ensuring its safe handling and disposal. While a comprehensive toxicological profile may not be extensively documented, the available safety data and the chemical's structural alerts provide a basis for a cautious approach.

Known Hazard Information:

Hazard CategoryGHS ClassificationAssociated Risks
Acute Toxicity H302: Harmful if swallowedIngestion may lead to adverse health effects.
H332: Harmful if inhaledInhalation of dust or aerosols may be detrimental to health.
Skin Irritation H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.
Eye Irritation H319: Causes serious eye irritationContact with eyes can result in significant irritation and potential damage.
Respiratory Irritation H335: May cause respiratory irritationInhalation can irritate the respiratory tract.
Carcinogenicity H351: Suspected of causing cancer[8][9][10]Based on data for related acetamide compounds.[8][9][10][11]

Data sourced from Crysdot and Sigma-Aldrich Safety Data Sheets for this compound and related compounds.[9]

Given the classification of "Suspected of causing cancer," this compound must be handled with extreme caution, and all exposure should be minimized.[9][11]

II. Pre-Disposal: Safety and Handling Protocols

Prior to initiating the disposal process, it is imperative to adhere to the following safety protocols to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense. The following should be considered mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are essential.[7]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[7][8]

  • Body Protection: A lab coat must be worn to prevent skin contact.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[12]

Engineering Controls

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[7]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be systematic and compliant with all applicable regulations. The following workflow provides a clear, actionable plan.

Step 1: Waste Segregation

Proper segregation is crucial to prevent inadvertent chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect solid this compound, including any contaminated items like weighing paper or disposable labware, in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

  • Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.[13]

Step 2: Containerization

The choice of waste container is critical for safe storage and transport.

  • Compatibility: Use containers made of materials compatible with this compound. The original product container is often the best choice for waste.[14]

  • Integrity: Ensure containers are in good condition, free from leaks, and have a secure, tight-fitting lid.[14] The container must remain closed except when adding waste.[7][14]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

Each waste container must be labeled with the following information:

  • The words "Hazardous Waste" [7][15]

  • The full chemical name: "this compound" [7]

  • The specific hazard(s) associated with the waste (e.g., "Toxic," "Carcinogen")[7]

  • The date the waste was first added to the container.

Step 4: Storage

Designated and properly managed storage areas are essential for maintaining a safe laboratory environment.

  • Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated SAA within the laboratory.[15] This area should be under the direct control of the laboratory personnel.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.

Step 5: Disposal and Removal

The final step is the safe and compliant removal of the hazardous waste from the laboratory.

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and regulatory agencies.[15]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_segregation Segregation cluster_containment Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards solid_container->labeling storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->labeling liquid_container->storage sharps_container->labeling sharps_container->storage ehs_pickup Arrange for Waste Pickup by EHS/Licensed Contractor storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal Workflow for this compound.

IV. Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Containment: If it is safe to do so, contain the spill using appropriate absorbent materials.

  • Cleanup: All materials used for spill cleanup must be treated as hazardous waste and disposed of according to the procedures outlined above.[14]

  • Reporting: Report the spill to your institution's EHS department.

V. Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure a safe laboratory environment, protect the environment, and maintain full regulatory compliance. Always consult your institution's specific waste management plan and your EHS department for guidance.[15]

References

A Comprehensive Guide to the Safe Handling of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides crucial safety and logistical protocols for the handling and disposal of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CAS No. 88611-67-0). As a research chemical, understanding its hazard profile is paramount for ensuring the safety of laboratory personnel and the integrity of experimental work. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety principles.

Hazard Identification and Risk Assessment: A Proactive Stance

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its known GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications necessitate a cautious and well-planned approach to its handling.

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The structural motifs of an aromatic ketone and an acetamide suggest that the compound should be handled with the same diligence as other bioactive small molecules. A thorough risk assessment should be conducted before any new procedure involving this compound is undertaken.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to mitigate the risks associated with this compound. The following table outlines the minimum required PPE.

PPE Category Item Specifications Rationale
Hand Protection Nitrile GlovesChemical-resistant, powder-free. Consider double-gloving.Prevents skin contact and irritation.[1]
Body Protection Laboratory CoatLong-sleeved, properly fitted.Protects skin and clothing from contamination.
Eye & Face Protection Safety GogglesChemical splash goggles (ANSI Z87.1 compliant).Protects eyes from splashes and airborne particles.[2][3]
Respiratory Protection N95 Respirator or higherNIOSH-approved, to be used when handling the powder outside of a fume hood.Prevents inhalation of the powder, which can cause respiratory irritation.
Engineering Controls: Creating a Safe Workspace

Whenever possible, engineering controls should be the primary method of exposure control.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Safe Handling and Operational Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.

4.1. Preparation:

  • Designate a specific area for handling this compound.

  • Ensure all necessary PPE is readily available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Prepare all necessary equipment (e.g., spatulas, weighing paper, vials) within the fume hood.

4.2. Handling the Solid Compound:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully open the container inside the chemical fume hood.

  • Use a clean spatula to transfer the desired amount of the compound onto weighing paper or into a suitable container.

  • Avoid generating dust. If any dust is generated, gently clean it with a damp paper towel, which should then be disposed of as hazardous waste.

  • Close the container tightly after use.

4.3. Solution Preparation:

  • Prepare solutions within the chemical fume hood.

  • Slowly add the solid to the solvent to avoid splashing.

  • Ensure the container is properly labeled with the chemical name, concentration, date, and appropriate hazard warnings.

Visualizing the Workflow: From Receipt to Disposal

The following diagram illustrates the key stages in the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management prep_start Start: New Procedure risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Verify PPE Availability risk_assessment->ppe_check fume_hood_check Check Fume Hood ppe_check->fume_hood_check don_ppe Don Appropriate PPE fume_hood_check->don_ppe handle_solid Handle Solid in Fume Hood don_ppe->handle_solid prep_solution Prepare Solution in Fume Hood handle_solid->prep_solution collect_waste Collect Contaminated Waste handle_solid->collect_waste prep_solution->collect_waste label_waste Label as Hazardous Waste collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via Certified Vendor store_waste->dispose caption Figure 1. Procedural workflow for safe handling.

Caption: Procedural workflow for safe handling.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

5.1. Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the affected area if the spill is large or if you are unsure of the hazard.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, and only if you are trained to do so, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

5.2. Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Disposal Plan: A Responsible Conclusion

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional, local, state, and federal regulations.

6.1. Waste Segregation:

  • Solid Waste: Contaminated gloves, gowns, shoe covers, absorbent liners, weighing papers, and empty vials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or expired solutions and contaminated solvents must be collected in a labeled, leak-proof hazardous liquid waste container.

  • Sharps Waste: Needles and syringes used in connection with this compound should be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste.

6.2. Disposal Method:

  • DO NOT pour any waste containing this compound down the drain or dispose of it in the regular trash.[4][5]

  • All waste must be disposed of through a certified hazardous waste management company. High-temperature incineration is often the preferred method for such compounds.[4]

Visualizing the Disposal Pathway

The following decision tree outlines the proper disposal procedure for waste contaminated with this compound.

G start Waste Generated is_contaminated Is the item contaminated? start->is_contaminated trash Regular Trash (Non-hazardous) is_contaminated->trash No hazardous_waste Hazardous Waste Stream is_contaminated->hazardous_waste Yes solid_liquid Solid or Liquid? hazardous_waste->solid_liquid solid_bin Collect in Labeled Solid Hazardous Waste Bin solid_liquid->solid_bin Solid liquid_container Collect in Labeled Liquid Hazardous Waste Container solid_liquid->liquid_container Liquid certified_disposal Dispose via Certified Hazardous Waste Vendor solid_bin->certified_disposal liquid_container->certified_disposal caption Figure 2. Disposal decision tree for contaminated waste.

Caption: Disposal decision tree for contaminated waste.

By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.